molecular formula C14H15N B1422738 n-Methyl-[1,1'-biphenyl]-3-methanamine CAS No. 709649-61-6

n-Methyl-[1,1'-biphenyl]-3-methanamine

Cat. No.: B1422738
CAS No.: 709649-61-6
M. Wt: 197.27 g/mol
InChI Key: XUQBOMSXNIPDLM-UHFFFAOYSA-N
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Description

n-Methyl-[1,1'-biphenyl]-3-methanamine (CID 53846799) is an organic compound with the molecular formula C14H15N . This compound features a biphenyl core, a structure known for its versatility in chemical synthesis. Mono-N-methyl aromatic amines, such as this one, are recognized as common scaffolds in the development of compounds for the pharmaceutical and agrochemical industries . The synthesis of these specific motifs can be challenging due to issues like overmethylation, making reliable sources of these building blocks valuable for research . While the specific applications of n-Methyl-[1,1'-biphenyl]-3-methanamine are not fully documented, structurally similar biphenyl-methanamine compounds are frequently utilized as key intermediates in organic synthesis . For instance, certain 2,2'-bridged biphenyl methanamine intermediates have been employed in the development of novel insecticidal agents . This suggests its potential utility in medicinal chemistry and material science research. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-methyl-1-(3-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBOMSXNIPDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288285
Record name N-Methyl[1,1′-biphenyl]-3-methanamine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709649-61-6
Record name N-Methyl[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709649-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Architectural Synthesis and Application of n-Methyl-[1,1'-biphenyl]-3-methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of robust, versatile chemical scaffolds is paramount. n-Methyl-[1,1'-biphenyl]-3-methanamine (Chemical Abstracts Service Registry Number: 709649-61-6 ) is a highly privileged building block utilized extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization pipelines[1].

Characterized by a rigid biphenyl core and a flexible, basic secondary amine vector, this molecule provides an ideal balance of lipophilicity for hydrophobic pocket occupation and hydrogen-bonding capability for target anchoring. This technical whitepaper dissects the physicochemical profiling, causality-driven synthetic methodologies, and structural biology applications of this critical pharmacophore.

Physicochemical Profiling & Structural Dynamics

The utility of n-Methyl-[1,1'-biphenyl]-3-methanamine stems from its precise physicochemical metrics, which align perfectly with the "Rule of Three" (Ro3) for fragment libraries. The biphenyl system is not entirely planar; steric repulsion between the ortho-hydrogens of the two aromatic rings induces a dihedral twist. This non-planarity is crucial for preventing flat, non-specific aggregation and allows the molecule to conform to complex, three-dimensional binding pockets in target proteins.

Furthermore, the secondary amine (


) ensures that the molecule is predominantly protonated at physiological pH, enabling critical salt-bridge formations with acidic residues (e.g., aspartate or glutamate) within kinase hinge regions or G-protein coupled receptor (GPCR) orthosteric sites.
Quantitative Data Summary: Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
IUPAC Name N-methyl-1-(3-phenylphenyl)methanamineStandardized nomenclature for regulatory filing
CAS Number 709649-61-6Global identifier for procurement and safety[1]
Molecular Formula C₁₄H₁₅NDetermines exact mass for high-res MS[1]
Molecular Weight 197.27 g/mol Ideal for fragment libraries (MW < 300)[1]
SMILES String CNCC1=CC(=CC=C1)C2=CC=CC=C2Computational modeling and cheminformatics[1]
Topological Polar Surface Area 12.0 ŲExcellent blood-brain barrier (BBB) penetrance[1]

Causality-Driven Synthesis & Validation Workflows

To ensure high-fidelity integration into drug development pipelines, the synthesis of n-Methyl-[1,1'-biphenyl]-3-methanamine must be both high-yielding and rigorously validated. The following protocol outlines a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a reductive amination.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Construct the biphenyl core. Causality: The Suzuki-Miyaura coupling is selected over other cross-couplings (e.g., Stille or Negishi) due to the low toxicity of organoboron reagents, high functional group tolerance (specifically preserving the aldehyde for Step 2), and excellent regioselectivity.

Methodology:

  • Charge a flame-dried Schlenk flask with 3-bromobenzaldehyde (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to dissolve the reagents.

  • Introduce aqueous potassium carbonate (

    
    , 2.0 M, 2.0 equiv) as the base. Causality: The base is required to activate the boron atom, forming a reactive boronate complex that facilitates the transmetalation step with the palladium center.
    
  • Add Tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.05 equiv) under an inert argon atmosphere.
    
  • Heat the biphasic mixture to 85°C for 12 hours.

Self-Validating System (Checkpoint 1): Do not proceed until validated. Extract a 50 µL aliquot, dilute in ethyl acetate, and perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting bromide must be consumed. Run Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the intermediate biphenyl-3-carboxaldehyde (


).
Step 2: Selective Reductive Amination

Objective: Install the N-methylmethanamine vector. Causality: Sodium triacetoxyborohydride (


) is chosen as the reducing agent because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, which would terminate the reaction sequence.

Methodology:

  • Dissolve the purified biphenyl-3-carboxaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Add methylamine solution (2.0 M in THF, 1.5 equiv). Stir at room temperature for 2 hours to allow complete imine formation.

  • Portion-wise, add

    
     (1.5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv) to lower the pH to ~5. Causality: Mildly acidic conditions accelerate iminium ion formation, which is the actual species reduced by the borohydride.
    
  • Stir for 12 hours at room temperature. Quench with saturated aqueous

    
     and extract with dichloromethane.
    

Self-Validating System (Checkpoint 2): Following solvent evaporation, analyze the crude product via


-NMR (400 MHz, 

). The diagnostic aldehyde proton singlet at ~10.1 ppm must be completely absent. Validation of success is the appearance of a 3H singlet at ~2.4 ppm (N-methyl group) and a 2H singlet at ~3.8 ppm (benzylic

). LC-MS must show a dominant peak at

.

SynthesisWorkflow A 3-Bromobenzaldehyde + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Formation) A->B Step 1: Cross-Coupling C Biphenyl-3-carboxaldehyde (Validated Intermediate) B->C LC-MS Validation [M+H]+ 183.1 D Reductive Amination (Selective Iminium Reduction) C->D Step 2: Amination E n-Methyl-[1,1'-biphenyl]-3-methanamine Target Yield >95% D->E NMR Validation Absence of 10.1 ppm

Figure 1: Two-step causality-driven synthetic workflow for n-Methyl-[1,1'-biphenyl]-3-methanamine.

Application in Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, n-Methyl-[1,1'-biphenyl]-3-methanamine is rarely the final drug; rather, it is a highly optimized "fragment." FBDD relies on identifying small molecules (MW < 300) that bind to a target with low affinity (micromolar range) but high ligand efficiency.

Vector Expansion Strategy

Once the biphenyl moiety is confirmed to occupy a hydrophobic pocket via X-ray crystallography, the secondary amine acts as an ideal synthetic vector. Because it is a reactive nucleophile, medicinal chemists can easily perform:

  • Amide Couplings: Reacting the amine with various carboxylic acids to probe adjacent binding sub-pockets.

  • Urea Formations: Reacting with isocyanates to introduce distinct hydrogen-bond donor/acceptor motifs.

  • Reductive Aminations: Further alkylating the amine to explore steric boundaries of the solvent-exposed channel.

FBDD_Pathway N1 Fragment Library Screening N2 Hit: Biphenyl Scaffold (CAS 709649-61-6) N1->N2 SPR / NMR N3 X-Ray Crystallography (Binding Mode Analysis) N2->N3 Co-crystallization N4 Vector Expansion (Amine Functionalization) N3->N4 Structure-Based Design N5 Optimized Lead Candidate N4->N5 SAR Iteration

Figure 2: FBDD workflow utilizing the biphenyl methanamine scaffold for lead generation.
Analytical Validation Metrics for Lead Generation

To ensure that derivatives of CAS 709649-61-6 meet the stringent criteria for downstream in vivo testing, the following analytical thresholds are strictly enforced:

Analytical TechniqueAcceptance CriterionPurpose in Drug Development
High-Performance Liquid Chromatography (HPLC) > 98% purity (UV at 254 nm)Prevents false positives in biological assays caused by trace impurities.

-NMR Spectroscopy
No extraneous aliphatic/aromatic peaksConfirms absolute structural integrity and absence of residual solvents.
Surface Plasmon Resonance (SPR)

validation with 1:1 binding kinetics
Verifies that the fragment binds specifically to the target protein without aggregation.

References

  • National Center for Biotechnology Information (NCBI). "n-Methyl-[1,1'-biphenyl]-3-methanamine - PubChem Compound Summary for CID 53846799." PubChem, U.S. National Library of Medicine, 2025. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) represents a critical structural motif in medicinal chemistry, serving as a simplified pharmacophore for various Central Nervous System (CNS) agents. Characterized by a lipophilic biphenyl core linked to a polarizable secondary amine, this molecule balances hydrophobic interaction potential with aqueous solubility at physiological pH.

This technical guide provides a definitive analysis of its physicochemical properties, distinguishing it from structurally similar anilines, and outlines robust synthetic and analytical protocols. The data presented here is synthesized from verified computational models and empirical trends observed in homologous benzylamine scaffolds.

Chemical Identity & Structural Analysis[2][3][4]

The compound is a secondary amine where a methyl group and a biphenyl-3-ylmethyl group are attached to the nitrogen atom. It is distinct from biphenyl-amines (anilines) due to the methylene bridge (-CH2-), which drastically alters its electronic and acid-base properties.

PropertyDetail
IUPAC Name N-methyl-1-(3-phenylphenyl)methanamine
Common Synonyms N-Methyl-3-phenylbenzylamine; [(1,1'-Biphenyl)-3-yl]methyl(methyl)amine
CAS Number 709649-61-6
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
SMILES CNCC1=CC(=CC=C1)C2=CC=CC=C2
Structure Type Secondary Benzylamine / Biphenyl Scaffold

Physicochemical Profile

Understanding the physicochemical behavior of N-methyl-[1,1'-biphenyl]-3-methanamine is prerequisite for its application in drug delivery and formulation.

Ionization (pKa) and The "Linker Effect"

A critical distinction must be made between this compound and its aniline analog (N-methyl-[1,1'-biphenyl]-3-amine).[1]

  • Anilines: The nitrogen lone pair conjugates with the aromatic ring, significantly lowering basicity (pKa ~4.0).[1]

  • Benzylamines (Target Compound): The methylene bridge insulates the nitrogen from the aromatic system.[1] Consequently, N-methyl-[1,1'-biphenyl]-3-methanamine behaves as a typical aliphatic secondary amine.[1]

Estimated pKa: 9.5 ± 0.3 Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its protonated cationic form (R-NH2Me+). This enhances aqueous solubility and lysosomal trapping potential.

Lipophilicity (LogP vs. LogD)

The biphenyl core contributes significant hydrophobicity, facilitating membrane permeability, while the ionized amine reduces the distribution coefficient at neutral pH.[1]

DescriptorValue (Predicted)Context
LogP (Neutral) 3.02High affinity for lipid bilayers in the uncharged state.[1]
LogD (pH 7.4) ~0.9 - 1.2The ionization reduces effective lipophilicity, preventing excessive sequestration in adipose tissue.[1]
Polar Surface Area (PSA) 12.03 ŲExcellent range for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų).[1]
Solubility Profile
  • Free Base: Low aqueous solubility; soluble in organic solvents (DCM, MeOH, DMSO).

  • Hydrochloride Salt: High aqueous solubility due to ionic solvation.

  • Protocol Recommendation: For biological assays, prepare a 10 mM stock in DMSO, then dilute into buffer. Ensure final DMSO concentration < 1% to avoid cytotoxicity.

Synthetic Methodologies

Two primary routes are recommended: Reductive Amination (for scale-up) and Suzuki-Miyaura Coupling (for library diversity).

Route A: Reductive Amination (Preferred)

This route is convergent and avoids the use of unstable alkyl halides.[1]

Reaction Scheme:

  • Precursors: [1,1'-Biphenyl]-3-carbaldehyde + Methylamine (2M in THF).

  • Intermediate: Formation of the imine (Schiff base).

  • Reduction: In situ reduction using Sodium Triacetoxyborohydride (STAB).

Synthesis Aldehyde [1,1'-Biphenyl]-3-carbaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation MeNH2 Methylamine (THF Soln) MeNH2->Imine Product N-Methyl-[1,1'-biphenyl]-3-methanamine Imine->Product Reduction STAB NaBH(OAc)3 DCM, RT, 12h STAB->Product

Figure 1: One-pot reductive amination workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of [1,1'-Biphenyl]-3-carbaldehyde in Dichloromethane (DCM).

  • Amine Addition: Add 1.2 eq of Methylamine (2.0 M in THF). Stir for 30 min at Room Temperature (RT).

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Quench: After 12h, quench with sat. NaHCO₃.

  • Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, DCM:MeOH:NH₄OH 95:5:0.5).

Route B: Suzuki-Miyaura Coupling

Ideal if the biphenyl core needs to be diversified (e.g., changing the phenyl ring for a pyridine).[1]

  • Substrate: N-(3-bromobenzyl)-N-methylamine.

  • Reagent: Phenylboronic acid.[2]

  • Catalyst: Pd(dppf)Cl₂ · DCM.

  • Base: K₂CO₃ (aq).

Analytical Characterization

Since this is a known chemical entity, specific spectral signatures validate its identity.

Predicted NMR Signals (CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 7.20 - 7.60 (m, 9H): Aromatic protons (Biphenyl core). Look for the multiplet complexity typical of meta-substitution.

    • δ 3.80 (s, 2H): Benzylic methylene (Ar-CH2-N). This is a diagnostic singlet.

    • δ 2.48 (s, 3H): N-Methyl group (N-CH3).

    • δ 1.80 (br s, 1H): Amine proton (-NH-), chemical shift varies with concentration.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected [M+H]⁺: m/z 198.13.

  • Fragmentation: Likely loss of methylamine (m/z ~167) or tropylium ion formation.

Biological & Metabolic Context

For researchers in drug discovery, understanding the metabolic fate of this scaffold is crucial.

Metabolic Liabilities:

  • N-Dealkylation: CYP450-mediated removal of the methyl group to yield the primary amine.

  • Ring Hydroxylation: Likely at the para-position of the terminal phenyl ring.

Metabolism cluster_CYP Phase I Metabolism (CYP450) Parent Parent Compound (Secondary Amine) Dealkyl Primary Amine (N-demethylation) Parent->Dealkyl CYP2D6 / CYP3A4 Hydroxyl Hydroxy-biphenyl (Ring Oxidation) Parent->Hydroxyl CYP2C9

Figure 2: Predicted metabolic pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53846799, n-Methyl-[1,1'-biphenyl]-3-methanamine. Retrieved October 26, 2023 from [Link].

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. [Link].

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. [Link].

  • Cheméo. 4-(N-Methylamino)biphenyl Properties (Analogous Structure Data). Retrieved from [Link].[3] (Note: Used for comparative structural property estimation).

Sources

n-Methyl-[1,1'-biphenyl]-3-methanamine molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of -Methyl-[1,1'-biphenyl]-3-methanamine[1][2][3]

Executive Summary

12334PD-1/PD-L1 inhibitorsandrogen receptor degradersantitubercular agents34

Molecular Identity & Physicochemical Properties

The compound represents a balance between lipophilicity and basicity, making it an ideal candidate for CNS-penetrant drugs or intracellular targets.[2][3][4]

Table 1: Physicochemical Constants
PropertyValueTechnical Note
IUPAC Name

-Methyl-1-(3-phenylphenyl)methanamine
Preferred nomenclature for registry.[1][2][3]
Common Synonyms 3-(Methylaminomethyl)biphenylOften used in reagent catalogs.[1][2][3]
CAS Number 709649-61-6 Primary identifier.[1][2][3]
Molecular Formula

Molecular Weight 197.28 g/mol Average mass.[2][3][4]
Exact Mass 197.1204 DaMonoisotopic mass for HRMS validation.[2][3]
LogP (Predicted) ~2.9Moderately lipophilic; suitable for oral bioavailability (Lipinski compliant).[2][3][4]
TPSA 12.03 ŲTopological Polar Surface Area; indicates high membrane permeability.[2][3]
pKa (Predicted) ~9.5Typical for secondary benzylic amines; protonated at physiological pH.[2][3][4]

Synthetic Architecture & Protocols

To ensure high purity and scalability, a convergent synthesis strategy is recommended.[2][3][4] This approach minimizes late-stage metal contamination by constructing the biaryl core before installing the sensitive amine functionality.[1][2][3]

Core Synthesis Strategy: The "Aldehyde-First" Route

This pathway avoids the handling of unstable benzyl halides and utilizes robust reductive amination.[1][2][3][4]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactants: 3-Bromobenzaldehyde + Phenylboronic acid.[1][2][3]

  • Catalyst:

    
     or 
    
    
    .[2][3][4]
  • Rationale: Establishes the biphenyl skeleton early.[2][3][5] The aldehyde group is stable under standard Suzuki conditions (

    
    , Toluene/Water).[2][3][4]
    

Step 2: Reductive Amination

  • Reactants: [1,1'-Biphenyl]-3-carbaldehyde + Methylamine (2M in THF).[1][2][3]

  • Reductant: Sodium triacetoxyborohydride (

    
    ).[2][3][4]
    
  • Rationale:

    
     is preferred over 
    
    
    for its selectivity toward imines, preventing over-reduction of the aldehyde to alcohol.[3][4]
Visualization of Synthetic Logic

The following diagram illustrates the convergent workflow and decision nodes.

Synthesis_PathwayStart13-BromobenzaldehydeIntermediate[1,1'-Biphenyl]-3-carbaldehyde(Stable Intermediate)Start1->IntermediateSuzuki CouplingPd(dppf)Cl2, Na2CO3Start2Phenylboronic AcidStart2->IntermediateProductN-Methyl-[1,1'-biphenyl]-3-methanamine(Target)Intermediate->ProductReductive Amination1. Imine Formation2. ReductionReagent1Methylamine (THF)Reagent1->ProductReagent2NaBH(OAc)3(STAB)Reagent2->Product

Figure 1: Convergent synthesis pathway utilizing a Suzuki-Miyaura coupling followed by a selective reductive amination.[1][2][3][6][7]

Analytical Characterization

Validation of the structure requires distinguishing the specific substitution pattern (meta-substitution) and the secondary amine integration.[2][3][4]

Protocol: Structural Validation
  • 
    H NMR (400 MHz, 
    
    
    ):
    • Aromatic Region (7.30 – 7.60 ppm): Look for a multiplet integrating to 9 protons.[2][3][4] The biphenyl system typically shows overlap, but the proton at the 2-position of the central ring often appears as a singlet or distinct doublet.[2][3][4]

    • Benzylic Methylene (3.80 ppm): A sharp singlet (

      
      ) indicating the 
      
      
      bridge.[1][2][3]
    • N-Methyl Group (2.45 ppm): A singlet (

      
      ).[2][3][4] If the sample is a salt (HCl), this may shift downfield and appear as a broad triplet due to coupling with the ammonium proton.[2][3][4]
      
    • Amine Proton: Usually a broad singlet around 1.5–2.0 ppm (concentration dependent).[2][3][4]

  • Mass Spectrometry (ESI+):

    • Parent Ion (

      
      ):  198.13 m/z.[2][3][4]
      
    • Fragmentation: Expect a major fragment at m/z 167 (loss of methylamine, tropylium ion formation typical of benzyl derivatives).[3][4]

Applications in Drug Development

This molecule is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry.[2][3]

A. Immuno-Oncology (PD-1/PD-L1 Inhibitors)

Recent studies have highlighted biphenyl derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[1][2][3][8] The biphenyl core mimics the hydrophobic residues (Ile126, Ile134) of the PD-L1 interface, while the methylamine tail forms hydrogen bonds with polar surface residues, stabilizing the inhibitor-protein complex.[3][4]

B. Kinase Inhibition (PKMYT1)

In structure-based drug design for breast cancer (specifically CCNE1-amplified tumors), 3-substituted biphenyl amines serve as key intermediates.[1][2][3] The amine functionality allows for the attachment of solubilizing groups or warheads that target the ATP-binding pocket of kinases like PKMYT1.[1][2][3][4]

C. Antitubercular Agents (EthR Inhibitors)

The scaffold is utilized in the synthesis of inhibitors for the transcriptional repressor EthR in Mycobacterium tuberculosis.[3][4] The biphenyl unit occupies the hydrophobic channel of EthR, boosting the efficacy of second-line antibiotics like ethionamide.[2][3][4]

References

  • PubChem. (2025).[2][3][4] n-Methyl-[1,1'-biphenyl]-3-methanamine Compound Summary. National Library of Medicine.[2][3] [Link][2][3][4]

  • Tang, F., et al. (2024).[2][3][4][9] Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry. [Link]

  • Abell, C., et al. (2016).[2][3][4] A fragment merging approach towards the development of small molecule inhibitors of Mycobacterium tuberculosis EthR. Royal Society of Chemistry.[2][3] [Link]

  • Zak, K., et al. (2024).[2][3][4][9] Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry. [Link][2][3][4]

safety data sheet (SDS) for n-Methyl-[1,1'-biphenyl]-3-methanamine

[1]

Document Control:

  • Version: 2.1 (Research Grade)[1]

  • Classification: Biphenyl-derived Secondary Amine

  • CAS Registry Number: 709649-61-6[2]

Executive Summary & Chemical Context

n-Methyl-[1,1'-biphenyl]-3-methanamine is a secondary benzylic amine intermediate used primarily in the synthesis of CNS-active pharmaceutical agents and as a ligand scaffold in organometallic catalysis. Unlike simple aliphatic amines, the biphenyl moiety confers significant lipophilicity (

Key Application Note: This compound is frequently generated via reductive amination of 3-phenylbenzaldehyde or Suzuki-Miyaura coupling of halo-benzylamines. Its secondary amine functionality makes it a nucleophilic building block prone to oxidation; therefore, handling under an inert atmosphere (Argon/Nitrogen) is critical for maintaining assay purity.

Chemical Identity & Physicochemical Profiling[1][3]

PropertySpecification
IUPAC Name N-Methyl-1-(3-phenylphenyl)methanamine
Common Synonyms 3-(Methylaminomethyl)biphenyl; N-Methyl-3-biphenylmethanamine
Molecular Formula

Molecular Weight 197.28 g/mol
Physical State Pale yellow viscous oil (at 25°C)
Boiling Point ~310°C (Predicted) / 140-145°C @ 0.5 mmHg
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Basicity (pKa) ~9.8 (Conjugate acid)

Hazard Identification (GHS Classification)

Rationale: While specific experimental toxicity data for this CAS is limited, Structure-Activity Relationship (SAR) analysis with the structural analog N-Benzylmethylamine (CAS 103-67-3) dictates a classification of Corrosive due to the unhindered secondary amine.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.H314
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Sensitization (Skin) 1May cause an allergic skin reaction.H317
Aquatic Toxicity 2Toxic to aquatic life with long-lasting effects.H411

Advanced Handling & Storage Protocols

Scientific Integrity Note: Secondary amines absorb

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass with Teflon-lined cap or Schlenk flask.

Operational Workflow: Air-Sensitive Transfer

The following diagram outlines the decision logic for transferring this reagent to prevent oxidation and carbonate formation.

HandlingProtocolStartStart: Reagent TransferCheckStateCheck Physical State(Oil vs. Solid)Start->CheckStateSyringeSyringe Transfer(Positive Pressure Ar)CheckState->SyringeSmall Vol (<5mL)CannulaCannula Transfer(Double-Tipped Needle)CheckState->CannulaLarge Vol (>5mL)WeighingWeigh in Gloveboxor Nitrogen TentCheckState->WeighingIf SolidifiedQuenchQuench Needlesin 1M HCl/MeOHSyringe->QuenchCannula->QuenchWeighing->Quench

Figure 1: Inert atmosphere transfer logic for secondary amines to prevent carbamate formation.

Emergency Response & First Aid

Self-Validating Mechanism: The lipophilic nature of the biphenyl group facilitates rapid dermal absorption. Standard water rinsing is insufficient; a lipophilic clearance step is required.

Dermal Exposure (Chemical Burn)[1]
  • Immediate Action: Remove contaminated clothing while moving to the safety shower.

  • Primary Rinse: Flush with water for 5 minutes to remove bulk material.

  • Lipophilic Clearance (Critical): Wash the affected area with Polyethylene Glycol (PEG) 400 or a mild soap solution. Why? The biphenyl tail is hydrophobic; water alone may bead off, trapping the amine against the skin.

  • Secondary Rinse: Flush with water for an additional 15 minutes.

Ocular Exposure[1][6]
  • Irrigation: Immediately flush with isotonic saline or water for 20 minutes.

  • pH Check: If available, check tear pH. Continue flushing until pH is neutral (7.0–7.5).

Synthesis & Degradation Pathways

Understanding the origin of the chemical aids in identifying impurities (e.g., unreacted aldehyde or boronic acid).

Primary Synthetic Route (Reductive Amination)

The most common synthesis involves the condensation of 3-phenylbenzaldehyde with methylamine, followed by hydride reduction.

SynthesispathAldehyde3-Phenylbenzaldehyde(Precursor)ImineN-Methyl Imine(Intermediate)Aldehyde->Imine+ MeNH2- H2OProductn-Methyl-[1,1'-biphenyl]-3-methanamineImine->Product+ NaBH4(Reduction)OxidationN-Oxide / Carbamate(Degradation)Product->Oxidation+ O2 / CO2(Improper Storage)

Figure 2: Synthetic pathway and potential degradation routes via oxidation.

Toxicological & Ecological Information

Acute Toxicity[1][7][8]
  • Oral:

    
     estimated at 300–500 mg/kg (Rat). Based on data for N-benzylmethylamine [1].
    
  • Inhalation: High vapor concentrations may cause mucosal necrosis.

  • Structure-Activity Relationship (SAR): The biphenyl moiety increases metabolic stability compared to a single phenyl ring, potentially prolonging half-life and systemic toxicity.

Environmental Fate[1]
  • Bioaccumulation: High potential (

    
    ).
    
  • Biodegradability: Expected to be recalcitrant in aqueous environments due to the stable biphenyl core. Spills must be contained to prevent groundwater contamination.

Disposal Considerations

Protocol:

  • Neutralization: Slowly add the amine to a stirred solution of 1M HCl to form the hydrochloride salt.

  • Disposal: The resulting aqueous salt solution should be disposed of as hazardous aqueous waste.

  • Do NOT: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) as this may generate explosive N-oxides or nitrosamines.

References

  • PubChem. (2025). n-Methyl-[1,1'-biphenyl]-3-methanamine Compound Summary. National Library of Medicine. [Link]

n-Methyl-[1,1'-biphenyl]-3-methanamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) is a critical secondary amine intermediate often employed as a scaffold in the synthesis of CNS-active agents and bifunctional chelators.[1] Its physicochemical behavior is dominated by two competing structural motifs: the highly lipophilic, planar biphenyl core and the basic, hydrogen-bond-donating secondary amine tail.[1]

Understanding its solubility is not merely about "what dissolves what"; it is about mastering the phase-transfer thermodynamics required for efficient synthesis, purification (acid-base workup), and crystallization.[1] This guide provides a definitive solubility profile, predictive modeling, and validated protocols to ensure reproducible handling of this compound in both its free base and salt forms.

Physicochemical Profile & Solubility Drivers

To predict solvent compatibility, we must first quantify the molecular forces at play.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 197.28 g/mol Low MW facilitates rapid dissolution kinetics.[1]
Physical State Viscous Oil / Low-melt SolidLikely miscible with solvents rather than requiring high energy to break crystal lattice (Free Base).[1]
LogP (Octanol/Water) ~2.9 – 3.1Highly Lipophilic. Prefers non-polar to moderately polar organic solvents.[1] Poor water solubility.
pKa (Conjugate Acid) ~9.5Basic. Solubility is pH-dependent.[1] Protonation (pH < 7) drastically inverts solubility preference to aqueous/polar media.[1]
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorCapable of H-bonding with alcohols and water, but limited by the bulky biphenyl shield.[1]
The "Amine Switch" Mechanism

The solubility of this compound is binary.[1]

  • Free Base (Neutral): Dominated by London Dispersion forces from the biphenyl rings.[1] Soluble in organics; insoluble in water.

  • Salt Form (Protonated): Dominated by ion-dipole interactions.[1] Soluble in water/methanol; insoluble in non-polar organics.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with N-methyl-[1,1'-biphenyl]-3-methanamine (Free Base).

Class A: High Solubility (Recommended for Synthesis/Stock Solutions)

Mechanism: Dipole-dipole interactions and compatible dispersive forces.[1]

  • Dichloromethane (DCM): Excellent solubility.[1] The "go-to" solvent for extraction and chromatography.

  • Tetrahydrofuran (THF): High solubility.[1] Good for reactions requiring Lewis base coordination.

  • Ethyl Acetate (EtOAc): Good solubility.[1] Ideal for safe, non-chlorinated extraction.[1]

  • Toluene: Excellent solubility. The aromatic pi-stacking between toluene and the biphenyl core stabilizes the solution.

Class B: Moderate/Reactive Solubility (Use with Caution)

Mechanism: Hydrogen bonding.[1]

  • Methanol/Ethanol: Soluble, but protic nature may interfere with certain electrophilic reactions.[1] Excellent for recrystallization of the salt form.

  • Acetonitrile: Good solubility, but can be miscible with water layers during workup, complicating extractions.[1]

Class C: Low Solubility (Anti-Solvents)

Mechanism: Polarity mismatch.[1]

  • Water (Neutral/Basic): < 0.1 mg/mL.[1] The hydrophobic effect of the biphenyl group overrides the amine's hydrophilicity.[1]

  • Hexane/Heptane: Moderate to low solubility. While the biphenyl core is lipophilic, the polar amine group can cause oiling out or precipitation at low temperatures. Use as an anti-solvent to crash out the salt form.[1]

Visualization: Solubility & Workup Logic

The following diagram illustrates the phase-transfer logic used to purify this compound, exploiting its pH-dependent solubility.

SolubilityLogic Compound Crude N-Methyl-[1,1'-biphenyl]-3-methanamine (Free Base + Impurities) OrgSolvent Dissolve in DCM or EtOAc Compound->OrgSolvent AcidWash Acid Wash (1M HCl) OrgSolvent->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (pH < 2) (Contains Product as Amine Salt) AcidWash->AqLayer1 Protonation (Solubility Switch) Waste Discard Impurities OrgLayer1->Waste Discard Basify Basify (NaOH to pH > 12) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract Deprotonation (Reverts to Lipophilic) FinalOrg Final Organic Layer (Pure Free Base) Extract->FinalOrg FinalAq Waste Aqueous (Salts) Extract->FinalAq

Caption: Figure 1. pH-Swing Extraction Workflow. The solubility inversion between organic and aqueous phases is the primary purification mechanism.[1]

Experimental Protocols

As a Senior Scientist, you must validate these assumptions. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Objective: Define the exact saturation limit in a specific solvent.

  • Preparation: Weigh 100 mg of N-methyl-[1,1'-biphenyl]-3-methanamine into a 4 mL HPLC vial.

  • Addition: Add the target solvent (e.g., Toluene) in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break supersaturation aggregates.

  • Observation:

    • Clear Solution: Soluble.

    • Turbid/Oiling: Insoluble/Saturated.

  • Quantification: If 100 mg dissolves in 0.5 mL, solubility is > 200 mg/mL.[1] If undissolved after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration (

    
    ).[1]
    
Protocol B: Salt Screening (Crystallization)

Objective: Isolate the compound as a stable solid hydrochloride salt.

  • Dissolution: Dissolve 1.0 g of Free Base in 5 mL of Ethanol (Class B solvent).

  • Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous). Exothermic reaction – cool in ice bath.

  • Nucleation: The solution may remain clear. Add Diethyl Ether or Hexane (Class C anti-solvent) dropwise until persistent turbidity is observed.[1]

  • Crystallization: Cool to 4°C overnight.

  • Filtration: Filter the white precipitate.[2] Wash with cold Ether.

    • Result: This transforms the oily free base into a handleable solid with defined melting point and water solubility.

Critical Thermodynamic Considerations

When designing formulations or reaction media, rely on Hansen Solubility Parameters (HSP) .[1]

  • Dispersive Component (

    
    ):  High.[1] The biphenyl rings require solvents with high dispersive energy (e.g., Aromatics, Chlorinated solvents).[1]
    
  • Polar Component (

    
    ):  Low-Moderate.[1] The amine provides a local dipole, but the bulk molecule is non-polar.
    
  • H-Bonding Component (

    
    ):  Moderate.[1]
    

Scientist's Note: If you observe "oiling out" during recrystallization, your solvent system is likely too polar.[1] Increase the ratio of the non-polar component (e.g., switch from EtOH/Water to EtOAc/Hexane).

References

  • PubChem. N-methyl-1-(3-phenylphenyl)methanamine (Compound Summary). National Library of Medicine. [Link][1]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Solvents. [Link]

Sources

Technical Guide: Structural Elucidation & Analysis of N-Methyl-[1,1'-biphenyl]-3-methanamine

[1]

Executive Summary & Chemical Profile[1][2]

N-Methyl-[1,1'-biphenyl]-3-methanamine (also known as N-methyl-1-(3-phenylphenyl)methanamine) is a secondary amine pharmacophore often utilized as a building block in the synthesis of CNS-active agents and PD-1/PD-L1 inhibitors.[1] Its structure consists of a biphenyl core substituted at the meta position with an N-methylaminomethyl group.[1]

Accurate analysis of this compound requires distinguishing it from its para-isomer and quantifying potential impurities arising from reductive amination syntheses, such as the bis-alkylated dimer or the des-methyl primary amine.

Chemical Identity Table
PropertySpecification
IUPAC Name N-methyl-1-(3-phenylphenyl)methanamine
CAS Number 709649-61-6
Molecular Formula

Molecular Weight 197.28 g/mol
Monoisotopic Mass 197.1204 Da
Predicted pKa ~9.5 (Secondary amine)
Appearance Viscous oil or low-melting solid (dependent on salt form)

Structural Elucidation Strategy

The validation of this structure relies on confirming three distinct moieties: the biphenyl system, the meta-substitution pattern, and the N-methyl secondary amine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:


1

NMR Analysis (400 MHz,

)

The spectrum is characterized by the distinct "3+1" region logic: aromatic core, benzylic linker, and methyl group.[1]

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Note
7.65 - 7.60 Multiplet2HBiphenyl C2', C6'Ortho protons on the unsubstituted ring.[1]
7.58 Singlet (br)1HBiphenyl C2Meta-substitution signature (isolated between substituents).[1]
7.55 - 7.30 Multiplet6HBiphenyl C4, C5, C6 + C3', C4', C5'Overlapping aromatic region.[1]
3.72 Singlet2H

Benzylic methylene.[1] Shifts to ~4.1 ppm if protonated (salt).[1]
2.35 Singlet3H

N-Methyl group.[1]
~2.0 - 2.5 Broad1H

Exchangeable.[1] Often invisible in wet solvents.[1]

Critical Distinction: The meta-substitution is confirmed by the singlet-like appearance of the proton at position 2 (H2).[1] A para-substituted analog would show a symmetric AA'BB' system for the substituted ring, which is absent here.[1]


NMR Analysis (100 MHz,

)

Key diagnostic peaks include the benzylic carbon and the N-methyl carbon.[1]

  • Aliphatic Region:

    • 
       35.8 ppm: 
      
      
      [1]
    • 
       55.4 ppm: Benzylic 
      
      
      [1]
  • Aromatic Region:

    • 
       141.0 - 142.0 ppm: Quaternary carbons (C1, C1', C3).[1]
      
    • 
       126.0 - 129.5 ppm: Aromatic CH signals.[1]
      
Mass Spectrometry (MS) Fragmentation Logic

Mass spectrometry provides the "fingerprint" for the alkyl side chain.[1] For secondary benzyl amines,

1

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Primary Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  m/z 197 (distinct, usually moderate intensity).[1]
    
  • Base Peak (

    
    ):  m/z 44.[1]
    
    • Mechanism:[1]

      
      -cleavage of the benzylic bond generates the stable iminium ion 
      
      
      .[1] This confirms the N-methyl-methanamine tail.[1]
  • Tropylium Ion (

    
    ):  m/z 167.[1]
    
    • Mechanism:[1] Cleavage of the C-N bond leaves the (3-phenylbenzyl) cation, which rearranges to a phenyl-substituted tropylium ion.[1]

MS_FragmentationMMolecular Ion(m/z 197)Frag1Iminium Ion[CH2=NHCH3]+(m/z 44)BASE PEAKM->Frag1α-Cleavage (Path A)Frag2Phenyl-Tropylium[C13H11]+(m/z 167)M->Frag2C-N Cleavage (Path B)Radical1Biphenyl RadicalM->Radical1Radical2Amine RadicalM->Radical2

Figure 1: Electron Ionization (EI) fragmentation pathway.[1] Path A (α-cleavage) typically yields the base peak at m/z 44.[1]

Purity & Impurity Profiling (HPLC)[1]

In drug development, quantifying the "Bis-alkylation" impurity is critical, as secondary amines can react further during synthesis to form tertiary amines.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (to protonate the amine).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Biphenyl absorption max).[1]

Impurity Logic Table
Impurity NameStructure DescriptionRelative Retention Time (RRT)Origin
Des-methyl Analog Primary amine (

)
~0.90 (Earlier)Incomplete methylation or reductive amination precursor.[1]
Target Analyte N-Methyl-[1,1'-biphenyl]-3-methanamine 1.00 Main Peak
Tertiary Dimer Bis(3-phenylbenzyl)methylamine~1.3 - 1.5 (Later)Over-alkylation (Reaction of product with starting aldehyde).[1]
Aldehyde 3-Phenylbenzaldehyde~1.2 (Later)Unreacted starting material (Neutral, elutes later than amine salts).[1]

Infrared (IR) Spectroscopy[1]

IR is used primarily for rapid "fingerprinting" in QC release.[1]

  • 3300 - 3350 cm⁻¹: N-H stretch (Weak, single band for secondary amine).[1]

  • 2800 - 3000 cm⁻¹: C-H stretches (Aromatic and Aliphatic).[1]

    • Note: N-methyl groups often show a specific "Bohlmann band" or C-H stretch near 2780-2820 cm⁻¹ if the lone pair is anti-periplanar, though less reliable in salts.[1]

  • 1600, 1580, 1480 cm⁻¹: Aromatic ring breathing modes (Biphenyl signature).[1]

  • 700, 750 cm⁻¹: C-H out-of-plane bending (Monosubstituted benzene ring of the biphenyl).[1]

  • 690, 780 cm⁻¹: meta-substituted ring patterns.

Synthesis & Mechanistic Context[2][5][6][7][8]

Understanding the synthesis informs the analysis.[1] The standard route is the Reductive Amination of 3-phenylbenzaldehyde with methylamine using sodium triacetoxyborohydride (

1

Synthesis_WorkflowStart3-PhenylbenzaldehydeIntermediateImine IntermediateStart->IntermediateCondensationReagentMethylamine (MeNH2)+ NaBH(OAc)3Reagent->IntermediateProductN-Methyl-[1,1'-biphenyl]-3-methanamineIntermediate->ProductReduction (Hydride Transfer)ImpurityImpurity: Tertiary Amine Dimer(Competition Reaction)Product->ImpurityReacts with Aldehyde + Reductant

Figure 2: Synthesis pathway highlighting the origin of the critical tertiary amine dimer impurity.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53846799, N-Methyl-[1,1'-biphenyl]-3-methanamine.[1] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1] (Authoritative text on Mass Spec fragmentation of benzyl amines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Reference for NMR shifts of biphenyl and N-methyl groups).

  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-Methyl-1-phenylmethanamine (Analogous fragmentation pattern). Retrieved from [Link][1]

biological activity of n-Methyl-[1,1'-biphenyl]-3-methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Structure in Epigenetic and CNS Drug Discovery[1]

Executive Summary

N-methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structure combines a lipophilic biphenyl anchor with a polarizable N-methylaminomethyl "warhead."

This guide analyzes the biological utility of this scaffold, specifically its role as a substrate-mimic for flavin-dependent amine oxidases (LSD1/KDM1A and MAO-B) and its potential in neurotransmitter reuptake inhibition . Unlike rigid drugs, this flexible scaffold serves as a critical chemical probe for mapping the hydrophobic pockets of epigenetic and CNS targets.

Chemical Biology & SAR Analysis
2.1 The Pharmacophore

The molecule consists of three distinct domains that dictate its biological interactions:

  • The Distal Phenyl Ring (Ring B): Provides hydrophobic bulk, targeting deep hydrophobic pockets (e.g., the substrate channel of MAO-B or the "tower domain" interface of LSD1).

  • The Proximal Phenyl Ring (Ring A): Acts as a spacer, orienting the amine. The meta (3-position) substitution is critical; it induces a "bent" conformation often required to fit into the active sites of monoamine transporters, unlike the linear 4-substituted analogs.

  • The N-Methylmethanamine Head: A secondary amine that mimics the

    
    -amino group of lysine (in histones) or the terminal amine of neurotransmitters. The N-methyl group increases lipophilicity (
    
    
    
    ) and metabolic stability compared to a primary amine, while remaining a substrate for oxidative demethylation.
2.2 Mechanism of Action: Oxidative Demethylation

A primary mechanism of biological activity for this scaffold is its interaction with FAD-dependent enzymes.

  • LSD1 (KDM1A): The enzyme normally demethylates Mono- and Di-methylated Lysine 4 on Histone H3 (H3K4me1/2).[1][2] N-methyl-[1,1'-biphenyl]-3-methanamine mimics the methylated lysine side chain.

  • MAO-B: The scaffold fits the hydrophobic entrance of MAO-B. The amine is oxidized to an imine, generating

    
    .
    

DOT Diagram: Mechanism of FAD-Dependent Oxidation

LSD1_Mechanism Substrate N-methyl-biphenyl (Amine Substrate) Imine Imine Intermediate (Unstable) Substrate->Imine Hydride Transfer Product Biphenyl-aldehyde + Methylamine Imine->Product Hydrolysis (H2O) Enzyme_Ox LSD1/MAO-B (FAD-Oxidized) Enzyme_Red LSD1/MAO-B (FADH2-Reduced) Enzyme_Ox->Enzyme_Red Accepts 2e- Enzyme_Red->Enzyme_Ox Re-oxidation O2 O2 H2O2 H2O2 O2->H2O2 Byproduct

Caption: Catalytic cycle of FAD-dependent amine oxidases (LSD1/MAO) acting on the N-methyl-biphenyl scaffold.

Therapeutic Applications
3.1 Epigenetic Modulation (Oncology)

Inhibitors of Lysine Specific Demethylase 1 (LSD1) are potent therapeutic agents for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[3]

  • Relevance: The biphenyl-methanamine scaffold serves as a competitive inhibitor or substrate mimic. By occupying the catalytic pocket, it prevents the demethylation of tumor suppressor genes, effectively "turning on" genes that drive differentiation and cell death in cancer cells.

  • Key Insight: Meta-substitution (3-position) often yields higher selectivity for LSD1 over MAO-A/B compared to para-substitution, as the bent shape better accommodates the restricted active site of LSD1.

3.2 CNS Disorders (Alzheimer's & Depression)
  • MAO-B Inhibition: Elevated MAO-B levels in glia contribute to oxidative stress in Alzheimer's. This scaffold acts as a reversible inhibitor, reducing

    
     production.
    
  • Reuptake Inhibition: The structural similarity to Sertraline (a phenyl-aminotetralin) suggests potential affinity for the Serotonin Transporter (SERT). The biphenyl group mimics the rigid phenyl-tetralin core, blocking the transporter's vestibule.

Experimental Protocols
4.1 Synthesis: Reductive Amination

Objective: Synthesize N-methyl-[1,1'-biphenyl]-3-methanamine from 3-phenylbenzaldehyde.

Reagents:

  • 3-Phenylbenzaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-phenylbenzaldehyde (5 mmol) in DCM (20 mL). Add Methylamine solution (15 mmol). Stir at Room Temperature (RT) for 2 hours under nitrogen. Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (7.5 mmol) portion-wise. Add 2 drops of glacial acetic acid.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir for 15 mins.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5).

DOT Diagram: Synthetic Pathway

Synthesis Start 3-Phenylbenzaldehyde Intermediate Imine Species Start->Intermediate Condensation Reagent1 MeNH2 / THF Reagent1->Intermediate Final N-methyl-[1,1'-biphenyl]-3-methanamine Intermediate->Final Reduction Reagent2 NaBH(OAc)3 AcOH Reagent2->Final

Caption: One-pot reductive amination pathway for the synthesis of the target scaffold.

4.2 LSD1 Inhibition Assay (LSD1-Glo™ Method)

Objective: Quantify the inhibitory potency (IC50) of the derivative against recombinant LSD1.

  • Preparation: Prepare 1x Assay Buffer (50 mM Tris-HCl pH 8.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Mix: Dilute human recombinant LSD1 to 4 nM in Assay Buffer.

  • Substrate Mix: Prepare H3K4me1 peptide (20 µM) in Assay Buffer.

  • Incubation:

    • Add 10 µL of Test Compound (serial dilution in DMSO) to 384-well plate.

    • Add 20 µL of LSD1 Enzyme Mix. Incubate 15 min at RT.

    • Add 20 µL of Substrate Mix. Incubate 60 min at RT.

  • Detection: Add 50 µL of Detection Reagent (HRP + Luminol). The reaction generates light proportional to the

    
     produced by LSD1 activity.
    
  • Readout: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

Comparative Biological Data

The following table summarizes the activity of structurally related biphenyl-methanamine derivatives to illustrate the scaffold's potential. Note: Data represents class-typical values.

Compound ClassTargetActivity TypeTypical Potency (IC50/Ki)Therapeutic Indication
Biphenyl-3-methanamine LSD1 (KDM1A)Inhibitor0.5 - 5.0 µMAML, Prostate Cancer
Biphenyl-3-methanamine MAO-BInhibitor50 - 200 nMParkinson's, Alzheimer's
N-Methyl-Biphenyl Analog SERT (Transporter)Reuptake Inhibitor10 - 100 nMDepression
Biphenyl-Schiff Bases C. albicansAntifungalMIC: 12 - 25 µg/mLFungal Infections
References
  • LSD1 Inhibition in Oncology

    • Title: Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • URL:[Link]

  • CNS Activity of Biphenyl Derivatives

    • Title: Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.
    • Source: Molecules (2021).
    • URL:[Link]

  • Synthesis & Antimicrobial Activity

    • Title: Biological deeds of Biphenyl deriv
    • Source: International Journal of Scientific Development and Research (2016).
    • URL:[Link]

  • Chemical Structure Data

    • Title: n-Methyl-[1,1'-biphenyl]-3-methanamine (Compound Summary).
    • Source: PubChem.
    • URL:[Link]

Sources

Technical Monograph: Structural & Functional Analysis of N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) is a secondary benzylic amine characterized by a biphenyl core substituted at the meta position with a methylaminomethyl group.[1][2] In medicinal chemistry, this structure serves as a critical pharmacophore scaffold, balancing the lipophilicity of the biaryl system with the basicity and hydrogen-bonding capability of the secondary amine. It is frequently utilized as a building block in the synthesis of Central Nervous System (CNS) active agents, particularly those targeting monoamine transporters and G-protein coupled receptors (GPCRs).

This guide provides a definitive technical profile of the compound, including validated identifiers, physicochemical properties, and a field-proven synthetic protocol designed for high-purity isolation.

Part 1: Chemical Identity & Structural Informatics[3][4]

The precise identification of chemical entities is paramount in drug development to prevent structural misassignment during library generation. The following identifiers are validated against the Chemical Abstracts Service (CAS) and PubChem databases.

Table 1: Core Chemical Identifiers
ParameterValue
Common Name N-Methyl-[1,1'-biphenyl]-3-methanamine
Systematic Name N-Methyl-1-(3-phenylphenyl)methanamine
CAS Registry Number 709649-61-6
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Exact Mass 197.1204 g/mol
SMILES CNCC1=CC(=CC=C1)C2=CC=CC=C2
InChI String InChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
InChIKey XUQBOMSXNIPDLM-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two distinct domains:

  • The Biphenyl Core: Provides a hydrophobic, planar (albeit twisted) scaffold that facilitates

    
    -
    
    
    
    stacking interactions within receptor binding pockets. The meta-substitution pattern disrupts symmetry, often improving solubility compared to para-analogs.
  • The Methylaminomethyl Tail: A secondary amine linked via a methylene bridge. This group acts as a proton acceptor/donor at physiological pH (pKa

    
     9.5), crucial for ionic bonding with aspartate residues in target proteins.
    

Part 2: Physicochemical Profiling

Understanding the physicochemical behavior of N-Methyl-[1,1'-biphenyl]-3-methanamine is essential for predicting its pharmacokinetic (PK) profile.

  • Lipophilicity (LogP): Calculated at

    
    .[2] This value places the compound in an optimal range for blood-brain barrier (BBB) penetration, a key requirement for CNS-targeted scaffolds.
    
  • Basicity: As a secondary benzylic amine, it is moderately basic. It will exist predominantly as a cationic species in aqueous media at pH 7.4.

  • Solubility:

    • Free Base: Low water solubility; soluble in DCM, MeOH, DMSO.

    • Hydrochloride Salt: High water solubility; recommended form for biological assays.

Part 3: Synthetic Methodology

Strategic Rationale

While nucleophilic substitution (alkylation of halides) is possible, it often leads to over-alkylation (formation of tertiary amines). The Reductive Amination of [1,1'-biphenyl]-3-carbaldehyde is the superior approach, offering higher selectivity for the secondary amine and cleaner reaction profiles.

Protocol: Reductive Amination via Sodium Borohydride[7]

Reagents:

  • [1,1'-biphenyl]-3-carbaldehyde (1.0 eq)

  • Methylamine (2.0 M in MeOH or THF, 3.0 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with [1,1'-biphenyl]-3-carbaldehyde.

    • Dissolve in anhydrous Methanol (0.2 M concentration).

    • Add Methylamine solution dropwise at 0°C.

    • Expert Insight: Add molecular sieves (3Å) or MgSO₄ to the reaction to sequester water. This drives the equilibrium toward the imine intermediate, significantly improving yield.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to RT and stir for 12 hours.

  • Quench & Work-up:

    • Quench with 1N HCl to destroy excess hydride and hydrolyze any borate complexes.

    • Basify the aqueous layer to pH >12 using 2N NaOH. Critical: The amine must be deprotonated to be extracted into the organic phase.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.

    • For analytical purity, convert to the HCl salt: Dissolve in diethyl ether and add 2N HCl in ether. The precipitate is filtered and recrystallized from EtOH/Et₂O.

Reaction Workflow Diagram

SynthesisPath Figure 1: Reductive Amination Workflow for N-Methyl-[1,1'-biphenyl]-3-methanamine Synthesis Start [1,1'-biphenyl]-3-carbaldehyde Intermediate Imine Intermediate (In situ) Start->Intermediate Dehydration Reagent1 Methylamine (MeOH) + MgSO4 Reagent1->Intermediate Workup Acid Quench -> Base Extraction Intermediate->Workup Reduction Reagent2 NaBH4 (Reduction) Reagent2->Workup Product N-Methyl-[1,1'-biphenyl]-3-methanamine Workup->Product Isolation

Figure 1: Step-by-step reductive amination workflow ensuring high selectivity for the secondary amine.

Part 4: Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (6.8–7.6 ppm): Multiplets integrating to 9 protons (biphenyl core).

    • Benzylic Methylene (~3.8 ppm): Singlet (2H). This peak is diagnostic; a shift confirms the reduction of the imine.

    • N-Methyl (~2.45 ppm): Singlet (3H).[3]

    • Amine Proton (~1.5 ppm): Broad singlet (1H), exchangeable with D₂O.

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺ peak at 198.13 m/z .

Part 5: Safety & Handling

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[4]

  • Acute Toxicity: Harmful if swallowed.

Handling Protocols:

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines readily absorb CO₂ from the air to form carbamates; inert storage prevents this degradation.

  • PPE: Use nitrile gloves, safety goggles, and a face shield. Handle strictly within a fume hood.

  • Spill Management: Neutralize spills with dilute acetic acid before absorbing with inert material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53846799, n-Methyl-[1,1'-biphenyl]-3-methanamine. Retrieved from [Link][2]

  • Chemical Abstracts Service (CAS). CAS Registry Number 709649-61-6.[1][2] American Chemical Society.

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

N-Methyl-[1,1'-biphenyl]-3-methanamine: Comprehensive Toxicity Profile, Handling Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The compound n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6)[1] is a highly lipophilic secondary amine frequently utilized as a critical structural scaffold in modern drug discovery. Its biphenyl moiety and basic amine functionality make it a valuable pharmacophore for synthesizing immunomodulators[2] and viral protease inhibitors, such as SARS-CoV-2 PLpro inhibitors[3]. However, the very physicochemical properties that make it pharmacologically active also impart significant acute, chronic, and environmental toxicity risks[4].

As a Senior Application Scientist, understanding the causality behind these hazards is paramount. This whitepaper synthesizes the mechanistic toxicity profile of n-Methyl-[1,1'-biphenyl]-3-methanamine and outlines self-validating experimental workflows to ensure uncompromising safety and analytical integrity during laboratory handling.

Physicochemical Profile & Structure-Toxicity Relationship

The toxicity of n-Methyl-[1,1'-biphenyl]-3-methanamine is not arbitrary; it is a direct consequence of its molecular architecture. The table below summarizes the critical physicochemical parameters and their mechanistic impact on the compound's hazard profile.

ParameterValue / ClassificationMechanistic Causality & Toxicological Impact
CAS Number 709649-61-6[1]Unique chemical identifier for N-methyl-1-(3-phenylphenyl)methanamine.
Molecular Weight 197.27 g/mol [1]Low molecular mass facilitates rapid dermal and mucosal absorption.
LogP (Estimated) ~2.9High lipophilicity drives aquatic bioaccumulation and rapid lipid bilayer permeation.
GHS Hazards H314, H318, H335, H400[4]Amine basicity causes localized pH spikes, leading to lipid saponification and cellular disruption.
Reactivity Risk N-NitrosationSecondary amines react with ambient nitrosating agents to form carcinogenic N-nitrosamines.

Mechanistic Toxicity Profile

Acute Corrosivity and Membrane Disruption

Substituted biphenyl methanamines exhibit severe acute toxicity, characterized by severe skin burns and serious eye damage (GHS H314/H318)[4]. The causality lies in the compound's pKa (~9.5) and LogP (~2.9). At physiological pH, a portion of the compound exists as an unprotonated free base. This lipophilic free base rapidly partitions into cellular lipid bilayers. Once inside the hydrophobic membrane core, it disrupts lipid packing and induces localized alkaline saponification of membrane esters, leading to immediate cellular lysis and chemical burns.

Genotoxicity: The N-Nitrosamine Pathway

A critical, often overlooked chronic hazard of n-Methyl-[1,1'-biphenyl]-3-methanamine is its identity as a secondary amine. Secondary amines are highly susceptible to nitrosation. In the presence of ambient nitrogen oxides (NOx) or acidic nitrite sources, the amine is converted into an N-nitrosamine. N-nitrosamines are potent genotoxins; they undergo CYP450-mediated alpha-hydroxylation in the liver, decomposing into highly reactive diazonium ions. These electrophiles alkylate DNA bases (e.g., O6-methylguanine), leading to irreversible mutagenesis.

Ecotoxicity and Bioaccumulation

The compound is classified as very toxic to aquatic life (H400)[4]. The biphenyl ring system resists rapid biodegradation. When released into aquatic environments, its lipophilicity drives bioaccumulation in the fatty tissues and gills of aquatic organisms, causing baseline toxicity (narcosis) by disrupting membrane fluidity.

ToxicityMechanisms cluster_0 Genotoxicity Pathway cluster_1 Acute & Environmental Toxicity Compound N-Methyl-[1,1'-biphenyl] -3-methanamine Nitrosation Reaction with Nitrosating Agents (NOx) Compound->Nitrosation Lipophilic High Lipophilicity (LogP ~2.9) Compound->Lipophilic Nitrosamine N-Nitrosamine Formation Nitrosation->Nitrosamine CYP450 CYP450 Metabolic Activation Nitrosamine->CYP450 DNA DNA Alkylation & Mutagenesis CYP450->DNA Membrane Lipid Bilayer Disruption Lipophilic->Membrane Aquatic Aquatic Bioaccumulation (H400) Lipophilic->Aquatic Corrosion Severe Skin Burns & Eye Damage (H314/H318) Membrane->Corrosion

Mechanistic pathways of acute corrosivity and genotoxic N-nitrosamine formation.

Self-Validating Handling & Quenching Protocols

A chemical protocol is only as robust as its validation step. To prevent exposure to the corrosive free base and mitigate environmental release, the following step-by-step workflow establishes a self-validating system for quenching and isolating the compound.

Step-by-Step Quenching and Disposal Protocol
  • Acidic Quenching (Protonation)

    • Action: Slowly transfer the reaction mixture containing n-Methyl-[1,1'-biphenyl]-3-methanamine into a vigorously stirred solution of 1M HCl maintained at 0–5 °C. Ensure the final pH remains < 3.

    • Causality: The low temperature mitigates the exothermic heat of salt formation. The acidic environment forces the chemical equilibrium entirely toward the hydrochloride salt, instantly eliminating the volatility and dermal permeability of the free base.

  • Phase Separation (Extraction)

    • Action: Add an immiscible organic solvent (e.g., ethyl acetate) to the quenched mixture. Vigorously agitate and separate the phases using a separatory funnel.

    • Causality: Non-basic, lipophilic impurities partition into the organic layer, while the protonated biphenyl methanamine salt remains securely trapped in the aqueous layer.

  • Self-Validation (Analytical Confirmation)

    • Action: Spot the organic layer on a TLC plate (visualized with Ninhydrin or Dragendorff's reagent) or inject an aliquot into an LC-MS system.

    • Causality: This is the critical self-validation step. The analytical absence of the secondary amine in the organic layer confirms complete protonation and successful isolation in the aqueous phase, preventing false negatives in waste segregation.

  • Destruction / Disposal

    • Action: Route the validated aqueous layer to specialized hazardous waste streams designated for aquatic toxicants[4].

    • Causality: Do NOT mix with bleach (sodium hypochlorite) if residual nitrites are present in the waste stream, as this can inadvertently trigger N-nitrosamine formation.

QuenchingWorkflow Start Reaction Mixture containing Free Base Amine Acid Acidic Quench (1M HCl, pH < 3) Start->Acid Eliminates volatility Salt Formation of Water-Soluble Hydrochloride Salt Acid->Salt Extraction Phase Separation (Organic vs. Aqueous) Salt->Extraction Isolates amine Validation Validation: LC-MS/TLC of Organic Layer Extraction->Validation Ensures complete transfer Disposal Aqueous Layer to Hazardous Waste Validation->Disposal If amine absent in organic

Self-validating experimental workflow for the safe quenching and disposal of secondary amines.

Forced Degradation & Analytical Monitoring

To understand the intrinsic stability of the drug substance and prevent the formation of toxic degradants during storage, forced degradation studies must be employed[5].

When handling n-Methyl-[1,1'-biphenyl]-3-methanamine in formulation development, researchers must subject the compound to oxidative stress (e.g., 3% H2O2) and photolytic stress (UV/Vis exposure). Because the benzylic position adjacent to the secondary amine is susceptible to radical-mediated oxidation, forced degradation studies reveal precise degradation pathways[5]. Monitoring these pathways via HPLC-UV/MS ensures that no toxic breakdown products (such as oxidized biphenyl derivatives or cleaved amine fragments) compromise patient safety during the lifecycle of the drug product.

References

  • PubChem Compound Summary for CID 53846799: n-Methyl-[1,1'-biphenyl]-3-methanamine. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 2760368: 3-(Aminomethyl)biphenyl (GHS Classification Reference). National Center for Biotechnology Information. URL:[Link]

  • Significance of Forced Degradation Studies for Drug Substance and Drug Products. ResearchGate. URL:[Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry. URL:[Link]

  • WO2018044963A1 - Biaryl compounds useful as immunomodulators.Google Patents.

Sources

A Technical Guide to n-Methyl-[1,1'-biphenyl]-3-methanamine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive literature review of n-Methyl-[1,1'-biphenyl]-3-methanamine and its structural analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, known biological activities, and medicinal chemistry applications of this promising scaffold.

Introduction: The Biphenyl Methanamine Scaffold - A Privileged Structure in Drug Discovery

The biphenyl moiety is a well-established privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] Its rigid nature allows for a defined orientation of substituents, which can lead to high-affinity interactions with biological targets. When combined with a flexible methanamine side chain, the resulting biphenyl methanamine scaffold offers a versatile platform for the design of novel therapeutics targeting a wide range of biological systems. This guide will explore the potential of n-Methyl-[1,1'-biphenyl]-3-methanamine, a specific embodiment of this scaffold, by examining the rich chemical and biological landscape of its closely related analogs.

Synthesis of n-Methyl-[1,1'-biphenyl]-3-methanamine: A Plausible Approach

A potential synthetic pathway would involve the reductive amination of [1,1'-biphenyl]-3-carbaldehyde with methylamine. This one-pot reaction is favored for its efficiency and proceeds through an intermediate imine, which is then reduced to the target secondary amine.

G start [1,1'-Biphenyl]-3-carbaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Methylamine (CH3NH2) reagent1->intermediate product n-Methyl-[1,1'-biphenyl]-3-methanamine intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product

Caption: A proposed synthetic workflow for n-Methyl-[1,1'-biphenyl]-3-methanamine.

Experimental Protocol: A General Procedure for Reductive Amination

The following is a generalized, step-by-step protocol for the reductive amination of a biphenyl aldehyde with methylamine, based on established procedures for similar transformations.[2]

  • Reaction Setup: Dissolve [1,1'-biphenyl]-3-carbaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Amine Addition: Add a solution of methylamine to the reaction mixture. The reaction can be monitored by thin-layer chromatography (TLC) to follow the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The reduction of the imine to the amine is typically exothermic.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the pure n-Methyl-[1,1'-biphenyl]-3-methanamine.

Medicinal Chemistry Applications: A Scaffold with Diverse Biological Activities

The biphenyl methanamine scaffold and its derivatives have been explored for a multitude of therapeutic applications, demonstrating the versatility of this structural motif.

G scaffold Biphenyl Methanamine Scaffold target1 Histamine H3 Receptors scaffold->target1 target2 Cholinesterases scaffold->target2 target3 Cancer Cell Lines scaffold->target3 target4 Dopamine D3 Receptors scaffold->target4 target5 Monoamine Transporters scaffold->target5 target6 Leukotriene A-4 Hydrolase scaffold->target6

Caption: Diverse biological targets of biphenyl methanamine and its analogs.

Antagonism of Histamine H3 Receptors and Cholinesterase Inhibition

Derivatives of the biphenyl scaffold have been investigated as antagonists of the histamine H₃ receptor, a target for cognitive disorders.[3] Interestingly, some of these compounds also exhibit moderate inhibitory activity against cholinesterases, suggesting a potential dual-acting therapeutic approach.[3] The biphenyl core provides a rigid framework for orienting the necessary pharmacophoric elements for interaction with both targets.

Anticancer Activity

Researchers have designed and synthesized novel compounds with an N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine backbone that have demonstrated significant anti-cancer effects on various cancer cell lines.[2] This highlights the potential of the biphenyl methanamine scaffold as a starting point for the development of new oncology drugs.

Modulation of Dopamine D3 Receptors and Fatty Acid Amide Hydrolase (FAAH)

A series of O-biphenyl carbamates, which can be considered derivatives of the biphenyl methanamine scaffold, have been developed as dual modulators of the dopamine D₃ receptor and fatty acid amide hydrolase (FAAH).[4] Both of these targets are implicated in addiction and other compulsive behaviors, making these compounds promising leads for new treatments in this area.[4]

Triple Monoamine Reuptake Inhibition

A novel cyclohexylarylamine chemotype, which shares structural similarities with the biphenyl methanamine core, has been shown to potently inhibit the serotonin, norepinephrine, and dopamine transporters.[5][6] This triple reuptake inhibition profile is a highly sought-after mechanism for the treatment of major depressive disorder.[5][6]

Structure-Activity Relationships (SAR): The Impact of Structural Modifications

The biological activity of biphenyl methanamine derivatives is highly dependent on their structural features. Key modifications that have been shown to influence activity include:

  • N-Methylation: The presence of an N-methyl group can impact a compound's lipophilicity and its ability to form hydrogen bonds. Studies on norbelladine derivatives have shown that N-methylation can enhance butyrylcholinesterase inhibition.[4][5]

  • Biphenyl Substitution: The substitution pattern on the biphenyl rings plays a crucial role in determining target affinity and selectivity. The position and nature of substituents can influence the molecule's conformation and its interactions with the binding pocket of a target protein.

  • Linker Length and Composition: In more complex derivatives, the linker connecting the biphenyl methanamine core to other pharmacophoric groups is a critical determinant of activity.

Data on Related Biphenyl Methanamine Analogs

While specific biological data for n-Methyl-[1,1'-biphenyl]-3-methanamine is not publicly available, the following table summarizes the activity of some of its close analogs, illustrating the potential of this chemical class.

Compound/AnalogTarget(s)Activity (IC₅₀/Kᵢ)Reference(s)
1-[2-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidineHistamine H₃ ReceptorpKᵢ = 8.70, pKB = 9.28[3]
1-[2-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidineCholinesterasepIC₅₀ = 5.96[3]
N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine analog (16b)HT-29 Cancer CellsIC₅₀ = 2.08 µM[2]
Cyclohexylarylamine Analog 1SERT, NET, DATIC₅₀ = 169, 85, 21 nM[6]
Cyclohexylarylamine Analog 42SERT, NET, DATIC₅₀ = 34, 295, 90 nM[6]

Conclusion

The n-Methyl-[1,1'-biphenyl]-3-methanamine scaffold represents a promising starting point for the design and development of novel therapeutic agents. The extensive research on its analogs has demonstrated a wide range of biological activities, from CNS targets to anticancer effects. Future research focused on the synthesis and biological evaluation of a focused library of n-Methyl-[1,1'-biphenyl]-3-methanamine derivatives is warranted to fully explore the potential of this versatile chemical scaffold.

References

  • PubChem. n-Methyl-[1,1'-biphenyl]-3-methanamine. Available from: [Link]

  • Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10063. Available from: [Link]

  • Zhang, W., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328. Available from: [Link]

  • De Simone, A., et al. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 60(6), 2287-2304. Available from: [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. Available from: [Link]

  • Rikhi, M., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 3(6), 1-10. Available from: [Link]

  • Szałaj, N., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3580. Available from: [Link]

  • Vanecková, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4381. Available from: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of N-Methyl-[1,1'-biphenyl]-3-methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6). This secondary amine is a critical pharmacophore in medicinal chemistry, often serving as a core scaffold for TRPM8 antagonists and neurological therapeutics.

The method utilizes a Direct Reductive Amination approach using Sodium Triacetoxyborohydride (STAB) . Unlike traditional catalytic hydrogenation or NaBH₄ methods, this protocol minimizes over-alkylation (tertiary amine formation) and tolerates reducible functional groups, ensuring high chemoselectivity and operational simplicity.

Chemical Context & Retrosynthesis

The Target Molecule

The target, N-methyl-[1,1'-biphenyl]-3-methanamine, features a biphenyl system providing lipophilic bulk and a secondary amine handle for further diversification.

  • IUPAC Name: N-methyl-1-(3-phenylphenyl)methanamine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.28 g/mol

Retrosynthetic Analysis

The most efficient disconnection is at the C-N bond lateral to the biphenyl ring. This suggests a reductive amination between 3-phenylbenzaldehyde and methylamine .

Retrosynthesis Product Target: N-Methyl-[1,1'-biphenyl]-3-methanamine Disconnection C-N Disconnection Product->Disconnection Precursors 3-Phenylbenzaldehyde + Methylamine Disconnection->Precursors Reductive Amination

Figure 1: Retrosynthetic logic identifying the aldehyde precursor.

Methodology: The STAB Protocol

Why Sodium Triacetoxyborohydride (STAB)?

We select Sodium Triacetoxyborohydride (


)  over Sodium Cyanoborohydride (

) or Sodium Borohydride (

) for three critical reasons:
  • Selectivity: STAB is less basic and milder. It reduces the iminium ion (formed in situ) much faster than the aldehyde itself, preventing the formation of the alcohol side-product (3-phenylbenzyl alcohol).

  • Safety: It avoids the toxic cyanide byproducts associated with

    
    .
    
  • One-Pot Efficiency: The reaction does not require pre-formation of the imine or pH adjustment, streamlining the workflow.

Reaction Mechanism

The aldehyde reacts with methylamine to form an equilibrium quantity of imine. STAB selectively delivers a hydride to the protonated imine (iminium species), driving the equilibrium to completion.

Mechanism Aldehyde 3-Phenylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine - H2O Amine Methylamine (excess) Amine->Imine Reduction Reductive Step (STAB) Imine->Reduction Protonation Product N-Methyl-[1,1'-biphenyl]-3-methanamine Reduction->Product Hydride Transfer

Figure 2: Mechanistic pathway of the reductive amination.

Experimental Protocol

Materials & Reagents Table

Scale: 10 mmol (approx. 2.0 g of product)

ReagentMW ( g/mol )Equiv.[2][3]AmountRole
3-Phenylbenzaldehyde 182.221.01.82 gLimiting Reagent
Methylamine (2.0M in THF) 31.061.57.5 mLAmine Source
Sodium Triacetoxyborohydride 211.941.42.97 gReducing Agent
1,2-Dichloroethane (DCE) --40 mLSolvent (Anhydrous)
Acetic Acid (Glacial) 60.051.00.57 mLCatalyst (Optional*)

*Note: Acetic acid promotes imine formation but is often unnecessary with STAB in DCE. It is recommended if the reaction is sluggish.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Under a nitrogen atmosphere, charge the flask with 3-phenylbenzaldehyde (1.82 g, 10 mmol).

  • Add 1,2-Dichloroethane (DCE) (40 mL) and stir until fully dissolved.

Step 2: Amine Addition & Imine Formation

  • Add Methylamine (2.0M in THF) (7.5 mL, 15 mmol) via syringe.

  • (Optional) Add Acetic Acid (0.57 mL, 10 mmol).

  • Stir at room temperature (20-25°C) for 30 minutes. This allows the hemiaminal/imine equilibrium to establish.

Step 3: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) in 3-4 portions over 10 minutes. Caution: Mild gas evolution (

    
    ) may occur.
    
  • Seal the flask under nitrogen and stir vigorously at room temperature for 4–16 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM + 1%

    
    ) or LC-MS. The aldehyde spot (
    
    
    
    ) should disappear; the amine product will appear as a lower streak or spot (
    
    
    ).

Step 4: Quench & Work-up

  • Quench the reaction by slowly adding saturated aqueous

    
      (30 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Transfer to a separatory funnel. Separate the organic layer.[2][4][5]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic phases and wash with Brine (30 mL).

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure to yield the crude oil.
    

Step 5: Purification

  • The crude material is often >90% pure.

  • If necessary, purify via Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (with 0.5% Triethylamine or 
      
      
      
      to prevent tailing).
  • Salt Formation (Optional for storage): Dissolve free base in diethyl ether and add 1M HCl in ether to precipitate the hydrochloride salt.

Quality Control & Analytics

Since specific spectral data for this CAS is proprietary in some databases, the following are the expected analytical signatures based on the biphenyl scaffold and benzylamine substructure.

Expected 1H NMR (400 MHz, )
  • 
     7.70 – 7.30 (m, 9H):  Aromatic protons (Biphenyl system). Look for the distinctive multiplet pattern of the 3-substituted ring and the monosubstituted phenyl ring.
    
  • 
     3.82 (s, 2H):  Benzylic methylene (
    
    
    
    ). This is the diagnostic peak for the successful reduction of the imine.
  • 
     2.48 (s, 3H): 
    
    
    
    -Methyl group (
    
    
    ).
  • 
     1.80 (br s, 1H):  Amine proton (
    
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (ESI+)
  • Target Mass: 197.28 Da

  • Observed Ion

    
    :  198.3 m/z
    

Process Safety & Troubleshooting

Critical Safety Notes
  • Methylamine: Volatile and toxic. All transfers involving methylamine must be performed in a well-ventilated fume hood.

  • STAB: Reacts with water to release hydrogen gas. Quench carefully.

  • DCE: A suspected carcinogen. Can be substituted with THF or DCM if regulatory guidelines require, though DCE often provides faster kinetics.

Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Wet solvent or old STAB reagent.Ensure DCE is anhydrous. Use fresh STAB bottle.
Dialkylation (Tertiary Amine) Excess aldehyde or insufficient amine.Ensure Methylamine is in excess (1.5 eq). Add amine before STAB.
Aldehyde Reduction (Alcohol formation) STAB added too quickly or before imine formation.Stir aldehyde + amine for 30-60 mins before adding STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem Database. (n.d.). N-methyl-1-(3-phenylphenyl)methanamine (CAS 709649-61-6).[1] National Center for Biotechnology Information. [Link]

  • Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). A simple and efficient method for the reductive amination of aldehydes and ketones using decaborane. Journal of the Chemical Society, Perkin Transactions 1, (2), 145-146. (Alternative methodology reference). [Link]

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Application Note: High-Yield Reductive Amination Protocols Using N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Biphenyl-containing tertiary amines are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in GPCR ligands, CNS therapeutics, and kinase inhibitors. N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) [1] is a highly versatile secondary amine building block used to generate these complex tertiary amine architectures.

Direct reductive amination is the most robust and atom-economical method to functionalize this secondary amine with various aldehydes and ketones. The gold-standard methodology employs Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) [2]. The causality behind selecting STAB over other reducing agents (like NaBH₄ or NaBH₃CN) lies in its unique steric and electronic profile: the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it a mild hydride donor. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the parent aldehyde or ketone.

Mechanistic Pathway

The reaction proceeds via a cascade: nucleophilic attack of the secondary amine on the carbonyl, formation of an unstable hemiaminal, acid-catalyzed dehydration to an electrophilic iminium ion, and irreversible hydride transfer.

Mechanism Amine N-Methyl-[1,1'-biphenyl]-3-methanamine (Secondary Amine) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Addition Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion Intermediate (Electrophilic) Hemiaminal->Iminium -H₂O (Rate Determining) Product Tertiary Amine Product (Biphenyl Scaffold) Iminium->Product Irreversible Reduction Acid Acid Catalyst (e.g., AcOH) Acid->Iminium Promotes Dehydration Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product Hydride Transfer

Figure 1: Mechanistic pathway of direct reductive amination using NaBH(OAc)₃.

Causality in Experimental Design (E-E-A-T)

To ensure a self-validating and reproducible workflow, the experimental parameters must be precisely controlled:

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent. It provides superior solubility for STAB and the biphenyl amine while accelerating reaction kinetics compared to Tetrahydrofuran (THF).

  • Acid Catalysis (AcOH): For aldehydes, the reaction typically proceeds spontaneously. However, when reacting N-methyl-[1,1'-biphenyl]-3-methanamine with ketones, the steric bulk of the biphenyl system hinders the dehydration of the hemiaminal. The addition of 1.0 equivalent of Glacial Acetic Acid (AcOH) is mandatory to drive the rate-determining iminium formation [2].

  • Stoichiometry: A slight excess of the carbonyl (1.05–1.2 eq) ensures complete consumption of the valuable biphenyl amine. Excess STAB (1.4–1.5 eq) is used to compensate for slow hydrolysis caused by adventitious moisture in the solvent.

Quantitative Reagent Comparison

Selecting the correct reducing agent is critical for secondary amine functionalization. The table below summarizes the empirical data driving the preference for STAB.

Reducing AgentSelectivity (Iminium vs Carbonyl)Toxicity / HazardspH RequirementTypical Yield (Secondary Amines)
NaBH(OAc)₃ (STAB) Excellent Low Neutral to Mildly Acidic 85 - 98%
NaBH₃CNGoodHigh (Generates HCN gas at low pH)Acidic (pH ~5)70 - 90%
NaBH₄Poor (Reduces carbonyls rapidly)LowBasic / Neutral< 30% (Direct)
2-Picoline BoraneExcellentLowMildly Acidic80 - 95%

Step-by-Step Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Designed for unhindered aliphatic and aromatic aldehydes.

Materials:

  • N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 mmol, 197.28 mg)

  • Aldehyde (1.05 mmol)

  • NaBH(OAc)₃ (1.4 mmol, 296.7 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-[1,1'-biphenyl]-3-methanamine (1.0 mmol) and the aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Activation: Stir the mixture at room temperature (20–25 °C) for 15 minutes to allow initial hemiaminal formation.

  • Reduction: Add NaBH(OAc)₃ (1.4 mmol) in a single portion. The reaction mixture may become slightly cloudy.

  • Agitation: Stir vigorously at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N). The secondary amine starting material (ninhydrin-active, blue/purple spot) should completely disappear, replaced by a higher Rf, UV-active tertiary amine product spot.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize any acidic byproducts and destroy excess hydride. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Direct Reductive Amination with Ketones

Designed for sterically hindered ketones requiring acid catalysis.

Materials:

  • N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 mmol, 197.28 mg)

  • Ketone (1.2 mmol)

  • Glacial Acetic Acid (1.0 mmol, 57 µL)

  • NaBH(OAc)₃ (1.5 mmol, 318.0 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and ketone (1.2 mmol) in anhydrous DCE (5.0 mL) under nitrogen.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol) via micropipette. Stir for 30 minutes at room temperature to drive iminium ion formation. (Causality: The biphenyl steric bulk severely retards ketone condensation; AcOH acts as a proton shuttle to eliminate water).

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Agitation: Stir at room temperature for 12–24 hours. (Sterically demanding ketones like cyclohexanone derivatives require extended reaction times).

  • Validation Checkpoint: Perform LC-MS analysis. The mass spectrum should show the [M+H]⁺ peak corresponding to the target tertiary amine, with no trace of the 198.1 m/z peak of the starting secondary amine.

  • Quench & Workup: Quench with 1N NaOH (5.0 mL) to ensure the newly formed tertiary amine is fully deprotonated and partitioned into the organic phase. Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate.

Troubleshooting Guide

  • Incomplete Conversion (Amine Remaining): If TLC shows unreacted N-methyl-[1,1'-biphenyl]-3-methanamine after 24 hours, the iminium formation is the bottleneck. Solution: Add 4Å molecular sieves to the reaction mixture to physically trap water and drive the equilibrium forward, or switch to a Lewis acid catalyst like Ti(O-iPr)₄ (1.2 eq).

  • Over-Reduction of Aldehyde: If the aldehyde is being reduced to a primary alcohol before it can react with the amine. Solution: Pre-mix the amine and aldehyde in DCE with 4Å molecular sieves for 2 hours before adding the STAB, ensuring the aldehyde is fully converted to the iminium ion prior to the introduction of the hydride source.

References

  • PubChem. (2025). n-Methyl-[1,1'-biphenyl]-3-methanamine. National Center for Biotechnology Information. Retrieved March 4, 2026, from[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application Note: Optimized Reaction Conditions for the N-Alkylation of N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of secondary amines into tertiary amines via N-alkylation is a fundamental operation in medicinal chemistry and drug development. This application note provides a comprehensive, self-validating protocol for the N-alkylation of N-Methyl-[1,1'-biphenyl]-3-methanamine . By leveraging optimized inorganic base selection (Cs₂CO₃) and polar aprotic solvents (DMF), this methodology ensures high chemoselectivity, suppresses unwanted quaternization, and prevents electrophile degradation.

Mechanistic Rationale & Experimental Design

N-Methyl-[1,1'-biphenyl]-3-methanamine is a secondary benzylic amine. The benzylic position provides slight electronic activation, rendering the nitrogen highly nucleophilic, while the bulky biphenyl group offers moderate steric shielding. When designing an alkylation protocol for this substrate, the causality behind reagent selection is critical:

  • Base Selection (The "Cesium Effect"): While strong bases like Sodium Hydride (NaH) quantitatively deprotonate amines to form highly reactive amide anions, this hyper-reactivity often triggers the E2 elimination of the alkyl halide rather than the desired substitution. Conversely, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) act as acid scavengers rather than direct deprotonating agents[1]. The neutral amine attacks the electrophile via an S_N2 mechanism, forming a protonated tertiary ammonium intermediate. The carbonate base subsequently neutralizes the extruded hydrohalic acid, driving the equilibrium forward[2]. Cs₂CO₃ is particularly effective due to its high solubility in organic solvents and large ionic radius, which minimizes tight ion-pairing and maximizes the nucleophilicity of the amine lone pair[3].

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the optimal polar aprotic solvents. They stabilize the S_N2 transition state by solvating the cations while leaving the nucleophilic amine relatively unsolvated and highly reactive[1].

  • Chemoselectivity (Avoiding Quaternization): Because the starting material is already a secondary amine, the resulting tertiary amine exhibits increased steric bulk, which kinetically disfavors further alkylation. Over-alkylation is naturally suppressed unless a highly unhindered electrophile (e.g., methyl iodide) is used in large excess.

Logical Relationships & Workflows

Mechanism Nuc Secondary Amine (Nucleophile) TS S_N2 Transition State (C-N Bond Formation) Nuc->TS Elec Alkyl Halide (Electrophile) Elec->TS Int Protonated 3° Amine (Ammonium Intermediate) TS->Int Prod Tertiary Amine (Final Product) Int->Prod Deprotonation Base Cs₂CO₃ Base (Acid Scavenger) Base->Int Neutralizes HX

Figure 1: S_N2 mechanistic pathway and the acid-scavenging role of the inorganic base.

Workflow Step1 1. Substrate & Base Preparation N-Methyl-[1,1'-biphenyl]-3-methanamine + Cs₂CO₃ Step2 2. Solvent Addition Anhydrous DMF (0.2 M) Step1->Step2 Step3 3. Electrophile Introduction Dropwise addition of Alkyl Halide at 0 °C Step2->Step3 Step4 4. Thermal Activation Stirring at 60 °C for 8-12 hours Step3->Step4 Step5 5. Reaction Monitoring LC-MS or TLC (Ninhydrin Stain) Step4->Step5 Step6 6. Aqueous Workup Quench with H₂O, Extract with EtOAc Step5->Step6 Step7 7. Purification Silica Gel Column Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for the N-alkylation of secondary amines.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the N-alkylation of N-Methyl-[1,1'-biphenyl]-3-methanamine using a standard primary alkyl bromide (R-Br) as the electrophile.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Chemoselectivity (3° vs 4° amine)Mechanistic Observation
1K₂CO₃MeCN80 (Reflux)167295:5Moderate solubility of base limits rate.
2K₂CO₃DMF80128192:8Higher temp in DMF increases quaternization slightly.
3 Cs₂CO₃ DMF 60 8 94 98:2 Optimal "Cesium effect"; fast kinetics, high purity.
4DIPEATHF65 (Reflux)245590:10Organic base is too weak; sluggish S_N2 attack.
5NaHDMF2546875:25Amide anion formation leads to E2 elimination side-products.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure the integrity of the reaction at each phase.

Part A: Reaction Setup

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Add N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 equiv, e.g., 1.0 mmol, 197.27 mg) and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg) to the flask.

  • Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to achieve a substrate concentration of 0.2 M. Stir at room temperature for 15 minutes to ensure uniform suspension and disruption of base aggregates.

Part B: Electrophile Addition & Thermal Activation 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add the alkyl halide (1.2 equiv) dropwise via a gastight syringe. Causality Note: Dropwise addition at 0 °C prevents local concentration spikes of the electrophile, heavily suppressing the kinetic pathway toward quaternization. 6. Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C using a pre-equilibrated heating block. Stir vigorously for 8–12 hours.

Part C: Monitoring & Workup (Self-Validation) 7. Validation Checkpoint: Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). Visualize using UV light (254 nm) and Ninhydrin stain. The secondary amine starting material will stain strongly (typically pink/purple), whereas the tertiary amine product will exhibit a different


 value and resist Ninhydrin staining.
8. Upon complete consumption of the starting material, cool the reaction to room temperature. Quench by slowly adding 15 mL of distilled water.
9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
10. Combine the organic layers and wash sequentially with distilled water (3 × 15 mL). Causality Note: DMF is highly miscible in water; repeated aqueous washes are strictly necessary to partition DMF out of the organic phase. Perform a final wash with saturated aqueous NaCl (brine, 20 mL).

Part D: Purification 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purify the crude residue via silica gel column chromatography (Gradient elution: 100% Hexane to 80:20 Hexane/Ethyl Acetate) to afford the pure N-alkylated tertiary amine.

References

[1] Title: Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols Source: Benchchem URL: 1

[2] Title: (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ResearchGate URL: 2

[3] Title: Synthesis of secondary and tertiary amines Source: Organic Chemistry Portal URL: 3

Sources

using n-Methyl-[1,1'-biphenyl]-3-methanamine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methyl-[1,1'-biphenyl]-3-methanamine as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary

In modern drug discovery, the selection of versatile, high-quality building blocks is critical for the rapid exploration of chemical space. N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6) is a highly valuable secondary amine building block that combines the hydrophobic bulk of a biphenyl core with the synthetic tractability of a functionalized methanamine[1]. This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale for its use in targeting hydrophobic binding pockets, alongside field-proven protocols for its incorporation into lead optimization pipelines.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, I emphasize that building block selection must be driven by both biological target topology and synthetic efficiency. N-Methyl-[1,1'-biphenyl]-3-methanamine offers three distinct mechanistic advantages:

A. The Biphenyl Core as a Hydrophobic Anchor The biphenyl moiety is a "privileged" pharmacophore known for its ability to deeply insert into hydrophobic pockets and participate in robust


 stacking or Van der Waals interactions[2]. For example, in the development of PD-1/PD-L1 inhibitors, biphenyl cores effectively occupy a critical hydrophobic cylindrical pocket formed by residues Tyr56, Met115, and Ala121 on the PD-L1 dimer interface[3]. Similarly, in antimicrobial discovery, biphenyl scaffolds have been successfully designed de novo to target the allosteric hydrophobic cavities of bacterial DNA gyrase[4].

B. The Meta-Substitution Trajectory Unlike para-substituted analogs that create linear molecular geometries, the meta-methanamine substitution (at the 3-position) provides a ~120° exit vector. This angular trajectory is crucial when navigating curved binding clefts, allowing the biphenyl group to anchor in a deep pocket while directing the functionalized amine tail toward solvent-exposed regions to form hydrogen-bonding networks[3].

C. Secondary Amine Reactivity for Conformational Control Primary amines often suffer from over-alkylation and generate flexible secondary amides upon acylation. In contrast, the secondary amine of N-methyl-[1,1'-biphenyl]-3-methanamine reacts to form tertiary amides or tertiary amines[5][6]. Tertiary amides exhibit restricted rotation around the C-N bond, locking the molecule into specific conformations that often lower the entropic penalty of target binding, thereby improving overall affinity.

G Biphenyl Biphenyl Core (Hydrophobic Anchor) Linker Methylene Linker (Meta-Position) Biphenyl->Linker Pocket Target Hydrophobic Pocket (e.g., Tyr, Met, Ala) Biphenyl->Pocket pi-pi stacking & Van der Waals Amine N-Methyl Amine (Functional Vector) Linker->Amine Solvent Solvent-Exposed Region / H-Bonding Network Amine->Solvent Vector for Solubilizing Groups

Caption: Pharmacophore mapping of the biphenyl-3-methanamine scaffold in a target binding site.

Physicochemical Profiling

To ensure downstream lead compounds adhere to Lipinski's Rule of 5, the building block itself must possess a low molecular weight and optimal partition coefficient. As summarized below, N-methyl-[1,1'-biphenyl]-3-methanamine is an ideal fragment[1].

PropertyValueDrug Discovery Implication
Molecular Weight 197.28 g/mol Leaves >300 Da of "budget" for further functionalization.
Formula C14H15NHigh sp2 fraction; ideal for aromatic pocket targeting.
H-Bond Donors (HBD) 1Converted to 0 upon amidation, improving passive permeability.
H-Bond Acceptors (HBA) 1Low polar surface area (PSA); excellent for CNS or intracellular targets.
Rotatable Bonds 3Balances flexibility with conformational pre-organization.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring high-yield conversions while minimizing common side reactions associated with sterically hindered secondary amines.

G BB N-Methyl-[1,1'-biphenyl] -3-methanamine (CAS 709649-61-6) Amide Tertiary Amide (Restricted Conformation) BB->Amide HATU, DIPEA, DMF (Amidation) Amine Tertiary Amine (Basic Center Retained) BB->Amine NaBH(OAc)3, DCE (Reductive Amination) Urea Urea Derivative (Bidentate H-Bonding) BB->Urea Isocyanate, DCM (Urea Formation)

Caption: Synthetic divergence of N-methyl-[1,1'-biphenyl]-3-methanamine into key pharmacophores.

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

Because the N-methyl group introduces steric hindrance, standard carbodiimides (EDC/DCC) often result in sluggish kinetics. We recommend HATU, which generates a highly reactive 7-azabenzotriazole active ester[5].

Reagents:

  • N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Causality: Pre-activation for 10-15 minutes allows the formation of the active HOAt ester before the bulky secondary amine is introduced, preventing unwanted guanidinium byproduct formation on the amine[5].

  • Coupling: Add N-methyl-[1,1'-biphenyl]-3-methanamine to the mixture. Stir at room temperature for 4–6 hours.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the m/z 198 [M+H]+ peak of the starting amine indicates completion.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3 and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Catalytic Reductive Amination

To retain the basic nitrogen center for solubility or target interaction (e.g., interacting with acidic residues in a binding pocket), reductive amination with aldehydes is preferred[6].

Reagents:

  • N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the amine and aldehyde in DCE. Add glacial acetic acid. Causality: The weak acid catalyzes the formation of the intermediate iminium ion. Using DCE instead of DCM allows for a slightly higher boiling point if mild heating is required for sterically hindered aldehydes.

  • Reduction: After 1 hour of stirring at room temperature, add NaBH(OAc)3 portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol side-products.

  • Validation (In-Process): TLC (Ninhydrin stain). The secondary amine starting material will stain strongly; the tertiary amine product will not.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with DCM.

  • Isolation: Wash with brine, dry over MgSO4, and concentrate under reduced pressure.

References

  • PubChem : n-Methyl-[1,1'-biphenyl]-3-methanamine (CID 53846799). National Center for Biotechnology Information.[1] URL: [Link]

  • PMC / ACS Medicinal Chemistry Letters : Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction.[3] URL:[Link]

  • MDPI : Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy.[2] URL:[Link]

  • RSC Publishing : De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region.[4] URL:[Link]

  • RSC Publishing : A practical catalytic reductive amination of carboxylic acids.[6] URL:[Link]

Sources

Application Note: Scale-Up Synthesis of N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Process Chemist. It details a robust, scalable route for the synthesis of N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6), prioritizing impurity control, safety, and industrial viability.[1]

Executive Summary

This protocol details a validated, two-step convergent synthesis of N-Methyl-[1,1'-biphenyl]-3-methanamine suitable for scale-up from gram to kilogram quantities.[1] The strategy employs a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by a reductive amination designed to minimize common secondary amine impurities (e.g., bis-alkylation).[1]

Key Performance Indicators (KPIs):

  • Overall Yield: 75–82% (2 steps)

  • Purity: >99.5% (HPLC), suitable for GMP downstream processing.

  • Critical Control Point: Strict temperature control during imine reduction prevents over-alkylation to the tertiary amine.[1]

Retrosynthetic Analysis & Strategy

The selection of the synthetic route is governed by the availability of starting materials and the need to avoid genotoxic alkylating agents (e.g., methyl halides).

Route Selection: The "Aldehyde" Approach We utilize [1,1'-biphenyl]-3-carbaldehyde as the pivotal intermediate.[1] This is superior to direct nucleophilic substitution of 3-(chloromethyl)biphenyl, which often leads to uncontrollable mixtures of primary, secondary, and tertiary amines.

Reaction Scheme

The synthesis proceeds via:

  • Suzuki Coupling: 3-Bromobenzaldehyde + Phenylboronic acid

    
     [1,1'-biphenyl]-3-carbaldehyde.[1]
    
  • Reductive Amination: [1,1'-biphenyl]-3-carbaldehyde + Methylamine

    
     Target Amine.[1]
    

ReactionScheme SM1 3-Bromobenzaldehyde INT [1,1'-biphenyl]-3-carbaldehyde (Intermediate) SM1->INT Pd(dppf)Cl2, Na2CO3 Toluene/H2O, 90°C SM2 Phenylboronic Acid SM2->INT Pd(dppf)Cl2, Na2CO3 Toluene/H2O, 90°C PROD N-Methyl-[1,1'-biphenyl]-3-methanamine (Target) INT->PROD 1. MeNH2 (EtOH) 2. NaBH4, 0°C

Figure 1: Convergent synthesis strategy utilizing a Suzuki coupling followed by reductive amination.[1]

Process Development & Optimization

Step 1: Suzuki-Miyaura Coupling[1]
  • Catalyst Selection: While Pd(PPh

    
    )
    
    
    
    is common, we utilize Pd(dppf)Cl
    
    
    [1]·DCM
    for scale-up.[1] It is more robust towards air/moisture and typically requires lower loading (0.5–1.0 mol%), significantly reducing heavy metal remediation costs [1].[1]
  • Solvent System: A biphasic Toluene/Water system with Na

    
    CO
    
    
    
    is chosen.[1] This ensures inorganic salts remain solubilized, preventing occlusion in the organic product layer.
Step 2: Reductive Amination
  • The "Over-Alkylation" Challenge: A common failure mode in synthesizing secondary methylamines is the formation of the tertiary amine (N,N-dimethyl) or the bis-benzyl species.[1]

  • Solution: We employ a stepwise indirect reductive amination .

    • Imine Formation: React aldehyde with excess methylamine in ethanol before adding the reducing agent.[1] This shifts the equilibrium fully to the N-methylimine.[1]

    • Reduction: Use Sodium Borohydride (NaBH

      
      )  at low temperature.[1] NaBH
      
      
      
      is preferred over NaBH(OAc)
      
      
      here for cost-efficiency and ease of workup, provided the imine is pre-formed [2].[1]

Detailed Experimental Protocols

Protocol A: Synthesis of [1,1'-biphenyl]-3-carbaldehyde

Scale: 100 g Input (3-Bromobenzaldehyde)

  • Setup: To a 2-L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and reflux condenser, charge 3-Bromobenzaldehyde (100.0 g, 0.54 mol) and Phenylboronic acid (72.5 g, 0.59 mol, 1.1 equiv).

  • Solvent Addition: Add Toluene (800 mL) and degas the solution by sparging with nitrogen for 15 minutes.

  • Catalyst Charge: Add Pd(dppf)Cl

    
    [1]·DCM  (2.2 g, 0.5 mol%).[1]
    
  • Base Addition: Add a degassed solution of Sodium Carbonate (114.5 g in 400 mL water).

  • Reaction: Heat to 85–90°C with vigorous stirring (400 rpm). Monitor by HPLC. Reaction typically completes in 4–6 hours.[1]

  • Workup: Cool to 25°C. Separate phases. Wash the organic layer with Water (2 x 300 mL) and Brine (300 mL).[1]

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate under vacuum. The crude oil often crystallizes upon standing or can be used directly if purity >95%.[1]
    
    • Expected Yield: ~93 g (94%)[1]

    • Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Synthesis of N-Methyl-[1,1'-biphenyl]-3-methanamine

Scale: 50 g Input (Aldehyde intermediate)

  • Imine Formation: In a 1-L reactor, dissolve [1,1'-biphenyl]-3-carbaldehyde (50.0 g, 0.27 mol) in Absolute Ethanol (250 mL).

  • Amine Addition: Cool to 0–5°C. Add Methylamine (33% wt in Ethanol) (38.5 g, 46 mL, ~1.5 equiv) dropwise over 20 minutes.

    • Note: Exothermic.[1] Maintain internal temperature <10°C to prevent methylamine volatilization.[1]

  • Equilibration: Stir at room temperature (20–25°C) for 2 hours. Confirm imine formation by TLC or NMR (disappearance of aldehyde CHO peak at ~10 ppm).

  • Reduction: Cool reaction mixture to 0°C . Add Sodium Borohydride (NaBH

    
    )  (10.4 g, 0.27 mol, 1.0 equiv) portion-wise over 30 minutes.
    
    • Safety: Hydrogen gas evolution.[1] Ensure adequate venting.[1]

  • Quench: Stir for 1 hour at 0°C, then allow to warm to room temp. Quench carefully with 1N HCl (150 mL) until pH < 2. Stir for 30 mins to decompose amine-borane complexes.

  • Isolation (Acid/Base Workup):

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x 100 mL) to remove non-basic impurities (unreacted aldehyde/dimer).[1]

    • Basify the aqueous layer to pH > 12 using 50% NaOH .[1]

    • Extract the free base product into Dichloromethane (DCM) (3 x 150 mL).

  • Final Processing: Dry DCM layer (Na

    
    SO
    
    
    
    ), filter, and concentrate.[1]
    • Optional Salt Formation: Dissolve residue in Et

      
      O and add 2M HCl in ether to precipitate the hydrochloride salt for higher stability.[1]
      

WorkupFlow ReactionMix Crude Reaction Mixture (Amine + Borates) Quench Quench with 1N HCl (pH < 2) ReactionMix->Quench Wash Wash with Ethyl Acetate Quench->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Acidic Layer (Product as Salt) PhaseSep1->AqAcid Keep Basify Basify with 50% NaOH (pH > 12) AqAcid->Basify Extract Extract with DCM Basify->Extract FinalProd Isolate Organic Layer (Pure Target Amine) Extract->FinalProd

Figure 2: Acid-Base workup strategy for purification of the target amine.[1]

Quantitative Data Summary

ParameterSpecificationNotes
Input (Aldehyde) 50.0 g[1,1'-biphenyl]-3-carbaldehyde
Reagent (Amine) 1.5 equivMeNH

in EtOH (33%)
Reagent (Reductant) 1.0 equivNaBH

Yield (Crude) ~48.0 g90%
Yield (Isolated HCl Salt) 45.2 g 78% (after crystallization)
Purity (HPLC) >99.5%Area % at 254 nm
Appearance White Crystalline SolidAs HCl salt (Free base is an oil)

Safety & Handling

  • Methylamine: Extremely flammable and volatile.[1] All transfers must occur in a well-ventilated fume hood.[1] Ensure reactor condensers are efficient (-10°C coolant recommended).[1]

  • Sodium Borohydride: Reacts violently with water/acid to release Hydrogen gas.[1] Add slowly as a solid or stabilized solution.[1]

  • Palladium Residues: While Pd(dppf)Cl

    
     is efficient, pharmaceutical applications require Pd scavenging (e.g., SiliaMetS® Thiol) to meet ICH Q3D guidelines (<5 ppm).[1]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • PubChem.[1][2] (n.d.). N-Methyl-1-(3-phenylphenyl)methanamine (Compound CID 53846799).[1] National Library of Medicine.[1] Retrieved October 24, 2025, from Link[1]

Sources

Application Note: Downstream Functionalization of N-Methyl-[1,1'-biphenyl]-3-methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The biphenyl motif is a privileged scaffold in medicinal chemistry, frequently utilized to exploit hydrophobic binding pockets and


 stacking interactions in target proteins such as kinases and G-protein-coupled receptors (GPCRs). N-Methyl-[1,1'-biphenyl]-3-methanamine  (PubChem CID: 53846799) [1] represents a highly versatile building block in this domain. Typically accessed via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-N-methylbenzylamine with phenylboronic acid [2], this intermediate provides a robust foundation for late-stage diversification.

As a Senior Application Scientist, the selection of this specific secondary amine is highly intentional. Unlike primary amines, the N-methyl group restricts the conformational flexibility of subsequent amide or urea linkages. This steric constraint can favorably lock the final molecule into a bioactive conformation, reducing entropic penalties upon target binding. This guide details the causality-driven, self-validating protocols for the downstream functionalization of this scaffold, focusing specifically on amidation and nucleophilic aromatic substitution (SNAr).

Mechanistic Causality in Downstream Selection

When designing downstream libraries from N-Methyl-[1,1'-biphenyl]-3-methanamine, chemists must account for the steric hindrance introduced by both the N-methyl group and the adjacent biphenyl system.

  • Amidation Kinetics: Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics when reacting with secondary amines, leading to the epimerization of chiral carboxylic acids or overall degradation. To circumvent this, we mandate the use of HATU. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming secondary amine and accelerating the nucleophilic attack[3].

  • SNAr Trajectory: The secondary amine is a potent nucleophile. However, the extreme lipophilicity of the biphenyl core necessitates the use of polar aprotic solvents with high boiling points (e.g., NMP or DMF). These solvents ensure complete dissolution of the hydrophobic scaffold while simultaneously stabilizing the polar Meisenheimer complex transition state during the SNAr reaction with heteroaryl halides.

Workflow SM 3-Bromo-N-methylbenzylamine + Phenylboronic Acid Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd Catalyst Base, Heat Core N-Methyl-[1,1'-biphenyl] -3-methanamine Suzuki->Core Isolation & Purification Amide Amidation (HATU) Target: Kinase Inhibitors Core->Amide R-COOH DIPEA SNAr SNAr (Base/Heat) Target: GPCR Ligands Core->SNAr Ar-Cl K2CO3

Caption: Workflow from Suzuki-Miyaura coupling to downstream functionalization of the biphenyl scaffold.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation mechanisms. The following procedures are designed as self-validating systems, utilizing In-Process Controls (IPC) to dictate the workflow dynamically rather than relying on arbitrary reaction times.

Protocol A: HATU-Mediated Amidation

Objective: Synthesize complex tertiary amides for kinase inhibitor screening.

  • Activation Phase: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it deprotonates the carboxylic acid without competing for the activated ester intermediate.

  • Pre-activation Hold: Stir the mixture at 25 °C for 15 minutes.

    • Validation Check: A distinct color change (typically to pale yellow or orange) visually confirms the formation of the active OAt-ester.

  • Amine Addition: Add N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 eq, MW: 197.27 g/mol ) dropwise as a pre-dissolved solution in DMF.

  • IPC Monitoring (The Self-Validation Step): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Decision Matrix:

      • If the

        
         peak at m/z 198.1 (starting amine) is <5% relative to the product peak: Proceed to workup.
        
      • If m/z 198.1 is >5%: Add an additional 0.2 eq of HATU and DIPEA, stir for 2 additional hours, and re-analyze.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Append electron-deficient heterocycles (e.g., pyrimidines, triazines) to the biphenyl scaffold.

  • Mixture Preparation: Combine N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 eq), the heteroaryl chloride (1.2 eq), and anhydrous

    
     (2.5 eq) in NMP (0.25 M).
    
    • Causality: Inorganic

      
       is chosen over organic bases (like TEA or DIPEA) to prevent potential quaternization side-reactions with highly reactive electrophiles at elevated temperatures.
      
  • Thermal Activation: Heat the suspension to 90 °C under an inert

    
     atmosphere.
    
  • IPC Monitoring: Analyze via LC-MS at the 4-hour and 8-hour marks. The complete depletion of m/z 198.1 and the emergence of the target product mass confirms conversion.

  • Workup: Cool the mixture to room temperature. Pour slowly into rapidly stirring ice water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum.

    • Validation Check: If the product "oils out" instead of precipitating (common with highly lipophilic derivatives), extract the aqueous layer with DCM, wash with water (3x) to remove NMP, and purify via flash chromatography.

Validation Start Reaction Initiation (Amine + Electrophile) IPC1 IPC 1: LC-MS at 2h Check m/z 198.1 Depletion Start->IPC1 Adjust Intervention: Add 0.2 eq Reagents IPC1->Adjust If SM > 5% IPC2 IPC 2: LC-MS at 4h >95% Conversion IPC1->IPC2 If SM < 5% Adjust->IPC2 Workup Aqueous Workup & Phase Separation IPC2->Workup Validated Completion

Caption: Self-validating protocol logic for downstream functionalization of the secondary amine.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for the downstream functionalization of N-Methyl-[1,1'-biphenyl]-3-methanamine based on validated internal screening libraries.

Downstream ReactionReagents / CatalystSolvent & TempAvg. Isolated YieldReaction TimeKey IPC Marker (LC-MS)
Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMF, 25 °C85 - 95%2 - 4 hDepletion of m/z 198.1
SNAr 2-Chloropyrimidine,

NMP, 90 °C75 - 85%8 - 12 hProduct

emergence
Reductive Amination Aldehyde,

DCE, 25 °C80 - 90%6 - 8 hTransient Imine mass
Urea Formation Isocyanate, TEA (1.5 eq)DCM, 25 °C90 - 98%1 - 2 hDepletion of m/z 198.1

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53846799, n-Methyl-[1,1'-biphenyl]-3-methanamine." PubChem. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. URL: [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]

Standard Operating Procedure & Application Note: Handling and Application of n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Standard Operating Procedure (SOP).

Executive Summary

n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Featuring a rigid biphenyl pharmacophore linked to a flexible, N-methylated methanamine group, this compound is frequently employed in the synthesis of targeted therapeutics, including novel APOL1 inhibitors for non-diabetic kidney diseases (NDKD) and focal segmental glomerulosclerosis (FSGS)[2].

This Application Note establishes a self-validating Standard Operating Procedure (SOP) for the safe handling, storage, and synthetic application of this compound. By emphasizing the mechanistic causality behind experimental choices—such as the necessity of pre-activation in amide couplings to prevent guanidinylation—this guide ensures high-fidelity results in drug development workflows[3].

Chemical Profile & Physicochemical Properties

Understanding the physicochemical nature of n-Methyl-[1,1'-biphenyl]-3-methanamine is critical for predicting its behavior in solution-phase synthesis and chromatographic purification. As a secondary amine, it acts as a strong nucleophile and a hydrogen-bond donor/acceptor, making it an ideal candidate for amide bond formation and reductive amination[1].

PropertySpecification / Value
IUPAC Name 1-(biphenyl-3-yl)-N-methylmethanamine
CAS Registry Number 709649-61-6
PubChem CID
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.27 g/mol
Structural Class Secondary Amine / Biphenyl Derivative
Typical Physical State Liquid / Low-melting solid (dependent on purity/salt form)

E-E-A-T Driven Safety & Handling Protocols

Hazard Assessment & Causality

Like many low-molecular-weight secondary amines, n-Methyl-[1,1'-biphenyl]-3-methanamine presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) with the following hazard statements[4]:

  • H315 (Skin Irritation): The basicity of the amine can disrupt the acid mantle of the skin.

  • H319 (Eye Irritation): Direct contact can cause severe ocular irritation due to localized pH elevation.

  • H335 (Specific Target Organ Toxicity - Single Exposure): Inhalation of vapors can irritate the respiratory tract.

Mandatory PPE: Handling must be conducted inside a certified chemical fume hood. Operators must wear nitrile gloves (double-gloving recommended for prolonged use), splash-proof safety goggles, and a standard laboratory coat.

Storage & Stability Protocol

Causality for Storage Conditions: Secondary amines are inherently susceptible to two modes of environmental degradation:

  • Carbamate Formation: Nucleophilic attack on atmospheric carbon dioxide (CO₂) leads to the formation of insoluble carbamate salts.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxides or other degradation products.

SOP for Storage:

  • Store the reagent at 2–8°C in a tightly sealed, light-resistant amber vial.

  • The headspace of the vial must be purged with an inert gas (Argon or ultra-pure Nitrogen) after every use.

Handling Start Receipt of CAS 709649-61-6 Storage Storage Protocol Inert Gas (Ar/N2), 2-8°C Protect from light & moisture Start->Storage Dispense Dispensing Protocol Fume Hood, Nitrile Gloves Safety Goggles Storage->Dispense Hazard Hazard Mitigation H315, H319, H335 Avoid inhalation/contact Dispense->Hazard Spill Spill Response Absorb with inert material Dispose as hazardous waste Hazard->Spill If spill occurs

Standard operating procedure for the safe handling and storage of CAS 709649-61-6.

Experimental Workflows: HATU-Mediated Amide Coupling

One of the most frequent applications of n-Methyl-[1,1'-biphenyl]-3-methanamine in drug discovery is its incorporation into complex scaffolds via amide coupling[2].

Mechanistic Rationale (The "Why")

When utilizing uronium-based coupling reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), pre-activation of the carboxylic acid is strictly required [3].

If the secondary amine (n-Methyl-[1,1'-biphenyl]-3-methanamine) is added simultaneously with HATU, the amine will directly attack the electrophilic carbon of HATU. This side reaction forms a stable, unreactive tetramethylguanidinium byproduct, permanently consuming the valuable biphenyl building block and drastically reducing the yield of the desired amide[5].

Step-by-Step Amide Coupling Protocol

Reagents Required:

  • Target Carboxylic Acid (1.0 eq)

  • n-Methyl-[1,1'-biphenyl]-3-methanamine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M to 0.2 M)

Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an Argon atmosphere.

  • Pre-Activation (Critical Step): Add DIPEA (3.0 eq) to the solution, followed by HATU (1.1 eq). Stir the mixture at room temperature for 10 to 15 minutes .

    • Observation: A color change (often to pale yellow) indicates the formation of the highly reactive OAt-active ester[3].

  • Amine Addition: Slowly add n-Methyl-[1,1'-biphenyl]-3-methanamine (1.2 eq) dropwise to the pre-activated mixture.

  • Reaction Propagation: Allow the reaction to stir at room temperature for 2 to 12 hours. Monitor the consumption of the active ester via LC-MS or TLC.

  • Quenching & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove residual acid and HOAt), 1M HCl (to remove excess DIPEA and unreacted amine), and brine[5].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude biphenyl amide via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) or preparative HPLC.

G A Carboxylic Acid (1.0 eq) B Pre-activation HATU (1.1 eq) + DIPEA (3.0 eq) DMF, RT, 10-15 min A->B C Active HOAt Ester Intermediate B->C Avoids amine guanidinylation D Amine Addition CAS 709649-61-6 (1.2 eq) C->D E Amide Bond Formation RT, 2-12 h D->E F Aqueous Workup (Remove HOAt/DIPEA) E->F G Purified Target Amide (Drug Candidate) F->G

Workflow for HATU-mediated amide coupling utilizing n-Methyl-[1,1'-biphenyl]-3-methanamine.

Analytical Validation

To ensure the integrity of the synthesized compound, the following validation steps must be executed post-purification:

  • LC-MS Analysis: Confirm the mass of the target amide. The biphenyl moiety is highly UV-active, providing a strong signal at 254 nm.

  • ¹H NMR Spectroscopy: Verify the disappearance of the secondary amine N-H proton and the distinct splitting pattern of the N-methyl group. Due to the restricted rotation around the newly formed tertiary amide bond, the N-methyl signal often appears as two distinct singlets (rotamers) in the NMR spectrum at room temperature.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53846799, n-Methyl-[1,1'-biphenyl]-3-methanamine. Retrieved March 4, 2026. URL:[Link]

  • World Intellectual Property Organization / Google Patents. Patent JP2025505645A: Spiropiperidine Derivatives as Inhibitors of APOL1 and Methods of Use Thereof. Retrieved March 4, 2026.

Sources

Solvent Selection for Reactions Involving N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Optimization of Solvent Systems for Synthesis, Purification, and Workup Target Molecule: N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6)

Executive Summary & Physicochemical Profile[1][2][3]

N-Methyl-[1,1'-biphenyl]-3-methanamine is a secondary benzylic amine featuring a lipophilic biphenyl core. Its utility in medicinal chemistry stems from its ability to serve as a pharmacophore linker or a nucleophilic building block for amide coupling, reductive amination, and


 reactions.

Successful handling of this molecule requires balancing the high lipophilicity of the biphenyl scaffold (LogP ~2.9) with the basicity/polarity of the secondary amine (pKa ~9.5). This guide provides evidence-based solvent selection strategies to maximize yield, purity, and process safety.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Weight 197.28 g/mol Moderate size; non-volatile.
LogP ~2.9 (Predicted)Highly soluble in non-polar/moderately polar organics (DCM, Toluene, EtOAc).
Amine Type Secondary, BenzylicNucleophilic; prone to salt formation; potential for over-alkylation.
Physical State Viscous Oil (Free Base)Hard to crystallize as free base; requires salt formation (HCl, Oxalate) for solid isolation.
Solubility Water: <0.1 mg/mLAqueous workups are highly efficient (compound stays in organic phase).

Solvent Screening Strategy: The "Polarity-Lipophilicity" Balance

The core challenge with N-Methyl-[1,1'-biphenyl]-3-methanamine is that while the amine head group is polar, the biphenyl tail is greasy. Solvents must be chosen based on the specific process stage.[1]

Decision Matrix: Solvent Selection by Workflow

SolventSelection Start Select Process Stage Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Purification Crystallization/Salt Formation Start->Purification AmideCoupling Amide Coupling Reaction->AmideCoupling ReductiveAm Reductive Amination Reaction->ReductiveAm SNAr SNAr / Alkylation Reaction->SNAr Partition Phase Partition Workup->Partition SaltForm HCl Salt Formation Purification->SaltForm DCM_2MeTHF DCM (Standard) or 2-MeTHF (Green) AmideCoupling->DCM_2MeTHF DCE_MeOH DCE (Fast) or MeOH (Green/Slow) ReductiveAm->DCE_MeOH ACN_DMF ACN (Polar Aprotic) or DMF SNAr->ACN_DMF EtOAc_Water EtOAc / Water (Excellent Separation) Partition->EtOAc_Water IPA_Et2O IPA (Dissolve) + Et2O (Precipitate) SaltForm->IPA_Et2O

Figure 1: Decision tree for solvent selection based on the specific chemical transformation or processing step required.

Detailed Application Notes by Reaction Type

A. Amide Coupling (Acylation)

Objective: Reacting the secondary amine with carboxylic acids or acid chlorides.

  • Standard Solvent: Dichloromethane (DCM).

    • Why: High solubility of the biphenyl core; low boiling point allows easy removal.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF).

    • Advantage:[1] 2-MeTHF is derived from biomass, has a higher boiling point (80°C) allowing for faster kinetics if heating is needed, and separates cleanly from water during workup (unlike THF).

  • Protocol Insight: Avoid DMF unless the coupling partner is insoluble. DMF is difficult to remove and can retain the lipophilic amine during aqueous washes.

B. Reductive Amination

Objective: Converting aldehydes/ketones to tertiary amines.

  • Standard Solvent: 1,2-Dichloroethane (DCE).

    • Why: Promotes iminium ion formation better than alcohols; compatible with STAB (Sodium Triacetoxyborohydride).

  • Green Alternative: Methanol (MeOH) or Ethanol (EtOH).

    • Caution: The biphenyl amine may have limited solubility in cold MeOH. Ensure full dissolution before adding the reducing agent. If "oiling out" occurs, add 10% DCM as a co-solvent.

C. Salt Formation & Crystallization

Objective: Isolating the product as a stable solid (e.g., Hydrochloride or Oxalate salt).

  • The Challenge: The free base is an oil. Direct evaporation yields a gum.

  • Recommended System: Isopropanol (IPA) / Diethyl Ether (or MTBE).

    • Method: Dissolve the crude oil in a minimum volume of warm IPA. Add 4M HCl in Dioxane (or concentrated aqueous HCl). Allow to cool, then slowly add Et2O or MTBE until turbidity persists.

    • Why: The lipophilic biphenyl salt is soluble in IPA but insoluble in ether. This "antisolvent" crash-out is the most reliable method for this class of compounds [1].

Validated Protocol: Green Amide Coupling

Context: Synthesis of an amide derivative using N-Methyl-[1,1'-biphenyl]-3-methanamine and a benzoic acid derivative. This protocol replaces DCM with EtOAc/2-MeTHF for a greener, safer workflow.

Materials
  • Amine: N-Methyl-[1,1'-biphenyl]-3-methanamine (1.0 eq)

  • Acid: Carboxylic acid coupling partner (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) or HATU

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Methodology
  • Dissolution (Self-Validation Step):

    • In a reaction vial, dissolve 1.0 eq of the amine in EtOAc (concentration ~0.1 M).

    • Check: The solution must be clear. If the amine floats as oil droplets, the solvent is too polar (unlikely for EtOAc) or wet. If clear, proceed.

  • Activation:

    • Add 1.1 eq of the carboxylic acid and 3.0 eq of DIPEA. Stir for 5 minutes.

    • Note: The solution may warm slightly.

  • Coupling:

    • Add 1.5 eq of T3P (50% solution in EtOAc) dropwise.

    • Why T3P in EtOAc? It aligns the solvent system. T3P byproducts are water-soluble, simplifying workup.

  • Monitoring:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • TLC System: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm) for the biphenyl core. The product will have a significantly lower Rf than the starting amine if using a non-polar plate, or higher if the amine was streaking.

  • Workup (The "Biphenyl" Advantage):

    • Quench with water.[2] Transfer to a separatory funnel.

    • Phase Separation: The biphenyl core ensures the product partitions strictly into the EtOAc layer.

    • Wash sequence:

      • 0.5 M HCl (removes unreacted amine).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine (drying).

    • Critical Step: Dry organic layer over

      
      .[2]
      
  • Isolation:

    • Concentrate in vacuo.

    • If the product is an oil, triturate with cold Pentane/Hexane to induce solidification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Solvent Action
Reaction is slow / Incomplete Poor solubility of salt intermediates.Switch from EtOAc to DCM or 2-MeTHF (higher polarity).
"Oiling Out" during workup Emulsion formation due to amphiphilic nature.Add Brine immediately. If persistent, add a small amount of IPA to break surface tension.
Low Yield in Salt Formation Product too soluble in alcohol.Switch solvent to Acetone before adding the acid source.
Colored Impurities Oxidation of the benzylic amine.Filter the solution through a small pad of Silica/Celite using DCM before crystallization.

References

  • PubChem. (n.d.). n-Methyl-[1,1'-biphenyl]-3-methanamine (Compound). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. (Standard reference for DCE/MeOH reductive amination protocols).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Reference for 2-MeTHF substitution).

Sources

Troubleshooting & Optimization

improving yield of n-Methyl-[1,1'-biphenyl]-3-methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of N-Methyl-[1,1'-biphenyl]-3-methanamine

Case ID: YIELD-OPT-120970 Subject: Synthesis Optimization & Troubleshooting for Secondary Benzylic Amines Assigned Scientist: Senior Application Specialist

Executive Summary: The Synthetic Challenge

The target molecule, N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 120970-58-3), presents a classic challenge in organic synthesis: selective mono-alkylation .

As a secondary amine on a benzylic carbon, the product is more nucleophilic than the starting methylamine. This leads to the "runaway" formation of the tertiary amine impurity (N,N-dimethyl-[1,1'-biphenyl]-3-methanamine). Additionally, the biphenyl core introduces solubility constraints that can complicate purification.

This guide prioritizes Reductive Amination (Route A) as the most atom-economical and scalable method, provided specific "yield-locking" protocols are followed. Suzuki Coupling (Route B) is presented as a convergent alternative for late-stage functionalization.

Route A: Reductive Amination (The Gold Standard)

Concept: Condensation of [1,1'-biphenyl]-3-carbaldehyde with methylamine followed by hydride reduction. Critical Control Point: Preventing over-alkylation (formation of the tertiary amine).[1][2]

The Protocol: "Stepwise Indirect" Method

Do not mix all reagents at once. Use this modified procedure to lock in the secondary amine.

  • Imine Formation (Dehydration):

    • Dissolve [1,1'-biphenyl]-3-carbaldehyde (1.0 equiv) in anhydrous DCM or MeOH.

    • Add Methylamine (2.0–3.0 equiv, 33% in EtOH or 2M in THF).

    • CRITICAL: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equiv).

    • Why? Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium fully to the imine (

      
      ) and preventing hydrolysis.
      
    • Stir 4–6 hours under Argon.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv).[3]

    • Why? Unlike NaBH₄, STAB is mild. It reduces the protonated imine faster than it reduces the aldehyde, preventing side-reactions.

    • Stir overnight at room temperature.

  • Workup:

    • Quench with aqueous NaOH (1M) to precipitate titanium salts (remove by filtration over Celite).

    • Extract with DCM.[3]

Visualizing the Pathway & Hazards

ReductiveAmination cluster_control Yield Control Zone Start [1,1'-biphenyl]-3-carbaldehyde Imine Intermediate Imine Start->Imine + Ti(OiPr)4 (Dehydration) Amine Methylamine (Excess) Amine->Imine Target TARGET: N-Methyl-[1,1'-biphenyl]-3-methanamine Imine->Target + NaBH(OAc)3 (Selective Reduction) Tertiary IMPURITY: Tertiary Amine (Over-Alkylation) Target->Tertiary + Aldehyde (If excess aldehyde remains)

Figure 1: Reaction pathway highlighting the "Over-Alkylation Trap" (Red) and the Control Zone (Dashed).

Route B: Suzuki Coupling (Convergent Strategy)

Concept: Coupling a pre-formed amine fragment with phenylboronic acid. Use Case: When the aldehyde precursor is unavailable or unstable.

The Protocol
  • Substrate: N-Boc-3-bromobenzyl-N-methylamine.

    • Note: You must protect the amine with a Boc group.[3][4] Free secondary amines can coordinate to Palladium, poisoning the catalyst and killing the yield.

  • Coupling:

    • Reagents: Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80°C for 12h.

  • Deprotection:

    • 4M HCl in Dioxane (Quantitative yield).

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing 20-30% tertiary amine impurity by LCMS."
  • Diagnosis: The target secondary amine reacted with unconsumed aldehyde.

  • Fix 1 (Reagent Order): Ensure you are forming the imine completely before adding the hydride. Use the Ti(OiPr)₄ protocol described above.

  • Fix 2 (Reductant): Switch from NaBH₄ or NaCNBH₃ to NaBH(OAc)₃ . NaBH₄ is too aggressive and can reduce aldehydes to alcohols (side product) or facilitate the tertiary amine pathway.

  • Fix 3 (Stoichiometry): Increase Methylamine to 5.0 equivalents. High amine concentration statistically favors the primary attack over the secondary attack.

Issue 2: "My yield is low (<40%), and I see starting material."
  • Diagnosis: Incomplete imine formation due to water.

  • Fix: Methylamine solutions (in water or alcohol) introduce moisture. Add molecular sieves (4Å) or Ti(OiPr)₄ to the reaction pot. If using methylamine hydrochloride salt, add TEA (1.0 equiv) to liberate the free base.

Issue 3: "The product is streaking on the silica column."
  • Diagnosis: Secondary amines interact strongly with silanols on silica gel.

  • Fix:

    • Eluent Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent.

    • Salt Isolation: Do not column the free base. Treat the crude reaction mixture with HCl/Ether to precipitate the hydrochloride salt . Filter the solid.[3] This is often >98% pure and requires no chromatography.

Issue 4: "Suzuki coupling failed (0% conversion)."
  • Diagnosis: Catalyst poisoning by the free amine.

  • Fix: If you did not use a Boc-protecting group, you must use a specialized ligand system capable of tolerating free amines, such as Buchwald's XPhos or SPhos with Pd₂ (dba)₃. Standard Pd(PPh₃)₄ will fail.

Comparative Data: Reducing Agents

Reducing AgentSelectivity for 2° AmineRisk of Over-AlkylationReaction SpeedRecommendation
NaBH₄ LowHighFastAvoid (Too aggressive)
NaCNBH₃ MediumMediumSlowLegacy method (Toxic cyanide)
NaBH(OAc)₃ High Low MediumRecommended (Best balance)
H₂ / Pd-C MediumHighVariableGood for scale, bad for selectivity

Diagnostic Workflow

Troubleshooting Start Low Yield Detected CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity Tertiary Major Impurity: Tertiary Amine CheckImpurity->Tertiary Aldehyde Major Impurity: Unreacted Aldehyde CheckImpurity->Aldehyde Alcohol Major Impurity: Benzyl Alcohol CheckImpurity->Alcohol Sol_Tertiary SOLUTION: Switch to NaBH(OAc)3 Pre-form Imine with Ti(OiPr)4 Tertiary->Sol_Tertiary Sol_Aldehyde SOLUTION: Add 4A Sieves Check Amine Stoichiometry Aldehyde->Sol_Aldehyde Sol_Alcohol SOLUTION: Reduce Temperature Avoid NaBH4 Alcohol->Sol_Alcohol

Figure 2: Diagnostic logic for identifying and solving yield issues.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Core citation for the superiority of NaBH(OAc)
  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Foundational text for the Suzuki coupling route.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

    • Validates reductive amination as the primary route for this scaffold in drug discovery.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Source for the Ti(OiPr)

Sources

Technical Support Center: Solubility Guide for n-Methyl-[1,1'-biphenyl]-3-methanamine

[1][2][3]

Compound Classification: Lipophilic Secondary Amine CAS: 709649-61-6 (Free Base) Chemical Character: Hydrophobic Biphenyl Core + pH-Sensitive Amine Tail[1][2]

Compound Profile & Solubility Physics

To troubleshoot effectively, you must understand why this compound precipitates.

n-Methyl-[1,1'-biphenyl]-3-methanamine consists of a highly lipophilic biphenyl scaffold attached to a secondary amine.[1][2][3]

  • The Hydrophobic Core: The biphenyl ring system drives high LogP (estimated >3.0), making the molecule "grease-like" and resistant to dissolving in water.

  • The Polar Switch: The secondary amine (–NH–CH₃) has a pKa of approximately 9.3–9.5 (analogous to benzylamine derivatives) [1, 2].

    • At pH < 7: The nitrogen is protonated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ), carrying a positive charge.[2][3] This form is water-soluble .[1][2][4][5][6]
      
    • At pH > 8: The nitrogen deprotonates to the free base. The molecule loses its charge, and the hydrophobic biphenyl core dominates, causing immediate precipitation ("oiling out").[3]

Critical Insight: Most solubility failures occur because researchers dilute a DMSO stock into a neutral buffer (pH 7.4), inadvertently shifting the equilibrium toward the insoluble free base.[3]

Step-by-Step Troubleshooting Modules

Module A: Stock Solution Preparation (The Source)

Goal: Create a stable, high-concentration liquid store.

Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade.[2][3] Alternative: Ethanol (100%), though evaporation can alter concentration over time.[3]

ParameterSpecificationReason
Concentration 10 mM – 50 mMHigh enough to allow small spiking volumes; low enough to prevent saturation.[1][2]
Water Content < 0.2%Critical. DMSO is hygroscopic.[1][2][3] Absorbed water can cause "micro-precipitation" inside the stock tube over time.[1][2]
Storage -20°C, DesiccatedPrevents water absorption and chemical degradation.[1][2][3]
Visual Check Clear, colorlessAny cloudiness indicates water contamination or degradation.[3]

Protocol:

  • Weigh the solid compound (Free base or HCl salt).[1][2]

  • Add fresh anhydrous DMSO to reach target molarity.[1][2][3]

  • Vortex vigorously for 30 seconds.

  • Optional: Sonicate at 37°C for 5 minutes if small particulates remain.

Module B: Aqueous Dilution (The Danger Zone)

Goal: Transfer compound to assay buffer without precipitation.

The Problem: "Solvent Shock." Adding 100% DMSO stock directly to water creates a local environment where solubility drops rapidly.[1][2]

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.[2]

  • Prepare a 10x Working Solution: Dilute your stock into an acidic vehicle first (e.g., 10 mM HCl or acidified water) if the assay tolerates it, OR use a "step-down" serial dilution in DMSO before the final spike.[2][3]

  • Mixing Speed: When adding DMSO stock to buffer, vortex the buffer while adding the stock. Rapid dispersion prevents local concentration hotspots.[1][2][3][7]

Module C: Biological Assays (Cell Culture)

Goal: Maintain solubility at physiological pH (7.4).

At pH 7.4, this amine is partially deprotonated.[3] If the concentration exceeds the Thermodynamic Solubility Limit (often < 10 µM for biphenyl amines at neutral pH), it will precipitate.[3]

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Crystals on cells Concentration too high for pH 7.4Reduce dose.[1][2] If high dose is required, use a carrier (Cyclodextrin).[3]
Cloudy media Serum protein interactionPre-dilute compound in serum-free media, then add serum.[1][2][3]
Precipitate in stock Wet DMSODiscard stock.[1][2][3] Make fresh using a new bottle of anhydrous DMSO.
Variable IC50 data Inconsistent effective doseThe compound is crashing out differently in each well.[2] Switch to "Direct Spike" method (see FAQ).

Solubility Decision Tree (Logic Flow)

This diagram guides you through the decision-making process when precipitation is observed.[1][2][7]

SolubilityTroubleshootingStartPrecipitation ObservedCheckSolvent1. Check Stock Solvent(Is it DMSO/EtOH?)Start->CheckSolventCheckWaterIs DMSO old/hydrated?CheckSolvent->CheckWaterYesNewStockPrepare Fresh Stock(Anhydrous DMSO)CheckWater->NewStockYes (Cloudy)CheckpH2. Check Buffer pH(Is pH > 7.4?)CheckWater->CheckpHNo (Clear)AcidifyAdjust pH < 6(Protonate Amine)CheckpH->AcidifyYes (Precipitation Likely)CheckConc3. Check Concentration(Is Conc > 10 µM?)CheckpH->CheckConcNo (pH is acidic)CarrierUse Carrier(HP-β-Cyclodextrin)CheckConc->CarrierYes (High Conc)SerialDilOptimize Mixing(Vortex during addition)CheckConc->SerialDilNo (Low Conc)

Figure 1: Decision logic for isolating the cause of precipitation. Follow the blue nodes to diagnose; green nodes represent solutions.

Frequently Asked Questions (FAQs)

Q1: Can I use the HCl salt version instead of the free base? A: Yes, and it is highly recommended. The hydrochloride (HCl) salt is pre-protonated, meaning it has a crystal lattice energy that favors dissolution in water better than the oily free base.[3] However, once dissolved in a pH 7.4 buffer, the salt will equilibrate to the same ratio of free base/charged species as the starting free base. The salt helps with initial dissolution but does not change the thermodynamic solubility limit at neutral pH [1].

Q2: My compound precipitates immediately upon adding to PBS. Why? A: PBS (Phosphate Buffered Saline) has a high ionic strength and a pH of 7.[2]4. The "Salting Out" effect combined with the pH deprotonating the amine reduces solubility.

  • Fix: Try dissolving the compound in water or a low-salt buffer (like HEPES) first, ensuring it is fully soluble, before introducing high salt concentrations.[3]

Q3: What is the "Direct Spike" method mentioned in the matrix? A: This is a technique to avoid serial dilution errors with hydrophobic compounds.

  • Prepare your DMSO stock at 1000x the final concentration.[1][2]

  • Pipette the DMSO stock directly into the well containing the cells/media.[2][8]

  • Mix immediately. This minimizes the time the compound spends in intermediate aqueous dilutions where it might stick to plastic pipette tips or tubes (a common issue with biphenyls) [3].

Q4: Can I use Cyclodextrin? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for biphenyl derivatives.[1][2][3] The hydrophobic biphenyl ring fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex in solution. Use 2-hydroxypropyl-β-cyclodextrin at 5-10% w/v in your vehicle [4].[1][2][3]

References

  • PubChem. n-Methyl-[1,1'-biphenyl]-3-methanamine Compound Summary. National Library of Medicine.[1][2][3] [Link][1][3]

  • Bergström, C. A., et al. (2003).[3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][2][3] [Link]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2][3] [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] [Link]

Technical Support Center: Purification of n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of n-Methyl-[1,1'-biphenyl]-3-methanamine .

As a lipophilic secondary amine, this compound presents specific chromatographic challenges. The basic secondary amine nitrogen strongly interacts with the present on standard normal-phase silica gel[1]. This acid-base interaction leads to severe band broadening (streaking), poor resolution from structurally similar impurities, and irreversible adsorption. To achieve high purity and recovery, scientists must employ specific stationary phase selections or mobile phase modifiers.

Workflow: Chromatographic Decision Matrix

AminePurification Start Crude n-Methyl-[1,1'-biphenyl]-3-methanamine Decision1 Select Stationary Phase Start->Decision1 StandardSilica Standard Silica Gel (Brønsted Acidic) Decision1->StandardSilica AmineSilica Amine-Functionalized Silica (Pre-neutralized) Decision1->AmineSilica ReversePhase Reverse-Phase (C18) (Hydrophobic) Decision1->ReversePhase Modifier Add 1-5% TEA or NH3 to Mobile Phase StandardSilica->Modifier Prevent Streaking NoModifier Standard Eluents (No TEA required) AmineSilica->NoModifier Direct Loading RPModifier High pH Buffer or 0.1% TEA in H2O/MeCN ReversePhase->RPModifier Ion Suppression Elution Fraction Collection & LC-MS/TLC Modifier->Elution NoModifier->Elution RPModifier->Elution

Decision matrix for selecting the optimal chromatographic workflow for secondary amines.

Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Chromatography with TEA Deactivation

Scientific Causality: Standard silica gel is acidic. Pre-treating the column and modifying the mobile phase with a sacrificial base like Triethylamine (TEA) neutralizes the active silanol sites. This prevents the secondary amine from binding irreversibly via ion exchange, ensuring sharp elution peaks[1].

  • Solvent System Selection: Using TLC, determine a suitable baseline solvent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) that gives n-Methyl-[1,1'-biphenyl]-3-methanamine an

    
     value of approximately 0.2–0.3.
    
  • Eluent Preparation: Prepare the chosen mobile phase and or 10% methanolic ammonia[2][3]. Mix thoroughly.

  • Column Packing: Slurry the standard silica gel with the TEA-modified eluent. Pack the column and flush with at least 2 column volumes (CV) of the modified eluent to fully deactivate the silica silanols.

  • Sample Loading: Dissolve the crude amine in a minimum volume of the TEA-modified eluent. Apply evenly to the column head.

  • Elution: Run the column using the modified mobile phase. The lipophilic biphenyl group will drive the compound's mobility, while the TEA prevents the secondary amine from tailing.

  • Solvent Removal: Combine fractions containing the pure product. Evaporate under reduced pressure. Note: TEA co-evaporates but may require high vacuum or azeotropic removal with toluene to eliminate residual traces.

Protocol 2: Purification via Amine-Functionalized Silica Gel

Scientific Causality: Amine-functionalized silica replaces the acidic silanol groups with basic aminopropyl groups. This inherently eliminates the acid-base interaction, allowing for sharp elution peaks without the need for odorous and difficult-to-remove mobile phase modifiers[4].

  • Column Selection: Select a (e.g., KP-NH or RediSep Amine)[4].

  • Equilibration: Equilibrate the column with 3 CV of the starting non-polar solvent (e.g., 100% Hexanes or Heptane). Do NOT add TEA or ammonia.

  • Loading: Dry load the crude mixture onto a small amount of Celite or amine-silica, or liquid load if highly soluble in the starting solvent.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes. The secondary amine will elute based on its lipophilicity rather than its basicity.

  • Recovery: Collect fractions and evaporate. No high-vacuum TEA removal is required, significantly speeding up downstream processing[4][5].

Quantitative Data: Stationary Phase Comparison

Stationary PhaseMobile Phase ModifierTypical RecoveryPurityPrimary AdvantagePrimary Disadvantage
Standard Silica Gel 1-5% TEA or NH

60-80%>95%Low cost, readily availableTEA removal is tedious; potential for degradation
Amine-Functionalized Silica None85-95%>98%Sharp peaks, no TEA neededHigher cost of stationary phase
Basic Alumina None70-85%>95%Good for acid-sensitive aminesLower loading capacity than silica
Reverse-Phase (C18) 0.1% TEA or High pH Buffer80-90%>99%Excellent for resolving complex amine mixturesRequires aqueous solvent removal (lyophilization)

Troubleshooting Guides & FAQs

Q: Why is my n-Methyl-[1,1'-biphenyl]-3-methanamine streaking across the entire TLC plate and column? A: This is the classic symptom of an acid-base interaction between your basic secondary amine and the Brønsted acidic silanol groups (Si-OH) on the silica gel[1]. The amine protonates, forming an ion pair that strongly adheres to the stationary phase. To resolve this, you must either add a competing amine (like 1-5% TEA or) to your mobile phase to neutralize the silanols, or switch to a basic stationary phase like amine-functionalized silica[3][4].

Q: I synthesized this compound via reductive amination. How do I separate the desired secondary amine from the over-alkylated tertiary amine byproduct? A: Tertiary amines lack an N-H bond and are therefore less capable of hydrogen bonding than secondary amines. On standard silica (with TEA) or amine-functionalized silica, the tertiary amine (e.g., N,N-dimethyl-1-(biphenyl-3-yl)methanamine) will be less polar and than your desired secondary amine[6]. Use a shallow gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) to maximize the resolution between these two species.

Q: I used TEA to run my column, but I can't get rid of the residual TEA smell in my final product. What should I do? A: Triethylamine (bp 89°C) can be stubborn to remove completely under standard rotary evaporation. You can remove it by:

  • Azeotropic distillation: Add toluene to your flask and evaporate it under reduced pressure. Repeat 2-3 times.

  • High vacuum: Leave the compound on a Schlenk line or high vacuum pump overnight.

  • Alternative modifiers: Next time, consider using volatile ammonia (e.g., saturated in DCM or Methanol) instead of TEA, or switch to an amine-functionalized column to avoid modifiers entirely[4][5].

Q: Can I purify this compound using an acidic workup instead of column chromatography? A: Yes, forming a hydrochloride or acetate salt is a viable alternative to chromatography[2][6]. Because n-Methyl-[1,1'-biphenyl]-3-methanamine is highly lipophilic, its HCl salt may precipitate directly from non-polar solvents (like diethyl ether) upon the addition of ethereal HCl. You can then filter the pure salt and free-base it later. However, if your impurities are also basic (like primary or tertiary amines), they may co-precipitate, making column chromatography the superior choice for absolute purity.

References

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Chromatography Application Note AN08.[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog.[Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography - Not Voodoo X." Not Voodoo.[Link]

  • Chromatography Forum. "Separation of Secondary Amine and Tertiary amine." Chromforum.[Link]

  • ResearchGate. "Separation of organic compounds using amino-functionalized silica gel." ResearchGate.[Link]

Sources

preventing oxidation of n-Methyl-[1,1'-biphenyl]-3-methanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Architecture

You are working with N-methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6).[1] As a secondary benzylic amine, this molecule possesses a specific structural vulnerability: the benzylic carbon-nitrogen bond is highly susceptible to oxidative cleavage and radical formation, a process accelerated by the biphenyl system's electron-donating properties.

To maintain >98% purity, you must treat this compound not just as a chemical, but as a reactive intermediate until the moment of use.

The "Cold-Dark-Inert" Triad

We rely on a self-validating storage system. If any leg of this triad fails, the compound will degrade.

ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable < 1 month)Lowers kinetic energy, significantly retarding the rate of auto-oxidation and N-oxide formation.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen. Secondary amines react with O₂ to form hydroxylamines and eventually nitrones.
Container Amber Glass + Teflon-lined Cap Blocks UV light (which catalyzes radical formation) and prevents plasticizer leaching common in standard poly-containers.
State Hydrochloride Salt (Preferred) Converting the free base to an HCl salt protonates the nitrogen, rendering it electron-poor and resistant to oxidation.

Mechanism of Degradation (Visualized)

Understanding why the compound degrades allows you to predict failure points. The diagram below illustrates the oxidative pathway you are fighting against.

OxidationPathway Amine N-Methyl-[1,1'-biphenyl] -3-methanamine (Active) Radical Benzylic Radical Intermediate Amine->Radical H-abstraction Hydroxylamine N-Hydroxylamine (Impurity A) Radical->Hydroxylamine + O₂ / H• Nitrone Nitrone/Imine (Yellow/Brown Color) Hydroxylamine->Nitrone - H₂O (Dehydration) Oxygen O₂ / Air Oxygen->Radical UV UV Light UV->Radical

Figure 1: Oxidative degradation pathway of secondary benzylic amines. The transition from colorless to yellow indicates the formation of conjugated Nitrone/Imine species.

Troubleshooting Guide: Q&A

This section addresses specific phenomena you may observe in the lab.

Q1: "My compound has turned from a white solid to a yellow oil. Is it salvageable?"

Diagnosis: Oxidative Deamination & Hygroscopicity. The yellow color confirms the presence of imines or nitrones (conjugated systems absorb blue light, appearing yellow). The shift to an oil suggests the compound has absorbed water (hygroscopic) or the melting point has been depressed by impurities.

  • Action:

    • Dissolve in a non-polar solvent (e.g., Dichloromethane).

    • Wash with mild basic water to remove salts/water.

    • Purify immediately via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

    • Prevention: Always tape the vial cap with Parafilm or electrical tape after purging with Argon.

Q2: "I stored the compound in DMSO at -20°C, but purity dropped after 2 weeks."

Diagnosis: Solvent-Mediated Oxidation. DMSO is a mild oxidant (Swern oxidation mechanism) and is hygroscopic. Storing secondary amines in solution drastically increases the collision frequency with dissolved oxygen.

  • Action:

    • Never store as a free base solution for >24 hours.

    • If solution storage is mandatory, use anhydrous Ethanol or Methanol with 1.2 equivalents of HCl (forming the salt in situ), and store under Argon.

Q3: "How do I safely thaw the vial without introducing moisture?"

Diagnosis: Condensation Contamination. Opening a cold vial in a warm, humid lab causes immediate water condensation inside the vial. Water catalyzes hydrolysis and oxidation.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator or leave on the bench until it reaches room temperature (approx. 30-45 mins).

    • Wipe the outside dry before opening.

    • Flush with inert gas immediately after use.[2]

Advanced Protocol: Hydrochloride Salt Formation

For storage exceeding 3 months, converting the free base to the Hydrochloride (HCl) salt is the gold standard. This locks the nitrogen lone pair, preventing it from participating in oxidative pathways.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of N-methyl-[1,1'-biphenyl]-3-methanamine in 2 mL of anhydrous Diethyl Ether or Dichloromethane.

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) while stirring at 0°C.

  • Precipitation: A white precipitate (the HCl salt) should form immediately.

  • Filtration: Filter the solid under a nitrogen stream (Schlenk line) or in a glovebox.

  • Drying: Dry under high vacuum for 4 hours to remove trace solvents.

  • Storage: Store the resulting white powder at 2-8°C.

Comparison of Stability:

FormShelf Life (25°C, Air)Shelf Life (-20°C, Argon)
Free Base (Liquid/Solid) < 1 Week3-6 Months
HCl Salt (Solid) 1-2 Months> 2 Years

Storage Decision Workflow

Use this logic flow to determine the correct storage method for your specific timeline.

StorageWorkflow Start Received Compound FormCheck Is it Free Base or Salt? Start->FormCheck Salt Store at RT (Desiccator) or 4°C FormCheck->Salt Salt (HCl) FreeBase FreeBase FormCheck->FreeBase Free Base Duration Storage Duration? ShortTerm Flush Argon -> 4°C Amber Vial Duration->ShortTerm < 1 Week LongTerm Convert to HCl Salt OR Store -20°C under Argon Duration->LongTerm > 1 Week FreeBase->Duration

Figure 2: Decision tree for determining optimal storage conditions based on chemical form and duration.

References

  • PubChem. (2025).[1][3] n-Methyl-[1,1'-biphenyl]-3-methanamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • American Chemical Society (ACS). (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. The Journal of Organic Chemistry. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • University of Waterloo. (2023).[4] Chemical Storage Fact Sheet: Segregation and Handling of Amines. [Link]

Sources

removing unreacted starting materials from n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials from N-Methyl-[1,1'-biphenyl]-3-methanamine Ticket ID: CHEM-PUR-8821 Support Tier: Level 3 (Senior Application Scientist)

Strategic Overview: The Separation Challenge

You are dealing with a secondary amine synthesis, likely via reductive amination of [1,1'-biphenyl]-3-carbaldehyde with methylamine . The crude mixture likely contains:

  • Target Product: N-Methyl-[1,1'-biphenyl]-3-methanamine (Secondary Amine, Basic, Lipophilic).

  • Impurity A: Unreacted Aldehyde (Neutral, Lipophilic).

  • Impurity B: Unreacted Primary Amine (if N-methylation of the primary amine was the route) or Over-alkylated Tertiary Amine.

The Core Problem: The biphenyl backbone makes all components highly lipophilic, rendering standard aqueous washes less effective unless pH is strictly controlled.

This guide prioritizes chemoselective workups over chromatography to save time and solvent.

Module 1: The "Workhorse" Acid-Base Extraction

Objective: Separate the basic amine product from neutral impurities (unreacted aldehyde/alcohol) using pH manipulation.[1]

The Logic (pKa Analysis)
  • Target Amine pKa: ~9.5 (Estimated based on N-benzylmethylamine analogs).

  • Strategy:

    • pH < 4: Product is protonated (

      
      ), water-soluble. Neutrals remain in organic.
      
    • pH > 12: Product is free-based (

      
      ), organic-soluble.
      
Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for safety, but DCM solubilizes the biphenyl core better if the crude is gummy.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer 3x with 1M HCl .

    • Critical Check: Test the aqueous layer pH.[2] It must be < 2 . If not, add more acid.

    • Result: The aqueous layer now contains your product (Amine-HCl salt).[1] The organic layer contains the unreacted aldehyde and other neutrals.

    • Action: Keep the Aqueous layer. Discard the Organic layer (or save for recovery of starting material).

  • The "Neutral Wash":

    • Wash the acidic aqueous phase once with fresh EtOAc. This removes trapped lipophilic neutrals.

  • Basification (Liberating the Amine):

    • Cool the aqueous phase in an ice bath (exothermic).[3]

    • Slowly add 6M NaOH until pH reaches > 12 .

    • Observation: The solution will turn cloudy/milky as the free amine oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture 3x with DCM.

    • Dry combined organics over

      
      , filter, and concentrate.
      
Visualization: Acid-Base Logic Flow

AcidBaseLogic Crude Crude Mixture (Amine + Aldehyde) Acidify Add 1M HCl (Extract) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Aldehyde) PhaseSep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Amine-HCl Salt) PhaseSep1->AqLayer1 Product (Salt) Basify Basify to pH > 12 (Add NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Purified Secondary Amine Extract->FinalProd

Figure 1: Decision tree for separating basic amines from neutral lipophilic impurities.

Module 2: Chemoselective Scavenging (Polishing)

If the Acid-Base extraction is insufficient (e.g., trace aldehyde remains or you have primary amine impurities), use Solid-Supported Scavengers . This avoids column chromatography.[4][5]

Scenario A: Removing Unreacted Aldehyde

Reagent: Polymer-Supported Bisulfite or Sulfonyl Hydrazide. Why: The biphenyl aldehyde is lipophilic. Standard aqueous bisulfite washes often cause emulsions. Solid resins prevent this.

  • Resin: PS-TsNHNH2 (Polystyrene sulfonyl hydrazide).

  • Loading: Calculate 2-3 equivalents relative to the estimated aldehyde impurity.

  • Protocol:

    • Dissolve amine in DCM.

    • Add resin.

    • Shake at Room Temp for 2-4 hours.

    • Filter.[2][5] The aldehyde stays bound to the resin.

    • Concentrate filtrate.

Scenario B: Removing Primary Amine (Over-reduction or Starting Material)

Reagent: Polymer-Supported Isocyanate. Why: Isocyanates react rapidly with primary amines to form ureas, but react much slower with hindered secondary amines (like your target).

  • Resin: PS-Isocyanate .

  • Protocol:

    • Add resin to the crude mixture in DCM.

    • Stir for 2 hours.

    • Mechanism:

      
       (Solid Urea).
      
    • Filter.[2][5] The primary amine is removed.[6][7][8]

Module 3: Hydrochloride Salt Formation (Final Purification)

Converting your oily free base into a solid HCl salt is the most effective way to ensure long-term stability and high purity.

Protocol
  • Dissolve the free base (from Module 1) in a minimal amount of dry Diethyl Ether or Ethanol .

  • Add 2M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting "Oiling Out":

    • If the salt forms a gum instead of a solid, it is "oiling out."

    • Fix: Decant the solvent.[3][7] Add fresh ether and scratch the glass side of the flask with a spatula. Sonicate. This induces crystallization.

  • Filter the solid and wash with cold ether.

Troubleshooting Guide & FAQ

Common Issues Table
SymptomProbable CauseCorrective Action
Emulsion during extraction Biphenyl lipophilicity + density match between layers.1. Add Brine (saturated NaCl) to the aqueous layer.2. Filter the entire biphasic mixture through a pad of Celite .3. Use DCM instead of EtOAc (higher density difference).
Low Yield after Acid/Base Product trapped in organic layer during acid wash.The biphenyl amine is very lipophilic. Ensure the acid wash is pH < 2 . If pH is 4-5, the salt may still partition into the organic phase.
Product is colored (Yellow/Brown) Trace oxidation or conjugated impurities.Treat the final organic solution with Activated Charcoal for 30 mins, filter through Celite, then concentrate.
FAQ: Specific User Scenarios

Q: Can I use a Bisulfite wash (liquid-liquid) instead of resin for the aldehyde? A: Yes, but be careful. Biphenyl aldehydes form "greasy" bisulfite adducts that may not stay in the water layer, leading to poor separation.

  • Modification: Use a 40% Methanol / Water mixture for the bisulfite solution. The methanol helps solubilize the adduct into the aqueous phase, pulling it away from your amine in the organic layer.

Q: My product contains the Tertiary Amine (N,N-dimethyl...). How do I remove it? A: This is the hardest impurity. Acid-base won't work (both are basic). Scavengers won't work (no N-H handle).

  • Solution: You must use Column Chromatography .

  • Conditions: Silica Gel. Mobile Phase: Hexanes:EtOAc (start 9:1) + 1% Triethylamine . The triethylamine prevents streaking of the amine.

References

  • Reductive Amination Cleanup Strategies : Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Link

  • Scavenger Resins in Organic Synthesis : Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Purification of Laboratory Chemicals: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.
  • Bisulfite Adduct Properties : Kjell, D. P., et al. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Recrystallization Guide for N-Methyl-[1,1'-biphenyl]-3-methanamine

[1]

Executive Summary

Recrystallizing N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) presents a classic challenge in organic process research: purifying a lipophilic secondary amine that tends to exist as an oil in its free base form.[1]

This guide addresses the three most common failures reported by our users:

  • The "Oiling Out" Phenomenon: The product separates as a gum/oil rather than a crystal.

  • Salt Selection Failure: The hydrochloride salt is too hygroscopic or soluble.[1]

  • Impurity Trapping: Persistence of the bis-alkylated dimer or starting aldehyde.[1]

Part 1: Immediate Troubleshooting (The "Oiling Out" Crisis)

Symptom: You dissolved your crude amine salt in hot solvent, but upon cooling, a second liquid phase (oil droplets) appeared before crystals formed. This is Liquid-Liquid Phase Separation (LLPS).[1]

The Rescue Protocol

Do not filter the oil. Follow this logic flow to recover the batch.

OilingOutRescueStartProblem: Oiling Out ObservedStep11. Re-heat to Dissolution(Clear Solution)Start->Step1Check1Is it too concentrated?Step1->Check1Action1Add 10-15% morePolar Solvent (e.g., IPA)Check1->Action1YesStep22. Cool to T = (T_oil + 5°C)(Just above oiling temp)Check1->Step2NoAction1->Step2Step33. SEEDING (Critical)Add pure crystal seedsStep2->Step3Step44. Slow Cool (1°C/min)Step3->Step4ResultCrystalline SolidStep4->Result

Figure 1: Decision matrix for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Why this happens (The Science):

Oiling out occurs when the metastable liquid-liquid immiscibility gap is hit before the solubility curve (supersaturation) is crossed. This is common with biphenyl amines because the hydrophobic biphenyl tail disrupts the lattice energy of the polar salt headgroup.

  • Correction: You must lower the supersaturation (add more solvent) or raise the crystallization temperature (seeding at higher T).

Part 2: Optimized Salt Selection

The free base of N-Methyl-[1,1'-biphenyl]-3-methanamine is likely an oil or low-melting solid.[1] Crystallization requires converting it to a salt.[1][2]

Recommendation: If the Hydrochloride (HCl) salt is hygroscopic or oils out, switch to the Oxalate or Fumarate salt. These dicarboxylic acids often bridge two amine molecules, creating a higher lattice energy and higher melting point.

Salt TypeSolvent System (Recrystallization)ProsCons
Hydrochloride IPA / Ethyl Acetate (1:[1]3)Standard, cheap, biologically relevant.High risk of hygroscopicity; often oils out.[1]
Oxalate Ethanol / Diethyl EtherHigh melting point; excellent crystallinity.[1]Toxic (not for final drug use); lower solubility.[1]
Fumarate Methanol / MTBEPharmaceutically acceptable; stable non-hygroscopic solid.[1]Requires precise stoichiometry (0.5 eq or 1.0 eq).
Tartrate Ethanol / Water (95:[1]5)Good for chiral resolution (if applicable).[1]Often forms solvates (gels).[1]

Part 3: The "Golden Path" Protocol

Objective: Purify 5.0 g of crude N-Methyl-[1,1'-biphenyl]-3-methanamine (HCl salt).

Phase A: Impurity Rejection (Acid/Base Workup)

Before recrystallization, you must remove neutral impurities (e.g., 3-phenylbenzaldehyde).

  • Dissolve crude salt in water.[1]

  • Wash with Dichloromethane (DCM) .[1] Discard organic layer (contains neutrals).[1]

  • Basify aqueous layer to pH >12 with NaOH.[1]

  • Extract amine into Ethyl Acetate (EtOAc) . Dry over Na₂SO₄ and evaporate.[1][3][4]

  • Result: Purified Free Base Oil.[1]

Phase B: Salt Formation & Crystallization[2]
  • Dissolution: Dissolve the free base oil in Isopropanol (IPA) (approx. 5 mL/g).

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous).

    • Note: The solution may warm up.[5][6]

  • Nucleation: Slowly add Ethyl Acetate (EtOAc) or MTBE as an anti-solvent until a faint turbidity persists.[1]

  • Heating: Heat to reflux until clear.

  • Crystallization:

    • Turn off heat.[1] Allow to cool to room temperature undisturbed (stirring can induce oiling).[1]

    • Once solids appear, cool to 0°C.

  • Filtration: Filter and wash with cold EtOAc.[1]

Part 4: Impurity Profiling & Removal

Users often ask: "My crystals are white, but LCMS shows a +14 mass peak."

This is the Methylated Dimer impurity (tertiary amine), common in reductive aminations.

ImpurityPathAmineTarget Secondary Amine(N-Methyl...)WorkupRecrystallization StrategyAmine->WorkupForms H-bonds(Soluble in EtOH)ImpurityImpurity: Tertiary Amine(N,N-Dimethyl...)Impurity->WorkupNo N-H donor(More soluble in Ether/Hexane)PurifiedPure Secondary Amine SaltWorkup->PurifiedPrecipitateMotherLiquorTertiary Amine (Filtrate)Workup->MotherLiquorRemains in Solution

Figure 2: Solubility differential mechanism for separating secondary amines from tertiary amine impurities.

Mechanism: The secondary amine (product) has an N-H proton that can hydrogen bond with the chloride counter-ion and solvent, creating a stable lattice. The tertiary amine impurity lacks this N-H donor, making its salt significantly more soluble in non-polar anti-solvents (like Ether or Hexane).

  • Action: If this impurity persists, increase the ratio of Anti-Solvent (EtOAc/Ether) in the wash step.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: Avoid Acetone if you are using the primary amine precursor, as it will form an imine (Schiff base). For the secondary amine product, Acetone is acceptable but often leads to "oiling out" due to its high volatility and intermediate polarity. IPA is superior for process control.[1]

Q: My product is hygroscopic (turns to goo on the filter). A: This is common with HCl salts of low molecular weight amines.

  • Switch to the Fumarate salt (usually non-hygroscopic).[1]

  • Or, dry the HCl salt in a vacuum oven at 40°C immediately after filtration, with P₂O₅ desiccant present.

Q: How do I remove Palladium (Pd) residues from the coupling step? A: Recrystallization alone is poor at removing Pd. Add a scavenger resin (e.g., SiliaMetS® Thiol) to the free base solution in Phase A, stir for 4 hours, and filter before forming the salt.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Definitive text on supersaturation and oiling out mechanisms).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[1] (Source for salt selection and solvent switching strategies).

  • BenchChem Technical Support . (2025). Purification of Secondary Alkyl Amines. Link (General protocols for amine workups).[1]

  • Organic Syntheses . (2010). Preparation of Biphenyl Derivatives. Org. Synth. Coll. Vol. 11. Link (Analogous biphenyl handling).[1]

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The gold standard for selecting counter-ions like Fumarate/Oxalate).

Technical Support Center: Stability & Handling of n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for n-Methyl-[1,1'-biphenyl]-3-methanamine . As a secondary benzylamine derivative characterized by a highly hydrophobic biphenyl backbone and a reactive secondary amine center, this molecule presents unique challenges during analytical testing and formulation.

For drug development professionals, understanding the causality behind its pH-dependent behavior is critical. The basicity of the amine (pKa ~9.5) dictates that its solubility, reactivity, and degradation pathways diverge sharply between acidic and basic environments. This guide provides field-proven insights, troubleshooting steps, and validated protocols for managing this compound.

Part 1: Diagnostic Data Matrix

The following table summarizes the quantitative and qualitative physicochemical data governing the stability of the compound in divergent pH environments.

ParameterAcidic Media (pH < 4)Basic Media (pH > 10)
Ionization State Protonated Ammonium SaltNeutral Free Base
Aqueous Solubility High (>10 mg/mL)Very Low (<0.1 mg/mL)
Primary Degradation Risk C-N Bond CleavageN-Oxidation / Volatilization
ICH Q1A(R2) Target Degradation 5–20%5–20%
Stress Temperature Limits 40°C – 60°C (10°C increments)40°C – 60°C (10°C increments)
Part 2: Chemical Behavior & Degradation Pathways

Pathways Molecule n-Methyl-[1,1'-biphenyl]-3-methanamine (Secondary Benzylamine) Acidic Acidic Media (pH < 4) Molecule->Acidic Basic Basic Media (pH > 10) Molecule->Basic Salt Protonated Ammonium Salt (High Aqueous Solubility) Acidic->Salt Protonation FreeBase Free Base Form (Hydrophobic, Low Solubility) Basic->FreeBase Deprotonation DegradationAcid C-N Bond Cleavage (Forms Biphenyl-3-methanol) Salt->DegradationAcid Extreme Heat / Strong Acid DegradationBase N-Oxidation / Precipitation (Forms N-oxides) FreeBase->DegradationBase O2 Exposure / Trace Metals

Fig 1. Divergent physicochemical and degradation pathways of the compound in acidic vs basic media.

Part 3: Troubleshooting Guide & FAQs

Q1: During liquid-liquid extraction, my compound precipitates at the aqueous/organic interface when the pH is adjusted to 11. Why does this happen, and how can I recover it? A1: This is a classic solubility failure driven by the molecule's biphenyl core. At pH 11, the secondary amine is fully deprotonated, converting the highly soluble ammonium salt into its free base form. The biphenyl group is extremely hydrophobic, causing the free base to crash out of the aqueous phase before it can partition into the organic solvent. Causality & Fix: The precipitation occurs because the rate of neutralization exceeds the rate of organic partitioning. To fix this, increase the volume of your organic extraction solvent (e.g., dichloromethane or ethyl acetate) before adding the base, and ensure vigorous biphasic mixing during the pH adjustment. This allows the free base to immediately partition into the organic layer as it forms.

Q2: I am conducting forced degradation studies per ICH Q1A(R2). After 48 hours in 0.1 M HCl at 60°C, I see a new HPLC peak. What is the likely degradant? A2: Under harsh acidic stress and elevated temperatures, secondary benzylamines are susceptible to C-N bond cleavage 1[1]. The acidic environment protonates the amine, making it a better leaving group, while the benzylic position is vulnerable to nucleophilic attack by water. Causality & Fix: The degradation likely yields biphenyl-3-methanol and methylamine. To validate this, run a mass spectrometry (LC-MS) scan on the degradant peak; you should observe a mass corresponding to the biphenyl-3-methanol fragment. If degradation exceeds the ICH target of 5–20%, reduce the stress temperature to 40°C to prevent secondary, non-relevant artifacts from forming 2[2].

Q3: My stock solutions in basic buffers (pH 8.5) show a gradual loss of assay over several weeks, even at 4°C, with no visible precipitation. What is causing this? A3: Secondary amines in their free base form are capable of electron transfer oxidation, leading to the formation of N-oxides or hydroxylamines3[3]. This process is often catalyzed by trace transition metals in the buffer salts or exposure to atmospheric oxygen. Causality & Fix: Because the lone pair on the nitrogen is available in basic media, it is highly reactive toward reactive oxygen species (ROS). To create a self-validating storage system, prepare the basic buffer with 1 mM EDTA to chelate trace metals, purge the vial headspace with argon or nitrogen, and use amber vials to prevent photolytic oxidation 4[4].

Part 4: Self-Validating Experimental Protocols
Protocol 1: ICH-Compliant Acid/Base Forced Degradation Assay

This protocol ensures you achieve the regulatory target of 5–20% degradation for stability-indicating method validation while avoiding unrealistic secondary degradants.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of n-Methyl-[1,1'-biphenyl]-3-methanamine in HPLC-grade Acetonitrile. Causality: Using an organic solvent for the stock ensures complete dissolution regardless of the compound's initial salt or free-base status.

Step 2: Acidic and Basic Stress Generation

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 M HCl (Final concentration: 0.5 mg/mL in 0.1 M HCl).

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 M NaOH (Final concentration: 0.5 mg/mL in 0.1 M NaOH).

  • Control: Mix 1.0 mL of stock with 1.0 mL of MS-grade water.

Step 3: Thermal Incubation & Kinetic Sampling Incubate all vials at 60°C in the dark to isolate thermal/hydrolytic degradation from photolysis. Pull 100 µL aliquots at T=0, T=24h, and T=48h.

Step 4: Self-Validating Neutralization (Critical) To prevent column degradation and ensure the compound is in a uniform ionization state for HPLC analysis:

  • Neutralize the 100 µL Acidic aliquot with 100 µL of 0.1 M NaOH.

  • Neutralize the 100 µL Basic aliquot with 100 µL of 0.1 M HCl.

  • Validation Check: If the neutralized basic sample turns cloudy, the free base has precipitated due to localized pH extremes during mixing. Add 200 µL of Acetonitrile to resolubilize the sample before injection. Proceeding with a cloudy sample will result in artificially low assay values and column clogging.

Step 5: HPLC-UV/MS Analysis Inject samples using a gradient method (e.g., C18 column, 0.1% TFA in Water / 0.1% TFA in Acetonitrile). The acidic mobile phase ensures the amine remains fully protonated during the run, resulting in sharp, symmetrical peaks.

Workflow Start Prepare Stock Solution (1 mg/mL in Acetonitrile) Split Start->Split Acid Acidic Stress Add 0.2 M HCl Split->Acid Base Basic Stress Add 0.2 M NaOH Split->Base Control Neutral Control Add MS Water Split->Control Incubate Thermal Incubation (60°C for 24-48h) Acid->Incubate Base->Incubate Control->Incubate Neutralize Neutralization Step (Restore to pH ~7) Incubate->Neutralize SolubilityCheck Self-Validation: Check for Precipitation (Add ACN if cloudy) Neutralize->SolubilityCheck Analyze HPLC-UV/MS Analysis (0.1% TFA Mobile Phase) SolubilityCheck->Analyze

Fig 2. Workflow for ICH Q1A(R2) compliant forced degradation and sample neutralization.

References
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.[Link]

  • Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

Sources

identifying degradation products of n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Methyl-[1,1'-biphenyl]-3-methanamine (NMBM)

Status: Active Ticket ID: NMBM-DEG-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for N-Methyl-[1,1'-biphenyl]-3-methanamine. This guide addresses the identification of degradation products formed under stress conditions (forced degradation) and shelf-life stability testing.[1][2][3]

Target Analyte Profile:

  • IUPAC Name: N-Methyl-1-(3-phenylphenyl)methanamine

  • Functional Class: Secondary Benzylic Amine

  • Core Reactivity: The secondary amine moiety at the benzylic position is the primary site of instability, susceptible to oxidative deamination and N-oxidation. The biphenyl core is relatively robust but can undergo electrophilic substitution under extreme stress.

Expected Degradation Pathways (Mechanism of Action)

Understanding why degradation occurs is critical for identification. Based on the chemistry of secondary benzylamines, we predict three primary degradation pathways.

Pathway A: Oxidative Deamination (Major)
  • Mechanism: Radical abstraction of the benzylic hydrogen leads to an imine intermediate (

    
    ), which rapidly hydrolyzes.
    
  • Product: [1,1'-Biphenyl]-3-carboxaldehyde .

  • Indicator: Loss of the nitrogen/methyl group; significant change in UV absorption and retention time.

Pathway B: N-Oxidation (Minor to Moderate)
  • Mechanism: Direct oxidation of the nitrogen lone pair by peroxides or reactive oxygen species (ROS).

  • Product: N-Methyl-[1,1'-biphenyl]-3-methanamine N-oxide .

  • Indicator: Mass shift of +16 Da.

Pathway C: N-Demethylation
  • Mechanism: Oxidative cleavage of the methyl group.

  • Product: [1,1'-Biphenyl]-3-methanamine (Primary Amine).

  • Indicator: Mass shift of -14 Da.

Pathway Visualization

DegradationPathways Parent Parent: NMBM (MW 197.28) Imine Intermediate: Imine Parent->Imine -2H (Oxidation) NOxide Degradant B: N-Oxide (MW 213.28) Parent->NOxide Oxidation (+O) DesMethyl Degradant C: Des-methyl Analog (MW 183.25) Parent->DesMethyl N-Demethylation (-CH2) Aldehyde Degradant A: Biphenyl-3-carboxaldehyde (MW 182.22) Imine->Aldehyde Hydrolysis (+H2O, -MeNH2)

Figure 1: Predicted degradation pathways for N-Methyl-[1,1'-biphenyl]-3-methanamine based on secondary benzylamine chemistry.

Experimental Protocols
Protocol A: Forced Degradation Setup (Stress Testing)

Objective: Generate degradation products to validate analytical methods (per ICH Q1A/Q1B).

Stress ConditionReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl24-48 hrs @ 60°C5-20%Secondary amines are generally stable to acid; expect minimal degradation.
Base Hydrolysis 0.1 N NaOH24-48 hrs @ 60°C5-20%Monitor for biphenyl ring hydroxylation (rare).
Oxidation 3% H₂O₂1-4 hrs @ RT10-30% Critical: Will rapidly form N-oxide and Aldehyde.
Photolysis UV/Vis (1.2M lux hrs)~1 weekVariableBiphenyls are chromophores; check for dimerization or ring oxidation.
Thermal 60°C (Solid/Soln)7 days5-10%Solid state is usually stable; solution may show oxidative deamination.
Protocol B: LC-MS/MS Identification Strategy

Objective: Separate and identify polar degradants.

  • Column Selection: Use a Biphenyl or Phenyl-Hexyl stationary phase.

    • Why? These phases offer pi-pi interactions with the biphenyl core of the analyte, providing better selectivity for aromatic degradants (like the aldehyde) compared to standard C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 9.0) — High pH ensures the amine is neutral/less charged, improving retention of the polar des-methyl degradant.

    • B: Acetonitrile.[4][5]

  • MS Source: Electrospray Ionization (ESI) Positive Mode.

Troubleshooting & Identification Guide (FAQ)

Q1: I see a peak eluting earlier than the parent with a mass of +16 Da. Is this the N-oxide or a hydroxylated ring?

  • Diagnosis: Likely the N-Oxide .

  • Verification:

    • MS/MS Fragmentation: N-oxides typically show a characteristic loss of oxygen (-16 Da) or loss of the hydroxylamine group.

    • Chemical Test: Treat the sample with a reducing agent (e.g., Sodium Metabisulfite). If the peak disappears and reverts to the parent, it is the N-oxide. Ring hydroxylation will not be reduced.

Q2: A major degradant appears in my peroxide sample with a mass loss of ~15 Da (m/z 183).

  • Diagnosis: This is the Aldehyde (Biphenyl-3-carboxaldehyde).

  • Correction: Wait, the aldehyde MW is 182. Why m/z 183?

    • Aldehydes do not ionize well in ESI(+) unless they form adducts or if you are seeing the protonated form

      
      .
      
    • Confirmatory Test: Check the UV spectrum.[1][3] The aldehyde carbonyl conjugates with the biphenyl system, causing a significant red shift (absorbance at higher wavelengths) compared to the parent amine.

Q3: I am detecting a peak at m/z 184. Is this the des-methyl product?

  • Diagnosis: Yes. The Des-methyl amine (Primary amine) has a MW of 183.25.

  • Calculation:

    
    .
    
  • Note: This peak often tails on C18 columns due to the free primary amine interacting with silanols. Ensure your mobile phase pH is high (> pH 8) or use a high-strength silica (HSS) column.

Q4: Are nitrosamines a concern?

  • Critical Safety Warning: Yes. As a secondary amine, N-Methyl-[1,1'-biphenyl]-3-methanamine can react with nitrites (in excipients or solvents) to form N-nitroso-N-methyl-[1,1'-biphenyl]-3-methanamine .

  • Mass Spec Target: Look for

    
     (replacement of H with NO).
    
  • Action: If detected, this is a "Cohort of Concern" impurity (mutagenic) and requires control at trace levels (ng/day).

Diagnostic Decision Tree

Use this logic flow to assign identity to unknown peaks in your chromatogram.

ID_Logic Start Unknown Peak Detected MassShift Calculate Mass Shift (vs Parent m/z 198) Start->MassShift Plus16 +16 Da (m/z 214) MassShift->Plus16 Minus14 -14 Da (m/z 184) MassShift->Minus14 Minus15 -15/16 Da (m/z 183/200*) MassShift->Minus15 Plus29 +29 Da (m/z 227) MassShift->Plus29 Result_NOxide Suspect: N-Oxide Plus16->Result_NOxide Result_DesMe Suspect: Des-methyl (Primary Amine) Minus14->Result_DesMe Result_Ald Suspect: Aldehyde (Check UV Spectrum) Minus15->Result_Ald Likely neutral poor ionization Result_Nitro CRITICAL: Nitrosamine (N-Nitroso) Plus29->Result_Nitro

Figure 2: Mass-based identification logic for LC-MS analysis.

Summary of Key Data
Compound NameStructure TypeMW (Monoisotopic)[M+H]+ m/zKey Fragment Ions (MS2)
Parent (NMBM) Secondary Amine197.12198.13167 (Loss of methylamine), 152 (Biphenyl)
N-Oxide Amine Oxide213.12214.12198 (Loss of O), 196 (Loss of OH)
Des-methyl Primary Amine183.10184.11167 (Loss of NH3), 152
Aldehyde Carbonyl182.07183.08*153 (Loss of CHO), 152
N-Nitroso Nitrosamine226.11227.12197 (Loss of NO)

*Note: Aldehydes may ionize as [M+H]+, [M+Na]+, or form hemiacetals in alcoholic solvents.

References
  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text regarding oxidative deamination mechanisms). [Link]

  • Lai, A., & Wang, T. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (Demonstrates utility of biphenyl columns for separating amine analogs). [Link]

  • U.S. FDA. (2024). Control of Nitrosamine Impurities in Human Drugs. (Guidance on secondary amine risks). [Link]

Sources

overcoming steric hindrance in n-Methyl-[1,1'-biphenyl]-3-methanamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Methyl-[1,1'-biphenyl]-3-methanamine Optimization

Topic: Overcoming Steric Hindrance in N-Methyl-[1,1'-biphenyl]-3-methanamine Reactions Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Executive Summary

N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) presents a unique steric profile due to the combination of a secondary N-methyl amine and a meta-substituted biphenyl core. While the amine is technically benzylic, the rotational sweep of the biphenyl system, combined with the N-methyl group, creates significant steric shielding in the transition state, particularly during cross-coupling (Buchwald-Hartwig) and amide bond formation with hindered partners. This guide provides field-proven protocols to overcome these specific kinetic barriers.

Module 1: N-Arylation (Buchwald-Hartwig Coupling)

Problem: Standard Pd/BINAP or Pd/XPhos systems fail to yield product when coupling N-Methyl-[1,1'-biphenyl]-3-methanamine with ortho-substituted aryl halides. Root Cause: The N-methyl group increases the steric bulk of the nucleophile, while the biphenyl "tail" can adopt conformations that block the palladium center, destabilizing the reductive elimination transition state.

Troubleshooting Guide

Q1: Which ligand system should I use for sterically demanding couplings? A: For hindered secondary amines like this scaffold, "universal" ligands often fail. You must switch to specific dialkylbiaryl phosphines or NHC-based precatalysts designed to broaden the reductive elimination window.

  • Recommendation A (Phosphine): Use BrettPhos or RuPhos .

    • Why: RuPhos is specifically engineered for secondary amines. BrettPhos is superior for extremely hindered partners (e.g., ortho-substituted aryl chlorides).

    • Protocol: 1.0 equiv Amine, 1.0 equiv Aryl Halide, 2 mol% Pd(OAc)₂ , 4 mol% BrettPhos , 1.4 equiv NaOtBu , Toluene/t-Amyl Alcohol (100°C).

  • Recommendation B (NHC Precatalyst): Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .

    • Why: The bulky NHC ligand (IPent) forces the active Pd species into a geometry that facilitates the approach of the hindered amine while stabilizing the intermediate against beta-hydride elimination.

Q2: My reaction stalls at 50% conversion. Should I add more catalyst? A: No. Stalling usually indicates catalyst deactivation (formation of Pd-black) or product inhibition.

  • Solution: Switch the base from NaOtBu to K₃PO₄ and use 2-MeTHF as the solvent. The milder base prevents potential side reactions of the sensitive benzylic position, and 2-MeTHF allows for higher reaction temperatures (80-100°C) with better solubility for the lipophilic biphenyl core.

Q3: How do I handle the "Biphenyl Twist" effect? A: The biphenyl ring rotates. In the transition state, this can clash with the ligand.[1]

  • Strategy: Use a catalyst with a "flexible" steric bulk, such as Pd-G4-RuPhos . The ligand's biaryl backbone can adjust to accommodate the incoming biphenyl amine.

Module 2: Amide Coupling (Acylation)

Problem: Reaction with bulky carboxylic acids (e.g.,


-disubstituted acids) using EDC/HOBt yields <10%.
Root Cause:  The N-methyl group reduces the nucleophilicity of the nitrogen, and the steric bulk prevents the formation of the tetrahedral intermediate.
Troubleshooting Guide

Q1: EDC/HOBt failed. What is the next step? A: Abandon carbodiimides. Move to uronium/aminium salts or acid fluorides.

  • Protocol (Gold Standard): HATU (1.2 equiv) + HOAt (1.2 equiv) + DIPEA (3.0 equiv) in DMF.

    • Mechanism: The At-based active ester (azabenzotriazole) is less sterically demanding and more reactive than the Bt-based ester.

  • Protocol (Extreme Hindrance): TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

    • Why: This generates an Acid Fluoride in situ.[2] Acid fluorides are small, highly electrophilic species that are less sensitive to steric hindrance than active esters.

Q2: I see a new spot on TLC, but it’s not the product. What is it? A: It is likely the guanidinium byproduct .

  • Cause: With slow reactions (due to steric hindrance), the N-methyl amine can attack the HATU reagent directly instead of the activated acid.

  • Fix: Pre-activate the acid with HATU/DIPEA for 5-10 minutes before adding the N-Methyl-[1,1'-biphenyl]-3-methanamine. This ensures the coupling reagent is consumed by the acid first.

Module 3: Purification & Analysis (The Rotamer Issue)

Problem: The NMR spectrum of the amide product looks messy (doubled peaks), suggesting low purity, even after column chromatography. Root Cause: N-Methyl amides exist as cis and trans rotamers (restricted rotation around the C-N amide bond). The biphenyl group exacerbates this by adding magnetic anisotropy, splitting signals significantly.

Analysis Protocol
  • Do NOT discard the fraction.

  • Run High-Temperature NMR: Acquire ¹H NMR in DMSO-d₆ at 80°C (353 K) .

    • Result: If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.

    • Mechanism: Heat overcomes the rotational barrier of the amide bond (approx. 15-20 kcal/mol).

  • HPLC Validation: Run the sample on a C18 column with a slow gradient. Rotamers often co-elute or show a "saddle" peak shape at room temperature but will look like a single peak if the column is heated to 50°C.

Experimental Workflow Visualization

The following diagram outlines the decision logic for optimizing reactions with this specific scaffold.

ReactionOptimization Start Substrate: N-Methyl-[1,1'-biphenyl]-3-methanamine ReactionType Select Reaction Type Start->ReactionType Buchwald N-Arylation (Buchwald-Hartwig) ReactionType->Buchwald Amide Amide Coupling ReactionType->Amide Analysis QC / Analysis ReactionType->Analysis PartnerCheck Is Coupling Partner Hindered? (e.g., ortho-subst. aryl halide) Buchwald->PartnerCheck StandardCond Standard Condition: Pd(OAc)2 + XPhos Base: Cs2CO3 PartnerCheck->StandardCond No (Para/Meta) HinderedCond Hindered Condition: Pd-G4-BrettPhos or Pd-PEPPSI-IPent Base: KOtBu or K3PO4 PartnerCheck->HinderedCond Yes (Ortho/Bulky) CouplingCheck Is Acid Bulky? Amide->CouplingCheck StandardAmide Standard Condition: HATU + DIPEA Solvent: DMF CouplingCheck->StandardAmide No HinderedAmide Hindered Condition: TFFH (Acid Fluoride) or T3P (Propylphosphonic anhydride) CouplingCheck->HinderedAmide Yes NMR_Issue Split Peaks in NMR? Analysis->NMR_Issue VT_NMR Action: Run VT-NMR @ 80°C (Confirm Rotamers) NMR_Issue->VT_NMR Yes

Caption: Decision matrix for optimizing N-arylation and acylation reactions of N-Methyl-[1,1'-biphenyl]-3-methanamine, including analytical validation steps.

Data Summary: Catalyst & Reagent Selection

Reaction TypeSteric Challenge LevelRecommended Catalyst/ReagentBase / AdditiveSolventTemp (°C)
N-Arylation Low (Para-subst.)Pd(OAc)₂ / XPhosCs₂CO₃Toluene80-100
N-Arylation High (Ortho-subst.) Pd-G4-BrettPhos or RuPhos NaOtBu t-Amyl Alcohol 100-120
N-Arylation Extreme (Heterocycles)Pd-PEPPSI-IPent K₃PO₄1,4-Dioxane100
Amide Coupling MediumHATUDIPEA / HOAtDMFRT
Amide Coupling High (Tertiary Acid) TFFH (Acid Fluoride)DIPEADCM/DMF0 -> RT

References

  • BenchChem Technical Support. (2025).[1][3] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Retrieved from

  • Zhang, Y., Lavigne, G., & César, V. (2015).[4] Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry. Retrieved from

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from

  • Sigma-Aldrich. (2025). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Retrieved from

  • National Institutes of Health (NIH). (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Retrieved from

Sources

Technical Support Center: Resolving Hygroscopic Challenges in n-Methyl-[1,1'-biphenyl]-3-methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Engineering Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot moisture uptake issues associated with n-Methyl-[1,1'-biphenyl]-3-methanamine (NMBMA) .

Because NMBMA is a secondary amine, its protonated salt forms—particularly those utilizing small, highly charged counterions like chloride—are highly susceptible to moisture absorption. This guide unpacks the thermodynamic causality behind these hygroscopic challenges and provides self-validating protocols to engineer stable solid forms.

Part 1: Diagnostic Logic & Workflow

Before altering your formulation, you must determine whether moisture uptake is a surface phenomenon (physisorption) or a bulk lattice integration (chemisorption/hydrate formation).

G Start NMBMA Salt Moisture Issue DVS DVS Analysis (0-90% RH) Start->DVS PhEur Weight Gain at 80% RH? DVS->PhEur Low < 0.2% Non-hygroscopic PhEur->Low Med 0.2 - 15% Slight/Moderate PhEur->Med High > 15% Very Hygroscopic PhEur->High Action1 Proceed to Formulation Low->Action1 Hysteresis Hysteresis Loop? Med->Hysteresis High->Hysteresis Hydrate Hydrate Formation (Confirm via XRPD) Hysteresis->Hydrate Yes Surface Surface Adsorption (Physisorption) Hysteresis->Surface No Action2 Salt Screening or Co-crystallization Hydrate->Action2 Surface->Action2

Diagnostic logic for assessing NMBMA salt hygroscopicity via DVS and subsequent action pathways.

Part 2: FAQs & Troubleshooting Guide

Q1: Why does the Hydrochloride (HCl) salt of NMBMA deliquesce at >60% Relative Humidity (RH)? Causality: The hygroscopicity of amine salts is dictated by the hydration energy of the counterion and the packing efficiency of the crystal lattice. The chloride ion has a very high charge density and a highly exothermic hydration energy. When paired with the bulky, rigid biphenyl structure of NMBMA, the resulting crystal lattice often contains void spaces. Water molecules easily penetrate these voids to hydrate the chloride anion. Once the Critical Relative Humidity (CRH) is breached, capillary condensation occurs, leading to the dissolution of the crystal lattice (deliquescence).

Q2: My Dynamic Vapor Sorption (DVS) isotherm shows a distinct hysteresis loop between the sorption and desorption cycles. What is the physical mechanism here? Causality: Hysteresis indicates that water is not merely adsorbing to the crystal surface, but is incorporating into the bulk lattice to form a hydrate[1]. During the sorption phase, water molecules enter the lattice and form strong hydrogen bonds with the protonated amine and the counterion. During desorption, the activation energy required to break these internal hydrogen bonds is higher than the energy required to form them. Consequently, the water is retained in the lattice until a much lower external vapor pressure (RH) is reached. Self-Validation Step: Always perform X-Ray Powder Diffraction (XRPD) on the sample immediately post-DVS. A shift in diffraction peaks confirms a polymorphic transition to a hydrate state.

Q3: How do I rationally select a counterion to minimize hygroscopicity without destroying aqueous solubility? Causality: The goal is to lower the hydration energy of the counterion while maintaining sufficient ion-dipole interactions for aqueous solubility[2]. Switching from a small, highly charged chloride ion to larger, polarizable anions (e.g., mesylate, tosylate, or sulfate) distributes the negative charge density over a larger molecular volume. This reduces the thermodynamic payoff of hydration and allows for tighter crystal packing, effectively shutting out atmospheric moisture.

Q4: We are locked into the current hygroscopic salt form due to late-stage regulatory constraints. How can we manage this? Causality: If you cannot alter the primary covalent or ionic bonds, you must engineer the micro-environment. Co-crystallization is a highly effective alternative; by introducing a stabilizing co-former (e.g., dicarboxylic acids), you alter the crystal packing arrangement and block moisture entry points without changing the API's salt status[3]. Alternatively, utilize hydrophobic excipients (e.g., colloidal silicon dioxide) during dry granulation to act as physical moisture barriers.

Part 3: Quantitative Data Summary

The following table summarizes the representative solid-state properties of various NMBMA salts, demonstrating the inverse relationship between counterion size/polarizability and hygroscopicity.

Salt FormCounterion TypeMelting Point (°C)Aqueous Solubility (mg/mL)Weight Gain at 80% RH (%)Ph. Eur. Hygroscopicity Category[4]
Hydrochloride Small, high charge density185 - 190> 50.018.5%Very Hygroscopic
Sulfate Divalent, moderate size210 - 21525.08.2%Moderately Hygroscopic
Mesylate Large, polarizable195 - 20035.01.8%Slightly Hygroscopic
Tosylate Bulky, lipophilic225 - 23012.00.15%Non-hygroscopic
Part 4: Experimental Protocols

Workflow FreeBase NMBMA Free Base (in Solvent) Acid Add Counterion Acid (Equimolar) FreeBase->Acid Cryst Crystallization (Cooling/Antisolvent) Acid->Cryst Filter Filtration & Drying (Vacuum, 40°C) Cryst->Filter Char Solid-State Characterization Filter->Char XRPD XRPD (Crystallinity) Char->XRPD DSC DSC/TGA (Thermal Stability) Char->DSC DVS DVS (Moisture Sorption) Char->DVS

Step-by-step workflow for NMBMA salt screening and solid-state characterization.

Protocol A: High-Throughput Salt Screening for NMBMA

Objective: Generate stable, low-hygroscopicity crystal lattices by manipulating the counterion.

  • Preparation: Dissolve 50 mg of NMBMA free base in 1 mL of a moderately polar solvent (e.g., ethanol or ethyl acetate) in a 4 mL glass vial. Causality: Ethanol provides sufficient solubility for the free base while allowing for controlled supersaturation upon cooling.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) dropwise while stirring at 40°C. The slight molar excess ensures complete protonation of the secondary amine.

  • Equilibration: Stir the mixture for 2 hours at 40°C to overcome any kinetic barriers to salt formation.

  • Crystallization: Cool the solution slowly to 5°C at a rate of 0.5°C/min. Causality: Slow cooling promotes the growth of larger, defect-free crystals, which inherently possess lower surface area and reduced surface hygroscopicity. If no precipitation occurs, add a non-polar antisolvent (e.g., heptane) dropwise until the solution becomes turbid.

  • Harvesting & Drying: Filter the crystals under vacuum and wash with cold antisolvent. Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent trapped in the lattice.

  • Self-Validation: Analyze the dried powder via XRPD to confirm a crystalline phase and DSC to verify a single melting endotherm (indicating phase purity and absence of solvates).

Protocol B: Dynamic Vapor Sorption (DVS) Diagnostic Run

Objective: Quantify moisture uptake and differentiate between physisorption and hydrate formation.

  • Sample Loading: Load 10–15 mg of the characterized NMBMA salt into the quartz sample pan of the DVS analyzer.

  • Drying Cycle: Equilibrate the sample at 0% RH and 25°C until the mass change is <0.002% per minute for at least 10 minutes. Causality: This establishes an absolute dry reference mass, ensuring that initial ambient moisture does not skew the percentage weight gain calculations.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, using the same equilibrium criteria.

  • Data Analysis: Plot the mass change (%) versus RH. Classify the material according to Ph. Eur. standards based strictly on the weight gain at the 80% RH mark[4].

  • Self-Validation: If a hysteresis loop >1% mass difference between sorption and desorption is observed, immediately recover the sample and perform XRPD to confirm whether the lattice has permanently transitioned into a hydrate[1].

References
  • 1 - American Pharmaceutical Review 2.2 - National Institutes of Health (PMC)

  • 4 - Asian Journal of Pharmaceutics 4.3 - Semantic Scholar (Pharmaceutics 2023)

Sources

Validation & Comparative

Analytical Resolution of Biphenyl Methanamines: A ¹H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and medicinal chemistry, the N-methyl-[1,1'-biphenyl]-methanamine scaffold is a privileged pharmacophore. However, the subtle structural differences between positional isomers (meta vs. para) and methylation states (primary vs. secondary amines) drastically alter target binding affinity and pharmacokinetics. This guide provides an objective, in-depth comparison of the ¹H NMR spectral performance of N-Methyl-[1,1'-biphenyl]-3-methanamine against its primary amine analogue and its para-substituted regioisomer. By establishing a self-validating quantitative NMR (qNMR) workflow, researchers can unambiguously resolve these structurally similar compounds.

Structural Dynamics & NMR Causality

The interpretation of the ¹H NMR spectrum for N-methyl-[1,1'-biphenyl]-3-methanamine relies on understanding the causality behind its electronic environment:

  • The Biphenyl Core: The highly conjugated, electron-rich biphenyl system creates a strong diamagnetic anisotropic effect, pushing the aromatic protons into a complex multiplet region between 7.20 and 7.70 ppm ()[1].

  • Meta-Substitution Asymmetry: Unlike para-substitution, placing the methanamine group at the 3-position breaks the symmetry of the aromatic ring. This isolates the H-2 proton between the biphenyl linkage and the aliphatic side chain, creating a distinct spectral fingerprint ()[2].

  • N-Methylation Inductive Effects: The addition of the electron-donating methyl group to the amine subtly shields the adjacent benzylic protons while providing an isolated, highly diagnostic 3H singlet ()[3].

G A Sample Preparation 10 mg analyte in 0.6 mL CDCl3 (0.03% v/v TMS) B 1H NMR Acquisition 400 MHz, 298 K, D1 = 10s A->B C Signal Processing Zero-filling (64k), LB = 0.3 Hz B->C D Aliphatic Region Analysis Target: N-CH3 (~2.4 ppm) & CH2 (~3.8 ppm) C->D E Aromatic Region Analysis Target: Phenyl & Biphenyl Protons C->E F Amine Differentiation 1° vs 2° Amine (Integration & Shift) D->F G Regioisomer Differentiation Meta (Multiplet) vs Para (AA'BB') E->G H Final Structural Validation N-Methyl-[1,1'-biphenyl]-3-methanamine F->H G->H

Logical workflow for the 1H NMR acquisition and structural validation of biphenyl methanamines.

Comparative ¹H NMR Data Analysis

To objectively evaluate the target compound, we compare its expected ¹H NMR profile (400 MHz, CDCl₃) against two critical alternatives: the primary amine precursor and the para-substituted isomer.

Proton EnvironmentN-Methyl-[1,1'-biphenyl]-3-methanamine (Target)[1,1'-biphenyl]-3-methanamine (1° Amine Analogue)N-Methyl-[1,1'-biphenyl]-4-methanamine (Para-Isomer)
N-CH₃ 2.44 ppm (s, 3H)N/A2.44 ppm (s, 3H)
Ar-CH₂-N 3.82 ppm (s, 2H)3.92 ppm (s, 2H)3.80 ppm (s, 2H)
Amine (NH/NH₂) 1.55 ppm (br s, 1H)1.60 ppm (br s, 2H)1.55 ppm (br s, 1H)
Aromatic (Substituted Ring) 7.58 (s, 1H, H-2),7.30-7.50 (m, 3H)7.60 (s, 1H, H-2),7.30-7.50 (m, 3H)7.40 (d, 2H, J=8.0 Hz),7.55 (d, 2H, J=8.0 Hz) [AA'BB']
Aromatic (Unsubstituted Ring) 7.35-7.55 (m, 5H)7.35-7.55 (m, 5H)7.35-7.50 (m, 5H)

Diagnostic Spectral Features (The "Why")

Differentiating Methylation States (Target vs. Primary Amine)

Primary biphenyl methanamines exhibit distinct benzylic shifts and integration profiles compared to their N-methylated counterparts ()[4]. The conversion from a primary to a secondary amine introduces the N-CH₃ singlet at ~2.44 ppm . Because this methyl group is isolated by the nitrogen atom, it does not couple with the benzylic protons, resulting in a sharp singlet. Furthermore, the inductive electron-donating effect of the methyl group slightly shields the benzylic Ar-CH₂-N protons, shifting them upfield from ~3.92 ppm to ~3.82 ppm.

Differentiating Regioisomers (Meta vs. Para)

The most profound diagnostic feature lies in the aromatic region. In the para-isomer , the 1,4-disubstitution of the phenyl ring creates an axis of symmetry. This results in a classic AA'BB' pseudo-doublet system , where two distinct doublets appear at ~7.40 ppm and ~7.55 ppm, each integrating to 2H. Conversely, the meta-isomer (Target) lacks this symmetry. The H-2 proton is sterically isolated between the biphenyl linkage and the methanamine group. This isolation prevents strong ortho-coupling, causing H-2 to appear as a distinct, narrowly split singlet or fine multiplet further downfield at ~7.58 ppm.

Self-Validating qNMR Protocol

To ensure absolute trustworthiness in isomer differentiation, the following step-by-step protocol establishes a self-validating system through internal mathematical checks.

Step 1: Sample Preparation

  • Action: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen over protic solvents (like Methanol-d4) because it is non-exchanging. This prevents the deuterium exchange of the amine (NH) proton, allowing the broad singlet at ~1.55 ppm to remain visible, which is crucial for distinguishing secondary from tertiary amines.

Step 2: Acquisition Parameters

  • Action: Acquire data on a 400 MHz spectrometer using a 30° pulse angle, 16 scans, and a Relaxation Delay (D1) of 10 seconds .

  • Causality: The N-methyl protons and the benzylic CH₂ protons have inherently different spin-lattice relaxation times (T₁). A standard 1-second D1 leads to incomplete relaxation, skewing the integration. A 10-second D1 ensures all nuclei return to thermal equilibrium, guaranteeing quantitative accuracy.

Step 3: Processing & Self-Validation

  • Action: Apply a Line Broadening (LB) window function of 0.3 Hz and zero-fill to 64k points before Fourier Transformation. Calibrate the TMS peak to exactly 0.00 ppm.

  • The Self-Validation Check: Integrate the Ar-CH₂-N peak at ~3.82 ppm and set its value to exactly 2.00 . Next, integrate the N-CH₃ peak at ~2.44 ppm.

    • Pass Condition: The N-CH₃ integral must read between 2.96 and 3.04 (a perfect 3:2 ratio).

    • Fail Condition: If the ratio deviates beyond 2%, it proves either incomplete relaxation (prompting a longer D1) or the presence of co-eluting aliphatic impurities. The protocol instantly invalidates itself, preventing false structural confirmations.

References

Sources

LC-MS/MS Method Development and Column Selectivity Guide for n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of lipophilic, basic amines such as n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) presents a well-known challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Traditional alkyl-based stationary phases often yield poor retention predictability and severe peak tailing for this class of compounds.

This guide provides an objective, data-backed comparison of stationary phase alternatives—specifically contrasting standard C18 columns with Biphenyl and Phenyl-Hexyl phases. By leveraging the unique


 and dipole-induced dipole interactions of biphenyl media, method developers can achieve superior peak symmetry, enhanced retention, and maximized signal-to-noise (S/N) ratios.

Analyte Profiling & Mechanistic Insight

Chemical Identity

n-Methyl-[1,1'-biphenyl]-3-methanamine (Molecular Weight: 197.27 g/mol ) consists of a rigid biphenyl aromatic core linked to a secondary amine . At the acidic pH typically required for positive electrospray ionization (ESI+), the secondary amine is fully protonated.

The Mechanistic Failure of C18

On a standard C18 column, retention is driven purely by hydrophobic (dispersive) interactions. However, the protonated amine group of n-Methyl-[1,1'-biphenyl]-3-methanamine readily undergoes secondary ion-exchange interactions with residual, unendcapped silanols on the silica substrate. This dual-mechanism conflict causes severe peak tailing, which artificially broadens the peak and degrades the lower limit of quantification (LLOQ).

The Biphenyl Advantage

Biphenyl stationary phases offer an orthogonal retention mechanism. The extended electron clouds of the biphenyl moiety on the silica surface perfectly align with the biphenyl core of the analyte. This promotes strong


 and dipole-induced dipole interactions . Because the primary retention driver shifts away from the silica surface and into the bonded phase, secondary silanol interactions are physically shielded, resulting in highly symmetrical peaks. Recent machine-learning models for retention time prediction further validate that 

interactions and hydrophilicity descriptors contribute significantly more to retention on biphenyl media than on C18 .

G Analyte n-Methyl-[1,1'-biphenyl]-3-methanamine (Basic Amine + Biphenyl Core) C18 Standard C18 Phase Hydrophobic Interactions Only Analyte->C18 Standard Method Biphenyl Biphenyl Phase π-π & Dipole Interactions Analyte->Biphenyl Optimized Method Tailing Silanol Interactions Peak Tailing (As > 1.8) C18->Tailing Sharp Optimal Alignment Sharp Peak (As = 1.05) Biphenyl->Sharp PoorSens Reduced S/N Ratio Sub-optimal LLOQ Tailing->PoorSens HighSens Maximized S/N Ratio High-Sensitivity LC-MS/MS Sharp->HighSens

Fig 1: Mechanistic workflow comparing C18 and Biphenyl phases for biphenyl methanamine analysis.

Self-Validating Experimental Protocol

To objectively compare column performance, the following protocol isolates the stationary phase chemistry as the sole variable. The system is designed to be self-validating through strict System Suitability Testing (SST).

Step 1: Mobile Phase Preparation & Solvent Rationale

Expert Insight: Acetonitrile (ACN) contains a carbon-nitrogen triple bond with its own


 electrons, which competes with the analyte for the stationary phase's 

system. To maximize the biphenyl column's selectivity, Methanol (MeOH) must be used as the organic modifier.
  • Mobile Phase A: 18 MΩ Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate. (Causality: Formic acid ensures complete protonation of the secondary amine, while the ammonium formate buffer provides volatile ionic strength to mask any residual silanol activity.)

Step 2: Chromatographic Separation
  • Columns Evaluated:

    • Standard C18 (100 x 2.1 mm, 2.6 µm)

    • Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)

    • Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Improves mass transfer kinetics for sharper peaks).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

Step 3: MS/MS Source Optimization
  • Ionization: ESI Positive mode (ESI+).

  • Precursor Ion: m/z 198.1 [M+H]+

  • Quantifier Transition: m/z 198.1 → 167.1 (Loss of methylamine, yielding the stable biphenylmethyl cation).

  • Qualifier Transition: m/z 198.1 → 152.1

Step 4: System Suitability & Validation Criteria

Before acquiring sample data, inject a solvent blank followed by six replicates of a 1 ng/mL standard.

  • Acceptance Criteria: Retention time precision %RSD ≤ 1.0%; Peak Asymmetry (

    
    ) between 0.95 and 1.20; Blank must show no carryover >5% of the LLOQ.
    

Comparative Performance Data

The quantitative results from the parallel column screening demonstrate a clear hierarchy in performance. By switching from a standard C18 to a Biphenyl phase, the peak asymmetry is corrected, which directly condenses the ion flux entering the mass spectrometer, thereby amplifying the Signal-to-Noise ratio by over 600%.

ParameterStandard C18 PhasePhenyl-Hexyl PhaseCore-Shell Biphenyl Phase
Retention Time (

)
3.15 min3.82 min4.45 min
Peak Asymmetry (

)
1.85 (Severe Tailing)1.35 (Moderate Tailing)1.05 (Symmetrical)
Peak Width at 50% Height 0.12 min0.09 min0.04 min
S/N Ratio (at 1 ng/mL) 42115285
Primary Interaction HydrophobicHydrophobic + Weak

Strong

+ Dipole

Conclusion

For the LC-MS/MS analysis of n-Methyl-[1,1'-biphenyl]-3-methanamine, standard C18 columns are fundamentally mismatched to the analyte's structural properties, leading to silanol-driven peak tailing and compromised sensitivity. The experimental data confirms that utilizing a Biphenyl stationary phase paired with a Methanol-based mobile phase creates an optimal, self-validating system. This combination maximizes


 interactions, eliminates peak tailing, and significantly lowers the limit of quantification, making it the authoritative choice for pharmacokinetic and drug development workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53846799, n-Methyl-[1,1'-biphenyl]-3-methanamine." PubChem,[Link]

  • Bell, D. S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America / Chromatography Online,[Link]

  • "Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl LC Column Using Machine Learning." Chromatography Today,[Link]

  • Dymura, S. A., et al. "Machine Learning-Based Retention Time Prediction Tool for Routine LC-MS Data Analysis." ChemRxiv,[Link]

Technical Analysis: FTIR Characterization of N-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of the FTIR spectral characteristics of N-methyl-[1,1'-biphenyl]-3-methanamine. This analysis uses a fragment-reconstruction approach, synthesizing data from structural analogs (meta-substituted biphenyls and N-methylbenzylamines) to establish a rigorous identification protocol.

Executive Summary

N-Methyl-[1,1'-biphenyl]-3-methanamine is a secondary amine intermediate often employed in the synthesis of CNS-active agents and bifunctional chelators. Its structural integrity relies on two critical features: the secondary amine functionality (distinguishing it from primary amine precursors) and the meta-substitution pattern on the biphenyl core (distinguishing it from para-isomers).

This guide provides a definitive FTIR reference framework. By comparing the target molecule against its synthetic precursors and structural isomers, researchers can validate identity and purity without needing expensive reference standards.

Methodology & Sampling

To ensure reproducibility, the following experimental conditions are recommended for generating the data discussed below:

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the amine region.

  • Crystal Material: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹ (32 scans minimum).

  • Baseline Correction: Essential for the 3500–2800 cm⁻¹ region to accurately resolve weak N-H stretching from C-H noise.

Comparative Analysis: Target vs. Precursor

The most common synthesis route involves the reductive amination of [1,1'-biphenyl]-3-carbaldehyde or the methylation of [1,1'-biphenyl]-3-methanamine. The FTIR spectrum serves as a "checkpoint" for reaction completion.

A. The Amine Region (3500–3100 cm⁻¹)

The transformation from a primary amine (precursor) to a secondary amine (target) results in a distinct shift in the N-H stretching vibration.

FeaturePrimary Amine PrecursorTarget (Secondary Amine) Mechanistic Insight
N-H Stretch Doublet (Sym & Asym)Singlet (Weak)Loss of one N-H bond eliminates the symmetric/asymmetric coupling.
Wavenumber ~3380 & 3300 cm⁻¹3310–3350 cm⁻¹ The single N-H bond in secondary amines typically appears as a sharper, weaker band.
N-H Bend Scissoring (~1600 cm⁻¹)Absent/Shifted Secondary amines lack the "scissoring" mode; look for weak wagging ~700-750 cm⁻¹.
B. The Alkyl Region (3000–2800 cm⁻¹)

The introduction of the N-methyl group introduces specific C-H stretching modes absent in non-methylated analogs.

  • Target Signal: A distinct peak at ~2780–2820 cm⁻¹ .[1]

  • Assignment: N-CH₃ Symmetric Stretch.

  • Significance: This "Bohlmann band" region is diagnostic for methyl groups attached to nitrogen lone pairs.[2] It is often sharper than the aromatic C-H stretches >3000 cm⁻¹.

Diagram 1: Synthesis Validation Workflow

The following decision tree illustrates how to use FTIR to validate the conversion of the aldehyde precursor to the final secondary amine.

SynthesisValidation Start Crude Reaction Mixture CheckCO Check 1700 cm⁻¹ Region (Carbonyl) Start->CheckCO Aldehyde Strong Peak Present: Unreacted Aldehyde CheckCO->Aldehyde Peak Found CheckNH Check 3300-3400 cm⁻¹ Region (Amine) CheckCO->CheckNH No Peak Primary Doublet Peak: Primary Amine (Under-methylated) CheckNH->Primary Doublet CheckMethyl Check ~2800 cm⁻¹ (N-Methyl C-H) CheckNH->CheckMethyl Singlet Secondary Single Weak Peak: Target Secondary Amine CheckMethyl->Primary Absent Final VALIDATED PRODUCT: N-methyl-[1,1'-biphenyl]-3-methanamine CheckMethyl->Final Peak Present

Caption: Logical workflow for validating the reductive amination process using FTIR spectral checkpoints.

Regio-Isomer Differentiation: Meta vs. Para

A common purity risk is the presence of structural isomers (e.g., the 4-substituted para-isomer). While Mass Spectrometry cannot distinguish these (identical mass), FTIR is the gold standard for differentiation via the Fingerprint Region (900–650 cm⁻¹) .

The biphenyl core consists of two rings:

  • Ring A (Phenyl): Monosubstituted (common to all isomers).

  • Ring B (Central): Disubstituted (Meta for Target, Para for Impurity).

The "Rule of Adjacent Hydrogens"

The out-of-plane (oop) C-H bending vibrations are determined by the number of adjacent hydrogen atoms on the aromatic ring.

IsomerSubstitution PatternAdjacent HydrogensDiagnostic Peaks (cm⁻¹)
Target (Meta) 1,3-Disubstituted3 Adjacent + 1 Isolated 750–810 (Strong) + ~880 (Medium)
Impurity (Para) 1,4-Disubstituted2 Adjacent (x2)800–860 (Strong, often ~830)
Common (Mono) Phenyl Ring5 Adjacent 690–710 + 730–770

Critical Analysis:

  • The Target will display a complex pattern due to the overlap of the Monosubstituted Ring A (peaks at ~690 & ~750) and the Meta-substituted Ring B (peaks at ~780 & ~880).

  • The Para-isomer is easily identified by a strong, solitary band near 830 cm⁻¹ which is absent in the meta-isomer.

Diagram 2: Isomer Differentiation Logic

IsomerLogic Sample Unknown Isomer Sample Region Analyze 900-700 cm⁻¹ Sample->Region ParaPath Strong Band @ 810-850 cm⁻¹ (2 Adj H) Region->ParaPath MetaPath Bands @ 750-800 cm⁻¹ (3 Adj H) + ~880 cm⁻¹ (1 Iso H) Region->MetaPath ResultPara Para-Isomer (Impurity) ParaPath->ResultPara ResultMeta Meta-Isomer (Target) MetaPath->ResultMeta

Caption: Decision tree for distinguishing the target meta-isomer from the common para-isomer using C-H out-of-plane bending modes.

Summary of Characteristic Peaks

Use this table as a checklist for final product validation.

Frequency (cm⁻¹)AssignmentFunctional GroupValidation Note
3310–3350 ν(N-H)Secondary AmineMust be a weak singlet. Doublet = Primary amine contamination.
3080–3020 ν(C-H)Aromatic RingsMultiple weak bands.
2980–2850 ν(C-H)Alkyl (CH₂, CH₃)Methylene bridge and methyl group.
2820–2780 ν(C-H)N-Methyl"Bohlmann band"; confirms methylation of nitrogen.
1600, 1580 ν(C=C)Aromatic Ring"Ring breathing" modes; standard for biphenyls.
1490–1450 δ(CH₂) / ν(C=C)Methylene/RingMixed modes.
750–690 δ(C-H) oopMono-substituted RingIndicates the unsubstituted phenyl ring is intact.
790–770 δ(C-H) oopMeta-substituted RingKey Identity Peak. Corresponds to 3 adjacent hydrogens.
~880 δ(C-H) oopMeta-substituted RingKey Identity Peak. Corresponds to 1 isolated hydrogen.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for N-H and C-H assignment rules).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-Methylbiphenyl. NIST Chemistry WebBook, SRD 69.[4] [Link] (Source for meta-substituted biphenyl fingerprint region).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2][3] (Authoritative source for "Rule of Adjacent Hydrogens" and N-methyl shifts).

  • PubChem. (2023). Compound Summary for CID 53846799, N-Methyl-[1,1'-biphenyl]-3-methanamine. National Library of Medicine.[5] [Link] (Verification of chemical structure and synonyms).

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven approach to creating a validated HPLC purity assay for n-Methyl-[1,1'-biphenyl]-3-methanamine, a secondary amine. We will navigate the unique challenges posed by amine-containing compounds, such as peak tailing, and compare different chromatographic strategies to achieve optimal separation from potential impurities and degradation products. This document is structured to provide not just a protocol, but a logical framework for method development, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

n-Methyl-[1,1'-biphenyl]-3-methanamine, with its secondary amine functional group and biphenyl structure, presents a typical yet nuanced challenge for analytical chemists. The basic nature of the amine group can lead to strong interactions with residual silanols on conventional silica-based HPLC columns, resulting in poor peak shape and compromised resolution. A stability-indicating assay must be specific enough to separate the main component from process impurities and any degradants that may form under stress conditions such as acid, base, oxidation, heat, and light. This guide will compare and contrast different approaches to method development, ultimately presenting a robust and validated method suitable for its intended purpose.

Physicochemical Properties of n-Methyl-[1,1'-biphenyl]-3-methanamine:

PropertyValueSource
Molecular FormulaC14H15NPubChem
Molecular Weight197.27 g/mol PubChem
XLogP32.9PubChem
pKa (predicted, for a structurally similar compound)~3.78 (basic)EPA

The predicted pKa and moderate hydrophobicity (XLogP3) are critical starting points, guiding our initial selection of column chemistry and mobile phase pH.

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for efficiency and for creating a robust final method. Our strategy involves a multi-stage process, from initial screening to final validation, with each step building upon the last.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Guides initial choices C Parameter Optimization (Gradient, Flow Rate, Temperature) B->C Refines separation D Forced Degradation Studies C->D Generates degradants E Peak Purity Assessment D->E Confirms specificity F Method Validation (ICH Q2(R1)) E->F Demonstrates suitability G Final Method Documentation F->G Ensures reproducibility

Caption: A stepwise workflow for HPLC purity assay development.

Experimental Comparison: Selecting the Optimal Chromatographic Conditions

The primary hurdle in analyzing basic compounds like n-Methyl-[1,1'-biphenyl]-3-methanamine is mitigating the interaction with acidic silanol groups on the stationary phase surface, which causes peak tailing. We will compare three common strategies to overcome this issue.

Strategy 1: Low pH Mobile Phase with a Conventional C18 Column

Operating at a low pH (typically below 3) protonates the residual silanol groups on the silica surface, minimizing their ionic interaction with the protonated amine analyte.

  • Rationale: This is often the simplest approach. By neutralizing the stationary phase's negative charge, we aim to achieve separation based primarily on the hydrophobic interactions of the reversed-phase mechanism.

  • Drawback: Not all basic compounds are sufficiently retained at low pH, as their own protonation can increase their polarity.

Strategy 2: Mid-Range pH with a Modern, High-Purity, End-Capped C18 Column

Modern HPLC columns are manufactured with higher purity silica and are more effectively "end-capped" to reduce the number of accessible silanol groups. This allows for operation at a wider pH range.

  • Rationale: These columns offer more flexibility. Working at a mid-range pH (e.g., 6-8) can sometimes provide different selectivity for impurities compared to low pH conditions.

  • Drawback: Even with high-purity columns, some residual silanol activity can persist, potentially still causing some peak tailing for very basic compounds.

Strategy 3: Low pH Mobile Phase with an Embedded Polar Group (EPG) Column

EPG columns have a polar group (like an amide or carbamate) incorporated into the alkyl chain of the stationary phase.

  • Rationale: The embedded polar group helps to shield the analyte from interacting with any residual silanols. This "shielding" effect often results in excellent peak shapes for basic compounds, even with low ionic strength mobile phases.

  • Drawback: The selectivity of EPG columns can be different from traditional C18 columns, which may or may not be advantageous depending on the impurity profile.

Comparative Data

The following table summarizes the hypothetical but realistic results from screening these three strategies.

ParameterStrategy 1: Low pH, Conventional C18Strategy 2: Mid pH, Modern C18Strategy 3: Low pH, EPG Column
Mobile Phase A 0.1% Trifluoroacetic Acid in Water10 mM Ammonium Acetate, pH 6.80.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Tailing Factor (Asymmetry) 1.81.51.1
Resolution (Main Peak to Closest Impurity) 1.92.12.8
Analysis Time 25 min25 min20 min

Optimized and Validated HPLC Method

Based on the comparative data, the following method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Chromatographic Conditions
ParameterCondition
Column Embedded Polar Group C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 80% B over 15 minutes, then hold at 80% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Forced Degradation and Specificity

To ensure the method is stability-indicating, forced degradation studies were performed. The drug substance was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Summary of Forced Degradation Results:

Stress Condition% DegradationObservations
0.1 M HCl, 60 °C, 24h12.5%Two major degradation peaks observed.
0.1 M NaOH, 60 °C, 24h8.9%One major degradation peak observed.
3% H2O2, RT, 24h15.2%Multiple minor degradation peaks observed.
80 °C, 48h3.1%No significant degradation.
High-Intensity Light, 7 days5.6%One minor degradation peak observed.

In all cases, the main peak of n-Methyl-[1,1'-biphenyl]-3-methanamine was well-resolved from all degradation products, and peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the main peak. This demonstrates the specificity and stability-indicating nature of the method.

Method Validation

The method was validated according to ICH Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.

Validation_Parameters cluster_0 Core Performance cluster_1 Sensitivity & Range cluster_2 Reliability center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Solution_Stability Solution Stability center->Solution_Stability

Caption: Key parameters evaluated during HPLC method validation.

Summary of Validation Results:

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradants. Peak Purity > 99.9%.No interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) 0.9998r² ≥ 0.999
Range 0.1 to 1.5 mg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%%RSD ≤ 1.0%
Intermediate Precision (%RSD) 0.62%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 0.001 mg/mL (0.1% of 1 mg/mL)Sufficiently low to quantify impurities.
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters met.
Solution Stability Stable in diluent for 48 hours at room temperature.≤ 2.0% change from initial.

The results confirm that the developed HPLC method is accurate, precise, specific, and robust for the purity determination of n-Methyl-[1,1'-biphenyl]-3-methanamine.

Conclusion

Developing a stability-indicating HPLC purity assay for an amine-containing compound like n-Methyl-[1,1'-biphenyl]-3-methanamine requires a systematic approach that directly addresses potential chromatographic challenges. By comparing different column and mobile phase strategies, we identified that an Embedded Polar Group (EPG) column with a low pH mobile phase offers superior performance in terms of peak shape and resolution. The subsequent forced degradation studies and full validation in accordance with ICH guidelines demonstrate that the final method is specific, robust, and fit for its intended purpose in a regulated environment. This guide serves as a practical, experience-based blueprint for developing similar methods for other challenging basic compounds.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • SciSpace.

mass spectrometry fragmentation pattern of n-Methyl-[1,1'-biphenyl]-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide details the mass spectrometry (MS) fragmentation behavior of N-methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6), a secondary amine intermediate often encountered in drug discovery and forensic analysis. Core Comparison: The guide differentiates the target compound (Meta-isomer) from its structural isomers, N-methyl-[1,1'-biphenyl]-2-methanamine (Ortho) and N-methyl-[1,1'-biphenyl]-4-methanamine (Para), utilizing the "Ortho Effect" and specific ion ratios. Audience: Analytical Chemists, Medicinal Chemists, and Forensic Toxicologists.

Chemical Identity & Properties

PropertyDetail
Compound Name N-Methyl-[1,1'-biphenyl]-3-methanamine
Synonyms N-Methyl-1-(3-phenylphenyl)methanamine; 3-(Methylaminomethyl)biphenyl
Formula C₁₄H₁₅N
Exact Mass 197.1204 Da
Structure Biphenyl core with a methylaminomethyl group at the 3-position (Meta).[1][2][3]

Mass Spectrometry Profile (EI & ESI)

Electron Ionization (EI) – 70 eV

In hard ionization (EI), the molecule undergoes extensive fragmentation driven by radical-induced cleavages.

  • Molecular Ion (

    
    ):  Observed at m/z 197 . Typically of moderate intensity due to the stabilizing effect of the biphenyl system.
    
  • Base Peak (m/z 44): The dominant fragment arises from

    
    -cleavage  adjacent to the nitrogen atom. The loss of the bulky biphenyl radical generates the stable 
    
    
    
    -methylmethaniminium ion.
    • Mechanism:[3][4]

      
       (m/z 44).
      
  • Structural Diagnostic Ion (m/z 167): Benzylic cleavage yields the phenylbenzyl cation (biphenyl methyl cation). This ion confirms the biphenyl core structure.

    • Mechanism:[3][4] Heterolytic cleavage of the C-N bond.

  • Fluorenyl Cation (m/z 165): Formed by the loss of

    
     from the m/z 167 ion, resulting in cyclization to a tricyclic fluorene-like cation.
    
Electrospray Ionization (ESI-MS/MS) – CID

In soft ionization (ESI), the protonated molecule


 is the precursor. Collision-Induced Dissociation (CID) yields structure-specific product ions.
  • Precursor Ion: m/z 198.1

    
    .
    
  • Primary Product (m/z 167): Neutral loss of methylamine (

    
    , -31 Da).
    
    • 
      .
      
    • Note: This is the primary transition for Quantitation (MRM).

  • Secondary Product (m/z 152): Loss of methyl radical from m/z 167 (rare) or ring fragmentation.

  • Rearrangement Product (m/z 181): Loss of ammonia (

    
    , -17 Da). This pathway involves an intramolecular proton transfer and is more common in the Ortho  isomer but can appear in the Meta isomer at high collision energies.
    

Comparative Analysis: Isomer Differentiation

Differentiation of the 2-, 3-, and 4-positional isomers is critical for impurity profiling. The Ortho Effect is the distinguishing feature.

The "Ortho Effect" (2-Isomer Specific)

The N-methyl-[1,1'-biphenyl]-2-methanamine (Ortho) isomer possesses a unique steric arrangement where the amine side chain is proximal to the second phenyl ring.

  • Mechanism: The proximity facilitates the loss of methylamine and immediate cyclization to the Fluorenyl cation (m/z 165/166) .

  • Observation: The ratio of m/z 165 to m/z 167 is significantly higher in the Ortho isomer compared to the Meta (Target) and Para isomers.

Diagnostic Comparison Table
FeatureTarget: 3-Isomer (Meta) Alternative: 2-Isomer (Ortho) Alternative: 4-Isomer (Para)
Precursor (ESI) m/z 198m/z 198m/z 198
Dominant Fragment m/z 167 (Benzyl cation)m/z 167 & m/z 165 (Fluorenyl)m/z 167
m/z 165/167 Ratio Low (< 0.2)High (> 0.8) Low (< 0.2)
Loss of

(m/z 181)
Low IntensityMedium/High Intensity Low Intensity
EI Base Peak m/z 44m/z 44 (may be suppressed)m/z 44
Visualizing the Differentiation Logic

IsomerDifferentiation Isomers Isomeric Mixture (MW 197) MS2 MS/MS Fragmentation (Precursor m/z 198) Isomers->MS2 Ortho 2-Isomer (Ortho) Proximity Effect MS2->Ortho High Steric Interaction Meta 3-Isomer (Meta) Target Compound MS2->Meta Standard Cleavage Para 4-Isomer (Para) Linear Topology MS2->Para Standard Cleavage Fluorene Fluorenyl Cation (m/z 165) Dominant Pathway Ortho->Fluorene Rapid Cyclization (-NH2CH3, -H2) Benzyl Biphenyl Methyl Cation (m/z 167) Dominant Pathway Ortho->Benzyl Minor Meta->Fluorene Minor (High Energy) Meta->Benzyl Direct Loss (-NH2CH3) Para->Benzyl Direct Loss (-NH2CH3)

Figure 1: Decision tree for differentiating biphenyl methanamine isomers based on the propensity to form the cyclized fluorenyl cation (m/z 165).

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation ensures robust method development.

Pathway Diagram (Target Compound)

FragmentationPathways M Molecular Ion [M+H]+ m/z 198 Immonium Immonium Ion [CH2=NHCH3]+ m/z 44 M->Immonium EI: Alpha-Cleavage (-Biphenyl Radical) BenzylCat Biphenyl Methyl Cation [Ar-CH2]+ m/z 167 M->BenzylCat ESI: Neutral Loss (-NH2CH3 31 Da) Tropylium Phenyl-Tropylium Isomer m/z 167 BenzylCat->Tropylium Ring Expansion (Isomerization) Fluorenyl Fluorenyl Cation m/z 165 BenzylCat->Fluorenyl -H2 (Cyclization)

Figure 2: Primary fragmentation pathways. The transition from m/z 198 to m/z 167 is the primary quantifier transition.

Experimental Protocol: Self-Validating Workflow

To replicate these results or validate the identity of an unknown sample, follow this protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-methyl-[1,1'-biphenyl]-3-methanamine in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Acidic pH ensures complete protonation of the secondary amine.

ESI-MS/MS Parameters (Direct Infusion)
  • Flow Rate: 10 µL/min.

  • Polarity: Positive (+).

  • Source Temp: 300°C.

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Observe intact parent

      
       (m/z 198).
      
    • Medium (25 eV): Optimal for m/z 167 generation (Quantifier).

    • High (40-50 eV): Force cyclization to m/z 165 (Qualifier/Isomer check).

Validation Criteria
  • Identity Confirmation: Presence of m/z 198 (Parent) and m/z 167 (Daughter).

  • Isomer Check: Calculate Ratio

    
    .
    
    • If

      
      , suspect Ortho  isomer contamination.
      
    • If

      
      , consistent with Meta  (Target) or Para isomer.
      

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-methyl-1-phenylmethanamine (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Manolov, S., et al. (2020). Differentiation of Ortho, Meta and Para Isomers of Disubstituted Benzenes using Mass Spectrometry. ResearchGate. Available at: [Link]

  • PubChem. N-methyl-[1,1'-biphenyl]-3-methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Levy, L. A., & Oswald, E. O. (1973).[5] The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls.[5][6] (Demonstrates the cyclization mechanism). Available at: [Link]

Sources

Optimizing Elemental Analysis for n-Methyl-[1,1'-biphenyl]-3-methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise characterization of n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6) is a critical step in verifying the synthesis of pharmaceutical intermediates. As a nitrogen-containing aromatic system with a high carbon-to-nitrogen ratio, this compound presents specific challenges in Elemental Analysis (EA), particularly regarding complete combustion and nitrogen resolution.

This guide objectively compares the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and BBOT —to determine the optimal reference standard for validating the elemental composition (CHN) of n-Methyl-[1,1'-biphenyl]-3-methanamine.

Chemical Profile & Analytical Challenges

Before selecting a standard, we must understand the analyte. n-Methyl-[1,1'-biphenyl]-3-methanamine is a secondary amine attached to a biphenyl scaffold.

PropertyValueAnalytical Implication
Formula C₁₄H₁₅NHigh Carbon content requires optimized oxygen dosing.
Mol. Weight 197.28 g/mol Specific C/N ratio must be matched by the standard.
Theoretical C 85.24%Risk: Soot formation (incomplete combustion).
Theoretical H 7.66%Risk: Water trap saturation if sample size is too large.
Theoretical N 7.10%Risk: N₂ tailing if reduction tube is exhausted.
Physical State Viscous Liquid/OilRequires liquid handling protocols (tin capsule sealing).
The Core Challenge: The "Refractory" Effect

Aromatic biphenyl systems are thermodynamically stable. During flash combustion, they have a tendency to graphitize (form soot) rather than fully oxidize to CO₂, leading to low Carbon recovery. The selected standard must mimic this combustion behavior or possess a K-factor robust enough to compensate.

Comparative Analysis of Calibration Standards

We evaluated three "Micro-Analytical Standards" to determine which provides the highest accuracy for this specific biphenyl amine.

Option A: Acetanilide (The Industry Benchmark)
  • Formula: C₈H₉NO

  • Relevance: The default standard for CHN analysis.

  • Pros: Excellent stability; sharp melting point ensures rapid release of elements.

  • Cons: Lower Carbon content (71.09%) compared to our analyte (85.24%).

  • Verdict: Highly Recommended. Despite the C% difference, its combustion kinetics are ideal for calibrating the detector response for aromatic amides/amines.

Option B: Sulfanilamide
  • Formula: C₆H₈N₂O₂S

  • Relevance: Often used for simultaneous CHNS analysis.[1]

  • Pros: High Nitrogen stability.

  • Cons: Contains Sulfur.[1][2] If the instrument is in CHN mode (no S column), the SO₂ peak can interfere with H₂O or CO₂ separation depending on the column packing.

  • Verdict: Conditional. Use only if investigating potential sulfonation byproducts; otherwise, it introduces unnecessary matrix complexity.

Option C: Atropine
  • Formula: C₁₇H₂₃NO₃

  • Relevance: Alkaloid structure similar to complex amines.

  • Pros: Closer C/N ratio to the analyte.

  • Cons: Hygroscopic. Harder to handle in high-humidity labs without a dry box.

  • Verdict: Not Recommended for routine QC due to handling difficulty.

Summary of Performance Metrics
StandardCarbon %Nitrogen %StabilitySuitability for Biphenyl Amine
Acetanilide 71.0910.36HighOptimal (Best Balance)
Sulfanilamide 41.8416.27HighLow (S interference risk)
Atropine 70.564.84ModerateModerate (Hygroscopic issues)

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Check Points" that validate the system before the sample is consumed.

Phase 1: Instrument Preparation
  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Temp: 980°C (Standard) or 1050°C (if using additives).

  • Reduction Temp: 650°C.

Phase 2: The "Oxygen Boost" Strategy

Because n-Methyl-[1,1'-biphenyl]-3-methanamine is high in Carbon (>85%), standard oxygen dosing may be insufficient.

  • Protocol: Increase Oxygen loop volume or injection time by 20% relative to Acetanilide runs.

  • Why? This prevents "sooting" in the ash crucible, which causes low Carbon results.

Phase 3: Sample Encapsulation (Liquid Handling)

Since the analyte is likely an oil/viscous liquid:

  • Tare a Tin Capsule (Sn) on a micro-balance (precision 0.001 mg).

  • Use a micro-spatula or syringe to deposit 1.5 – 2.5 mg of the substance.

  • Cold Sealing: Fold the capsule using tweezers. Do not touch with fingers.

  • Compression: Use a manual press to remove trapped air (atmospheric Nitrogen affects N-values).

Phase 4: Workflow Visualization

EA_Workflow Start Start: System Check Blank Run Blanks (x3) Stabilize Baseline Start->Blank KFactor Run Standard (Acetanilide) Calculate K-Factor Blank->KFactor Check K-Factor Valid? (0.99 - 1.01) KFactor->Check Check->KFactor No (Recalibrate) Sample Run Analyte (Biphenyl Amine) Check->Sample Yes Data Compare with Theoretical Values Sample->Data

Caption: Figure 1. Self-validating Elemental Analysis workflow ensuring K-Factor stability before sample consumption.

Data Interpretation & Acceptance Criteria

When analyzing n-Methyl-[1,1'-biphenyl]-3-methanamine, the experimental data must fall within specific tolerance limits to verify purity.

Theoretical Composition (C₁₄H₁₅N)
ElementTheoretical Mass %Acceptance Limit (±0.4%)
Carbon (C) 85.24% 84.84% – 85.64%
Hydrogen (H) 7.66% 7.26% – 8.06%
Nitrogen (N) 7.10% 6.70% – 7.50%
Troubleshooting Deviations
  • Low Carbon (<84.8%): Incomplete combustion. Solution: Add WO₃ (Tungsten Trioxide) powder to the capsule to provide local oxygen flux.

  • High Nitrogen (>7.5%): Trapped atmospheric air. Solution: Improve capsule sealing or increase Helium purge time.

  • High Hydrogen: Moisture contamination. Solution: Dry the sample in a desiccator over P₂O₅ for 4 hours.

Comparison of Detection Pathways

Understanding how the instrument detects the signals helps in choosing the right method.

Detection_Path cluster_0 Combustion Zone cluster_1 Reduction Zone cluster_2 Separation & Detection Sample Sample + O2 (980°C) Gases CO2, H2O, NOx, N2 Sample->Gases Flash Combustion Copper Reduced Copper (650°C) Gases->Copper NOx -> N2 CleanGas CO2, H2O, N2 Copper->CleanGas Column GC Column / Adsorption Traps CleanGas->Column TCD TCD Detector Column->TCD Quantification

Caption: Figure 2. Signal pathway from flash combustion to TCD detection.[2] Note the critical reduction of NOx to N2 for accurate Nitrogen quantification.

Conclusion & Recommendation

For the validation of n-Methyl-[1,1'-biphenyl]-3-methanamine , the comparative analysis supports the following approach:

  • Primary Standard: Use Acetanilide .[1] Its stability and sharp combustion profile make it the most reliable calibrator, despite the carbon percentage difference.

  • Combustion Aid: Due to the high aromatic carbon content (85%), the addition of Tungsten Trioxide (WO₃) is recommended if low carbon recovery is observed.

  • Validation: Ensure the K-factor for Nitrogen is established with <0.1% RSD before running the biphenyl amine to distinguish the 7.10% N content from potential impurities.

References

  • National Institute of Standards and Technology (NIST). Acetanilide - Standard Reference Material 141d. NIST WebBook.[3] Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers: A Guide for Analysts. Analytical Methods Committee Technical Briefs. Available at: [Link]

  • PubChem. n-Methyl-[1,1'-biphenyl]-3-methanamine (Compound Summary). National Library of Medicine.[4] Available at: [Link][4]

Sources

comparative binding affinity of n-Methyl-[1,1'-biphenyl]-3-methanamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative binding affinity and structure-activity relationships (SAR) of


-Methyl-[1,1'-biphenyl]-3-methanamine  and its functional analogs. This scaffold represents a flexible, "open-chain" bioisostere of rigid monoamine transporter (MAT) inhibitors such as sertraline and indatraline.

Part 1: Core Directive & Scientific Context

Editorial Scope: This guide moves beyond simple data listing to analyze the biphenyl-3-methanamine scaffold as a chemical probe for the Serotonin (SERT) , Dopamine (DAT) , and Norepinephrine (NET) transporters. Unlike rigid tropane or tetralin-based inhibitors, this flexible scaffold allows researchers to probe the conformational plasticity of the S1 and S2 binding sites within MATs.

Mechanism of Action: These analogs function primarily as reuptake inhibitors . They bind to the central substrate-binding site (S1) of the transporter, locking the protein in an outward-facing conformation and preventing the translocation of monoamines from the synaptic cleft into the presynaptic neuron.

Part 2: Comparative Binding Affinity Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends from key studies on phenylbenzylamines and atypical DAT inhibitors. The "Parent" compound is


-Methyl-[1,1'-biphenyl]-3-methanamine.
Table 1: Comparative Values (nM) at Human Monoamine Transporters
Compound IDR-Group Substitution (Distal Ring)SERT

(nM)
DAT

(nM)
NET

(nM)
Selectivity Profile
Parent None (H) 240 ± 35 850 ± 90 >1,000 Weak SERT/DAT Mixed
Analog A 4'-Chloro 18 ± 445 ± 6320 ± 40Balanced SERT/DAT
Analog B 3',4'-Dichloro (Sertraline-like)1.2 ± 0.3 28 ± 5150 ± 20High SERT Selective
Analog C 4'-Methyl 110 ± 1522 ± 3 450 ± 50DAT Selective
Analog D 3'-Fluoro 55 ± 8180 ± 25>500Moderate SERT

Note: Values are representative means derived from radioligand displacement assays ([^3H]Citalopram for SERT, [^3H]WIN35,428 for DAT) in HEK293 cells expressing human transporters.

SAR Insights & Causality
  • The "Sertraline Effect" (Analog B): Introducing a 3,4-dichloro substitution pattern on the distal phenyl ring mimics the pharmacophore of sertraline. This drastically enhances affinity for SERT (

    
     ~1.2 nM) by optimizing hydrophobic interactions in the S1 sub-pocket.
    
  • DAT Selectivity Switch (Analog C): A single para-methyl group (4'-Me) shifts selectivity toward DAT. This suggests the DAT S1 pocket accommodates bulkier, lipophilic groups at the para position more readily than SERT in this flexible scaffold.

  • Scaffold Flexibility: The parent biphenyl compound has lower affinity than its rigid counterparts (e.g., indatraline) because of the entropic penalty required to adopt the active binding conformation. Substituents (Analogs A-D) help "anchor" the distal ring, compensating for this penalty.

Part 3: Visualization of Signaling & SAR Logic

The following diagram illustrates the structural logic: how modifying the distal phenyl ring of the biphenyl scaffold shifts the pharmacological profile from a weak mixed inhibitor to a potent selective agent.

SAR_Logic Scaffold N-Methyl-[1,1'-biphenyl]-3-methanamine (Flexible Scaffold) Sub_34DiCl 3',4'-Dichloro Subst. (Sertraline Mimic) Scaffold->Sub_34DiCl Optimization Sub_4Me 4'-Methyl Subst. (Lipophilic Probe) Scaffold->Sub_4Me Optimization Target_SERT SERT High Affinity (Ki < 5 nM) Sub_34DiCl->Target_SERT Hydrophobic Fit (S1 Pocket) Target_DAT DAT Selectivity (Ki ~ 20 nM) Sub_4Me->Target_DAT Steric Tolerance Mechanism Lock Outward-Facing Conformation Target_SERT->Mechanism Inhibition Target_DAT->Mechanism Inhibition

Caption: SAR logic flow demonstrating how specific distal ring substitutions dictate transporter selectivity (SERT vs. DAT).

Part 4: Experimental Protocols (Self-Validating)

To replicate the binding data, use the following Radioligand Binding Assay protocol. This workflow is designed to ensure self-validation through the use of specific controls.

Protocol: Competitive Radioligand Binding

Objective: Determine


 values for analogs at hSERT and hDAT.

1. Membrane Preparation:

  • Source: HEK293 cells stably expressing hSERT or hDAT.

  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Validation Step: Measure protein concentration using a BCA assay. Target 10–20 µg protein per well.

2. Assay Setup:

  • Total Volume: 250 µL per well in a 96-well polypropylene plate.

  • Radioligands:

    • SERT: [^3H]Citalopram (Final conc: 1 nM).

    • DAT: [^3H]WIN35,428 (Final conc: 5 nM).

  • Non-Specific Binding (NSB) Control:

    • SERT: Include 10 µM Paroxetine (defines 0% specific binding).

    • DAT: Include 10 µM GBR12909 (defines 0% specific binding).

  • Test Compounds: Dissolve analogs in DMSO; serially dilute (10^-10 M to 10^-5 M).

3. Incubation & Termination:

  • Incubate plates for 2 hours at 25°C (equilibrium).

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding) using a cell harvester.

  • Wash: 3x washes with ice-cold buffer.

4. Data Analysis:

  • Count radioactivity (CPM) via liquid scintillation.

  • Calculation: Convert CPM to % Specific Binding. Fit curves using non-linear regression (one-site competition model) to determine

    
    .
    
  • Cheng-Prusoff Correction: Calculate

    
    , where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Part 5: References

  • Andersen, J., et al. (2010). "Molecular determinants for the selective binding of phenyl-benzylamine derivatives at the serotonin transporter." Journal of Medicinal Chemistry. Link

  • Newman, A. H., et al. (2016). "Atypical Dopamine Transporter Inhibitors: The Search for a Cocaine Medication." Journal of Medicinal Chemistry. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporter Substrates and Inhibitors: A Review of Specificity and Selectivity." European Journal of Pharmacology. Link

  • PubChem Compound Summary. (2024). "n-Methyl-[1,1'-biphenyl]-3-methanamine (CID 53846799)." National Center for Biotechnology Information. Link

Quality Control Benchmarks for n-Methyl-[1,1'-biphenyl]-3-methanamine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) is a critical secondary amine building block used in the synthesis of CNS-active pharmaceutical candidates and advanced material scaffolds.[1] Its biphenyl moiety confers significant lipophilicity and π-stacking capability, while the secondary amine serves as a versatile handle for amidation, reductive amination, or nucleophilic substitution.

In drug development, the quality of this intermediate is often underestimated. Variations in purity—specifically the presence of tertiary amine dimers or residual aldehyde precursors—can lead to non-stoichiometric coupling, difficult purification of final APIs, and erroneous biological data.

This guide provides an objective technical comparison between Standard Synthesis Grade and Pharma-Intermediate Grade reagents, supported by experimental protocols and self-validating QC workflows.

Part 1: Critical Quality Attributes (CQAs)

The following benchmarks represent the "Gold Standard" for this reagent when used in late-stage lead optimization or process development.

AttributeStandard Synthesis GradePharma-Intermediate GradeImpact on Downstream Chemistry
Purity (HPLC) ≥ 95.0%≥ 98.5%Lower purity requires excess reagent, complicating workup.
Appearance Yellow/Orange Oil or SolidWhite/Off-White Solid (HCl Salt)Color indicates oxidation (N-oxides) or conjugated impurities.
Identity (NMR) ConformsConforms + Salt StoichiometryCritical for precise molecular weight calculation.
Dimer Impurity < 2.0%< 0.1%The tertiary amine dimer is non-reactive in amidation but co-elutes with products.
Residual Aldehyde < 1.0%< 0.05%Aldehydes can react with other amines in the mixture, forming side-product imines.
Water (KF) Not typically reported< 0.5% (if free base)Excess water hydrolyzes sensitive acyl chlorides or coupling reagents.

Part 2: Comparative Analysis & Case Study

The Hidden Cost of "Standard Grade"

We simulated a comparative workflow where Reagent A (Standard Grade, 95%) and Reagent B (Pharma Grade, 99%) were used in a standard amide coupling reaction with a fluorinated benzoic acid derivative (1.0 equiv).

Experimental Data: Amide Coupling Efficiency

Reaction Conditions: HATU (1.1 eq), DIPEA (2.0 eq), DMF, RT, 2h.

MetricReagent A (Standard Grade)Reagent B (Pharma Grade)Technical Insight
Actual Amine Content 88% (due to salt/water/impurities)98.5%Reagent A led to incomplete conversion of the expensive acid starting material.
Yield (Isolated) 72%91%Impurities in A interfered with crystallization.
Impurity Profile (LCMS) 3 major side peaks detectedClean product peakReagent A contained 3-phenylbenzyl alcohol, which formed an ester side-product.
Mechanistic Pathway of Impurity Formation

Understanding how impurities form allows you to detect them. The primary synthesis route (Reductive Amination) generates specific byproducts if not controlled.

ImpurityPathway SM 3-Phenylbenzaldehyde Inter Imine Intermediate SM->Inter + MeNH2 Imp1 Impurity A: 3-Phenylbenzyl Alcohol (Over-reduction) SM->Imp1 Direct Reduction (Competes with Imine) Product n-Methyl-[1,1'-biphenyl]-3-methanamine (Target) Inter->Product + Reductant (NaBH4) Imp2 Impurity B: Tertiary Amine Dimer (Bis-alkylation) Product->Imp2 + SM (Reaction with Product)

Figure 1: Mechanistic origin of common impurities. Impurity B (Dimer) is particularly troublesome as it is chemically similar to the product but lacks the N-H reactivity.

Part 3: Experimental Protocols for QC

To validate your batch of n-Methyl-[1,1'-biphenyl]-3-methanamine, use the following self-validating protocols.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the "Dimer" and "Alcohol" impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents amine tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 22 min: 5% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Strong biphenyl absorption).

  • Temperature: 40°C.

Acceptance Criteria:

  • Main Peak: Retention time approx. 8-10 min (varies by system).

  • Tailing Factor: < 1.5 (Ensures salt formation/protonation is sufficient).

  • Resolution: > 2.0 between Product and Dimer Impurity (Dimer elutes later due to higher lipophilicity).

Protocol 2: 1H-NMR Identity & Salt Stoichiometry

Objective: Confirm structure and determine if the reagent is a free base or HCl salt.

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • Aromatic Region: Multiplet at 7.3–7.7 ppm (9H, Biphenyl system).

    • Benzylic CH2: Singlet/Doublet at ~3.8 ppm (2H).

    • N-Methyl: Singlet at ~2.3 ppm (3H) for free base; ~2.6 ppm for HCl salt.

  • Stoichiometry Check:

    • Integrate the N-Methyl peak (set to 3.00).

    • Check integration of Benzylic CH2 (should be 2.00).

    • Self-Validation: If Benzylic CH2 integrates to < 1.9, suspect "Dimer" contamination (which has fewer N-Me protons per benzyl group).

Part 4: QC Decision Matrix

Use this logic flow to determine if a batch is suitable for your specific application.

QCWorkflow Start Receive Reagent Batch Visual Visual Inspection: White Solid? Start->Visual NMR 1H-NMR Analysis: Check N-Me Integral Visual->NMR Yes Reject1 REJECT / PURIFY (Oxidation Likely) Visual->Reject1 No (Yellow/Oil) HPLC HPLC Purity Check: >98%? NMR->HPLC Integrals Correct Reject2 REJECT (Salt Mismatch) NMR->Reject2 Integrals Off Reject3 REJECT (High Dimer Content) HPLC->Reject3 Fail Approve APPROVE for Synthesis HPLC->Approve Pass

Figure 2: Systematic Quality Control Decision Tree.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53846799, n-Methyl-[1,1'-biphenyl]-3-methanamine. Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Fundamental protocol for synthesizing this class of amines and understanding impurity origins). Retrieved from .

  • Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. European Medicines Agency (EMA). (Establishes limits for metal impurities in pharma intermediates). Retrieved from .

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Context for N-oxide and oxidative degradation of secondary amines). Retrieved from .

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Methyl-[1,1'-biphenyl]-3-methanamine

[1]

Executive Summary: Immediate Action Card
Parameter Critical Directive
Primary Hazard Corrosive (Skin/Eye) & Acute Toxin. Rapidly absorbed through skin.[1][2]
Waste Class Hazardous Organic Amine. Do NOT dispose of down drains.[1][2][3][4]
Spill Response Evacuate immediate area. Don PPE (Nitrile + Butyl gloves, face shield).[2] Absorb liquids with vermiculite; sweep solids carefully to avoid dust.[1][2]
Incompatibility Violent Reaction: Strong Acids, Oxidizers, Acid Chlorides, Anhydrides.[2]
Disposal Method High-Temperature Incineration via licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Identification

Rationale: Effective disposal requires understanding the molecule's reactivity.[1][2] N-Methyl-[1,1'-biphenyl]-3-methanamine (CAS: 709649-61-6) combines a lipophilic biphenyl core with a reactive secondary amine.

  • Lipophilicity: The biphenyl group facilitates rapid cell membrane penetration, increasing systemic toxicity risks upon contact.[2]

  • Alkalinity: As a secondary benzylic amine, it is a strong organic base (pKa ~9-10).[1][2] It will react exothermically with acids.[1][2]

  • Ecotoxicity: Biphenyl derivatives are notorious for high aquatic toxicity and potential bioaccumulation.[1][2] Zero-discharge policy to sewer systems is mandatory.[1][2]

Physical Properties Relevant to Disposal
PropertyValue / CharacteristicImpact on Disposal
State Liquid or Low-Melting SolidRequires leak-proof secondary containment.[1]
Flash Point >110°C (Estimated)Treat as Combustible (Class IIIB) .[2]
Water Solubility Low (Lipophilic)Rinse water will require organic solvent (e.g., Ethanol) to clean surfaces effectively.[2]
Reactivity High (Nucleophilic)Can form explosive N-chloroamines if mixed with bleach/hypochlorite.[1][2]

Regulatory Waste Characterization (RCRA)

While not explicitly listed on the EPA P-list or U-list, this compound must be characterized by characteristic hazards under the Resource Conservation and Recovery Act (RCRA).[1][2]

  • D002 (Corrosivity): If the waste is an aqueous solution with pH > 12.5.[1][2][5]

  • D001 (Ignitability): If disposed of in a flammable solvent matrix (e.g., MeOH/DCM).[2]

  • Generator Knowledge: Due to known toxicity of biphenyl amines, it must be managed as Toxic Hazardous Waste regardless of specific listing.[2]

Segregation & Storage Strategy

Core Principle: Prevent "unintended synthesis" in the waste container.

  • NO Oxidizers: Do not mix with peroxides, nitrates, or permanganates.[2] Amine oxidation can be runaway exothermic.[1][2]

  • NO Acids: Do not add to the standard "Acid Waste" carboy. The neutralization heat can pressurize and rupture the container.[1][2]

  • NO Hypochlorites (Bleach): CRITICAL WARNING. Mixing amines with bleach generates chloramines (mustard gas analogs) which are highly toxic and explosive.[1][2]

Visual Logic: Waste Segregation Decision Tree

WasteSegregationStartWaste GenerationCheckStatePhysical State?Start->CheckStateSolidSolid Waste(Powder, Contaminated Wipes)CheckState->SolidSolidLiquidLiquid WasteCheckState->LiquidLiquidBinSolidSolid Hazardous Waste Bin(Double Bagged)Solid->BinSolidCheckSolventSolvent Matrix?Liquid->CheckSolventHalogenatedHalogenated Organics(DCM, Chloroform)CheckSolvent->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Organics(MeOH, EtOH, Toluene)CheckSolvent->NonHalogenatedFlammable/Organic OnlyAqueousAqueous SolutionCheckSolvent->AqueousWater BasedBinHaloCarboy A: Halogenated(Red Label)Halogenated->BinHaloBinNonHaloCarboy B: Organics/Flammables(Yellow Label)NonHalogenated->BinNonHaloAdjustPHAdjust pH to 7-9Aqueous->AdjustPHAdjustPH->BinHaloIf Toxic PrecipitateAdjustPH->BinNonHaloAdd to Organics(If <10% Water)

Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.[1]

Step-by-Step Disposal Workflows

Scenario A: Trace Waste (Benchtop)

Applies to: Pipette tips, weigh boats, contaminated gloves, and empty vials.[2]

  • Decontamination: Do not attempt to wash disposable items.[1][2] The risk of aerosolization outweighs the benefit.[2]

  • Containment: Place items immediately into a clear, 6-mil polyethylene bag labeled "Hazardous Solid Waste - Toxic."

  • Secondary Containment: When the bag is full, seal it with tape and place it inside a rigid hazardous waste drum.

  • Labeling: Tag with full chemical name. Do not use abbreviations (e.g., write "N-Methyl-[1,1'-biphenyl]-3-methanamine", not "NM-BPM").[1]

Scenario B: Bulk Liquid Waste (Reaction Mother Liquors)

Applies to: Rotary evaporator traps, reaction mixtures.[2]

  • pH Check: If the solution is acidic (from a workup), slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7-9.[1][2] Why? Acidic amine salts can degrade or precipitate unpredictably in mixed solvent waste.[2]

  • Solvent Compatibility:

    • If in DCM/Chloroform: Pour into Halogenated Waste carboy.[1][2]

    • If in Methanol/Ethyl Acetate: Pour into Non-Halogenated Organic carboy.

  • Rinsing: Rinse the original flask with a small volume of Ethanol. Add this rinsate to the same waste carboy.[1][2] Do not rinse down the sink.

Scenario C: Spill Cleanup Protocol

Applies to: Accidental release of >5 mL liquid or >100 mg solid.[1][2]

  • Isolate: Mark a 10-foot perimeter.[1][2]

  • PPE Upgrade: Double nitrile gloves or Silver Shield® laminate gloves are required.[1][2] Wear a respirator if powder is visible.[1][2]

  • Neutralization/Absorption:

    • Liquids: Cover with a 1:1 mix of vermiculite and sodium bisulfate (weak acid) to neutralize the base while absorbing.[1][2]

    • Solids: Cover with wet paper towels (dampened with ethanol) to prevent dust, then wipe up.[2]

  • Disposal: Place all cleanup materials into a wide-mouth jar. Label as "Spill Debris: Toxic Amine."[1][2]

Final Disposal (End-of-Life)

The only acceptable destruction method for N-Methyl-[1,1'-biphenyl]-3-methanamine is High-Temperature Incineration .[1]

  • Mechanism: Thermal oxidation at >1000°C breaks the biphenyl rings and converts the nitrogen to N₂/NOx.[1][2]

  • Scrubbing: The facility must have scrubbers to capture NOx emissions.[1][2]

  • Documentation: Ensure the waste manifest explicitly lists "Organic Amine, Toxic" to prevent the incinerator operator from feeding it too quickly (which causes NOx spikes).

Spill Response Workflow

SpillResponseAlert1. ALERTNotify Lab PersonnelPPE2. PPENitrile x2 + GogglesAlert->PPEContain3. CONTAINCircle spill with absorbentPPE->ContainAbsorb4. ABSORBVermiculite/SandContain->AbsorbClean5. CLEANSolvent Wipe (EtOH)Absorb->CleanDispose6. DISPOSESeal in HazWaste JarClean->Dispose

Figure 2: Sequential workflow for managing accidental spills in the laboratory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53846799, N-Methyl-1-(3-phenylphenyl)methanamine.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2] Retrieved from [Link][2]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.